molecular formula C19H26O3 B12838652 Carlactone

Carlactone

カタログ番号: B12838652
分子量: 302.4 g/mol
InChIキー: OTIYLZVFQIMLQH-FRGMPSNRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carlactone is a key endogenous intermediate in the biosynthesis of strigolactones, a class of plant hormones that regulate shoot branching, root architecture, and responses to environmental nutrients . This compound, which features a methyl butenolide (D-ring) connected to a simpler carbon skeleton compared to canonical strigolactones, is produced from β-carotene through the sequential action of the enzymes D27, CCD7, and CCD8 . Research-grade this compound is crucial for investigating fundamental strigolactone pathways. It is converted by the cytochrome P450 MAX1 into carlactonoic acid and onward to canonical strigolactones like orobanchol and 4-deoxyorobanchol . Studies demonstrate that this compound itself exhibits biological activity, suppressing shoot branching in plants through a MAX1-dependent mechanism and stimulating the germination of seeds from root parasitic plants such as Striga hermonthica . Furthermore, this compound and its oxidized derivatives have been shown to act as rhizospheric signals, inducing hyphal branching in arbuscular mycorrhizal fungi, which is essential for establishing symbiotic relationships . This product is intended for use in plant physiology, biochemistry, and agricultural research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

特性

分子式

C19H26O3

分子量

302.4 g/mol

IUPAC名

4-methyl-2-[(1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienoxy]-2H-furan-5-one

InChI

InChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12-

InChIキー

OTIYLZVFQIMLQH-FRGMPSNRSA-N

異性体SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\OC2C=C(C(=O)O2)C)/C

正規SMILES

CC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C

製品の起源

United States

Foundational & Exploratory

The Biosynthetic Pathway of Carlactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlactone is a key intermediate in the biosynthesis of strigolactones (SLs), a class of phytohormones that play crucial roles in plant development and interaction with symbiotic and parasitic organisms.[1][2] As central regulators of shoot branching, root architecture, and seed germination, understanding the biosynthesis of strigolactones, and therefore this compound, is of significant interest for agricultural and pharmaceutical research.[1][2] This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the key enzymes, intermediates, quantitative data, and detailed experimental methodologies.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins in the plastids with the ubiquitous carotenoid, all-trans-β-carotene.[3] A series of enzymatic reactions converts this precursor into this compound, which is then exported to the cytoplasm for further modification into various strigolactones.[3]

The core pathway involves three key enzymatic steps:

  • Isomerization: The pathway is initiated by the enzyme β-carotene isomerase (D27) , which catalyzes the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene.[3][4] This stereospecific conversion is a critical rate-limiting step in the pathway.

  • First Cleavage: Next, the carotenoid cleavage dioxygenase 7 (CCD7) cleaves 9-cis-β-carotene at the 9',10' position to produce 9-cis-β-apo-10'-carotenal and β-ionone.[3]

  • Second Cleavage and Cyclization: The final step in this compound synthesis is catalyzed by carotenoid cleavage dioxygenase 8 (CCD8) . This enzyme mediates a complex reaction involving the cleavage of 9-cis-β-apo-10'-carotenal and subsequent intramolecular rearrangement and cyclization to form this compound.[3]

Following its synthesis, this compound is transported to the cytoplasm where it undergoes further modifications, primarily oxidation, to generate the diverse array of strigolactones observed in nature. A key enzyme in this downstream pathway is MORE AXILLARY GROWTH 1 (MAX1) , a cytochrome P450 monooxygenase, which oxidizes this compound to carlactonoic acid.[2][5]

Quantitative Data

Understanding the quantitative aspects of the this compound biosynthetic pathway is essential for its manipulation and for the development of targeted inhibitors or enhancers. The following tables summarize key quantitative data related to the enzymes and intermediates of this pathway.

Table 1: Enzyme Kinetic Parameters for Arabidopsis thaliana MAX1

SubstrateApparent Km (nM)Apparent kcat (min-1)
rac-Carlactone413 ± 650.063 ± 0.003
rac-19-hydroxy-carlactone960 ± 870.114 ± 0.003

Data from Abe et al. (2014). The study used recombinant MAX1 expressed in yeast microsomes.[5]

Table 2: Endogenous Levels of this compound and Carlactonoic Acid in Arabidopsis thaliana

GenotypeCompoundConcentration (pg/g fresh weight)
Wild Type (Col-0)Carlactonoic Acid32.5 ± 5.2
max1-4This compoundHigh accumulation
atd14Carlactonoic Acid~12-fold increase vs. WT
max2Carlactonoic Acid~20-fold increase vs. WT

Data compiled from Abe et al. (2014).[5]

Mandatory Visualizations

Signaling Pathway Diagram

Carlactone_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->9-cis-β-apo-10'-carotenal CCD7 This compound This compound 9-cis-β-apo-10'-carotenal->this compound CCD8 Carlactone_out This compound Carlactonoic_Acid Carlactonoic Acid Strigolactones Strigolactones Carlactonoic_Acid->Strigolactones Further Modifications Carlactone_out->Carlactonoic_Acid MAX1

Caption: The biosynthetic pathway of this compound and its conversion to strigolactones.

Experimental Workflow Diagram

Experimental_Workflow cluster_recombinant_expression Recombinant Enzyme Production cluster_in_vitro_assay In Vitro Enzyme Assay cluster_analysis Analysis Gene_Cloning Gene Cloning (D27, CCD7, CCD8, MAX1) Vector_Construction Expression Vector Construction Gene_Cloning->Vector_Construction Heterologous_Expression Heterologous Expression (E. coli / Yeast) Vector_Construction->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Reaction Enzymatic Reaction (Incubation with Purified Enzyme) Protein_Purification->Enzyme_Reaction Substrate_Preparation Substrate Preparation (e.g., all-trans-β-carotene, this compound) Substrate_Preparation->Enzyme_Reaction Product_Extraction Product Extraction Enzyme_Reaction->Product_Extraction LC_MS_MS LC-MS/MS Analysis Product_Extraction->LC_MS_MS Data_Analysis Data Analysis (Quantification, Kinetics) LC_MS_MS->Data_Analysis

Caption: A generalized experimental workflow for studying the this compound biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce active enzymes (D27, CCD7, CCD8, MAX1) for in vitro assays.

Methodology:

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequences of D27, CCD7, CCD8, and MAX1 from cDNA of the plant of interest (e.g., Arabidopsis thaliana, Oryza sativa).

    • Clone the amplified sequences into a suitable expression vector (e.g., pGEX for E. coli or pYES-DEST52 for yeast). The choice of vector may depend on the requirement for post-translational modifications.

  • Heterologous Expression:

    • In E. coli: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight to enhance protein solubility.

    • In Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a suitable yeast strain (e.g., INVSc1). Grow the yeast in appropriate selection media and induce protein expression with galactose.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

    • Elute the purified protein and confirm its purity and size by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetics of the biosynthetic enzymes.

Methodology:

  • D27 (β-carotene isomerase) Assay:

    • Prepare a reaction mixture containing the purified D27 enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • Add the substrate, all-trans-β-carotene, solubilized with a detergent like Triton X-100.

    • Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific time.

    • Stop the reaction by adding an organic solvent (e.g., acetone (B3395972) or a mixture of chloroform/methanol).

    • Extract the carotenoids and analyze the products by HPLC with a C18 column, monitoring at 450 nm to separate and quantify all-trans-β-carotene and 9-cis-β-carotene.

  • CCD7 and CCD8 Coupled Assay:

    • A coupled assay is often used to produce this compound from 9-cis-β-carotene.

    • Prepare a reaction mixture containing purified CCD7 and CCD8 enzymes in a buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5% glycerol).

    • Add the substrate, 9-cis-β-carotene, and incubate at the optimal temperature.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the formation of this compound by LC-MS/MS.

  • MAX1 (this compound Oxidase) Assay:

    • Prepare a reaction mixture containing purified MAX1 (often in the form of microsomes from recombinant yeast or insect cells) and a NADPH-cytochrome P450 reductase.

    • Add the substrate, this compound, and initiate the reaction by adding NADPH.

    • Incubate at the optimal temperature.

    • Extract the products and analyze the formation of carlactonoic acid by LC-MS/MS.[5]

Quantification of this compound and its Derivatives by LC-MS/MS

Objective: To detect and quantify this compound and its derivatives in plant tissues or in vitro assay samples.

Methodology:

  • Sample Preparation:

    • Plant Tissues: Freeze the plant tissue in liquid nitrogen and grind to a fine powder. Extract the metabolites with an organic solvent (e.g., ethyl acetate (B1210297) or acetone) often containing an antioxidant like BHT.

    • In Vitro Assays: Extract the reaction mixture with an appropriate organic solvent.

  • Solid-Phase Extraction (SPE):

    • Partially purify the extracts using a C18 SPE cartridge to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the metabolites on a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid or acetic acid to improve ionization.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

      • MRM Transitions:

        • This compound: Monitor the transition from the parent ion [M+H]+ to a specific product ion.

        • Carlactonoic Acid: Monitor the transition from the parent ion [M-H]- to a specific product ion.[5]

    • Quantification: Use a stable isotope-labeled internal standard (e.g., 13C-labeled this compound or carlactonoic acid) for accurate quantification. Create a calibration curve with known concentrations of the analytes and the internal standard.

Conclusion

The elucidation of the this compound biosynthetic pathway has provided significant insights into the regulation of plant development and interactions with the rhizosphere. The methodologies and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore this pathway. Future research may focus on the detailed kinetic characterization of all enzymes in the pathway, the identification of novel inhibitors and activators, and the engineering of strigolactone biosynthesis for agricultural and therapeutic applications.

References

Carlactone: The Keystone Precursor in Strigolactone Biosynthesis - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The discovery of carlactone (CL) as the central precursor has been a significant breakthrough in understanding the intricate biosynthetic pathway of these hormones. This technical guide provides a comprehensive overview of the biosynthesis of strigolactones from this compound, detailing the enzymatic conversions, summarizing key quantitative data, and outlining experimental protocols for their analysis. Furthermore, it illustrates the core signaling pathway initiated by strigolactones, offering a valuable resource for researchers and professionals in plant biology and drug development seeking to modulate strigolactone biosynthesis and signaling for agricultural and therapeutic applications.

Introduction

Strigolactones were initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche and later as signaling molecules for establishing symbiosis with arbuscular mycorrhizal fungi.[1][2] It is now well-established that they also function as endogenous hormones regulating various aspects of plant architecture, including shoot branching, root development, and leaf senescence.[1][3] The core structure of strigolactones consists of a tricyclic lactone (the ABC ring) connected via an enol-ether bridge to a butenolide group (the D ring).[2] The biosynthesis of this diverse family of molecules originates from the carotenoid pathway, with this compound serving as the crucial, unifying intermediate.[4][5][6] Understanding the enzymatic steps that convert this compound into the vast array of naturally occurring strigolactones is paramount for developing strategies to control parasitic plant infestations, enhance nutrient uptake through mycorrhizal symbiosis, and optimize crop yields.

The Biosynthetic Pathway from this compound to Strigolactones

The formation of this compound from all-trans-β-carotene is a multi-step process occurring in the plastids.[7] The enzyme β-carotene isomerase, DWARF27 (D27), first converts all-trans-β-carotene to 9-cis-β-carotene.[5][8] This is followed by the sequential action of two carotenoid cleavage dioxygenases, CCD7 and CCD8, which cleave 9-cis-β-carotene to produce this compound.[5][8][9] this compound is then transported to the cytoplasm for further modification into various strigolactones.[7]

The conversion of this compound is the branching point for the diversification of strigolactones. A key and conserved initial step is the oxidation of this compound to carlactonoic acid (CLA) by cytochrome P450 monooxygenases of the CYP711A family, commonly known as MORE AXILLARY GROWTH1 (MAX1) in Arabidopsis.[10][11]

From carlactonoic acid, the pathway diverges depending on the plant species and the specific enzymes present, leading to the formation of canonical and non-canonical strigolactones.[12][13][14]

  • Canonical Strigolactones: These possess the typical ABCD-ring structure. In rice, for example, specific MAX1 homologs catalyze the conversion of carlactonoic acid to 4-deoxyorobanchol (a strigol-type SL) and then to orobanchol.

  • Non-canonical Strigolactones: In Arabidopsis, carlactonoic acid is methylated to form methyl carlactonoate (MeCLA).[13][15] MeCLA can then be further oxidized by the enzyme LATERAL BRANCHING OXIDOREDUCTASE (LBO) to produce other bioactive strigolactone-like compounds.[16][17]

The diversity in the final strigolactone products across different plant species is largely determined by the specificities of their respective MAX1 homologs and other downstream modifying enzymes.[10][12]

Visualization of the Biosynthetic Pathway

This compound to Strigolactone Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 This compound This compound 9-cis-β-carotene->this compound CCD7, CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) This compound->Carlactonoic Acid (CLA) MAX1 (CYP711A) Canonical SLs (e.g., 4-Deoxyorobanchol, Orobanchol) Canonical SLs (e.g., 4-Deoxyorobanchol, Orobanchol) Carlactonoic Acid (CLA)->Canonical SLs (e.g., 4-Deoxyorobanchol, Orobanchol) Species-specific MAX1 homologs (e.g., in Rice) Methyl Carlactonoate (MeCLA) Methyl Carlactonoate (MeCLA) Carlactonoic Acid (CLA)->Methyl Carlactonoate (MeCLA) CLAMT (in Arabidopsis) Other Bioactive SLs Other Bioactive SLs Methyl Carlactonoate (MeCLA)->Other Bioactive SLs LBO (in Arabidopsis)

Caption: Biosynthesis of strigolactones from β-carotene, highlighting the central role of this compound.

Quantitative Data on this compound Conversion

The enzymatic conversion of this compound and the endogenous levels of related compounds have been quantified in several studies. This data is crucial for understanding the efficiency of the biosynthetic pathway and for developing kinetic models.

ParameterOrganism/EnzymeValueReference
Enzyme Kinetics
Km of rac-CL for AtMAX1Arabidopsis thaliana413 ± 65 nM[11]
kcat of rac-CL for AtMAX1Arabidopsis thaliana0.063 ± 0.003 min-1[11]
Endogenous Levels
(R)-Carlactone in root extracts (WT Col-0)Arabidopsis thaliana~0.15 ng/g FW[1]
(R)-Carlactone in root extracts (max1-4 mutant)Arabidopsis thaliana~2.5 ng/g FW[1]
(-)-2′-epi-5-deoxystrigol in root extracts (WT)Rice~0.02 ng/g FW[1]
(R)-Carlactone in root extracts (WT)Rice~0.01 ng/g FW[1]

Experimental Protocols

In Vivo Conversion of Labeled this compound

This protocol is based on feeding experiments using isotopically labeled this compound to trace its conversion into downstream strigolactones in planta.[1][2]

Objective: To demonstrate the conversion of this compound to specific strigolactones within a plant system.

Materials:

  • Plant seedlings (e.g., rice d10 mutant, which is deficient in CCD8 and thus accumulates precursors before this compound).

  • 13C-labeled this compound.

  • Hydroponic culture solution.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Solvents for extraction (e.g., ethyl acetate).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

Methodology:

  • Grow rice seedlings hydroponically.

  • Add 13C-labeled this compound to the hydroponic solution to a final concentration of 1 µM.

  • Incubate the seedlings for a designated period (e.g., 24-48 hours).

  • Harvest the root tissues and exudates.

  • Extract the strigolactones from the collected samples using an appropriate solvent like ethyl acetate.

  • Purify and concentrate the extracts using SPE.

  • Analyze the purified samples by LC-MS/MS to identify and quantify the 13C-labeled strigolactone products.

In Vitro Enzymatic Assay of MAX1

This protocol describes the in vitro characterization of MAX1 enzyme activity using recombinant protein.[11]

Objective: To determine the enzymatic function of MAX1 in converting this compound.

Materials:

  • Recombinant MAX1 protein (e.g., expressed in yeast microsomes).

  • This compound substrate.

  • NADPH.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.25).

  • LC-MS/MS system.

  • Quenching solution (e.g., acetone).

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, recombinant MAX1, and NADPH.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to detect and quantify the product, carlactonoic acid.

Visualization of a Representative Experimental Workflow

Experimental Workflow for this compound Conversion Analysis cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Analysis cluster_analysis Sample Processing and Analysis Plant Seedlings Plant Seedlings Hydroponic Culture Hydroponic Culture Plant Seedlings->Hydroponic Culture Labeled CL Feeding Labeled CL Feeding Hydroponic Culture->Labeled CL Feeding Harvest Roots & Exudates Harvest Roots & Exudates Labeled CL Feeding->Harvest Roots & Exudates Extraction Extraction Harvest Roots & Exudates->Extraction Recombinant MAX1 Recombinant MAX1 Enzymatic Reaction with CL Enzymatic Reaction with CL Recombinant MAX1->Enzymatic Reaction with CL Reaction Quenching Reaction Quenching Enzymatic Reaction with CL->Reaction Quenching Reaction Quenching->Extraction Purification (SPE) Purification (SPE) Extraction->Purification (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Purification (SPE)->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: A generalized workflow for studying this compound conversion both in vivo and in vitro.

Strigolactone Signaling Pathway

Once synthesized, strigolactones elicit cellular responses through a well-defined signaling pathway. The core of this pathway involves perception by an α/β-hydrolase receptor, DWARF14 (D14), and subsequent targeting of transcriptional repressors for degradation.[3][18][19]

Key Components:

  • D14: The strigolactone receptor that binds to and hydrolyzes the SL molecule.[20]

  • MAX2/D3: An F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[18][20]

  • SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins (e.g., D53 in rice, SMXL6/7/8 in Arabidopsis): These are transcriptional repressors that inhibit downstream gene expression in the absence of strigolactones.[3][19]

Mechanism of Action:

  • In the absence of strigolactones, SMXL proteins repress the transcription of target genes, leading to, for example, increased shoot branching.[3]

  • When strigolactones are present, they bind to the D14 receptor.[21]

  • This binding induces a conformational change in D14, allowing it to interact with the MAX2 F-box protein and the SMXL repressor.[3][20]

  • This complex formation leads to the ubiquitination of the SMXL protein by the SCFMAX2 complex.[3]

  • The ubiquitinated SMXL protein is then targeted for degradation by the 26S proteasome.[3]

  • The degradation of the SMXL repressor relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactones, such as the inhibition of shoot branching.[3]

Visualization of the Strigolactone Signaling Pathway

Strigolactone Signaling Pathway cluster_no_sl No Strigolactone cluster_sl_present Strigolactone Present SMXL_repressor SMXL Repressor Target_Genes_off Target Genes (e.g., for branching inhibition) OFF SMXL_repressor->Target_Genes_off Represses Phenotype_branching Shoot Branching Target_Genes_off->Phenotype_branching SL Strigolactone D14 D14 Receptor SL->D14 Binds MAX2 MAX2 (F-box) D14->MAX2 SCF_Complex SCF Complex MAX2->SCF_Complex SMXL_repressor_ub Ubiquitinated SMXL Repressor SCF_Complex->SMXL_repressor_ub Ubiquitinates SMXL Proteasome 26S Proteasome SMXL_repressor_ub->Proteasome SMXL_degradation SMXL Degradation Proteasome->SMXL_degradation Target_Genes_on Target Genes (e.g., for branching inhibition) ON SMXL_degradation->Target_Genes_on Relieves Repression Phenotype_inhibition Inhibition of Shoot Branching Target_Genes_on->Phenotype_inhibition

Caption: A model of the strigolactone signaling pathway leading to the regulation of gene expression.

Conclusion and Future Perspectives

This compound stands as the central hub in the biosynthesis of the diverse family of strigolactones. The elucidation of its formation and subsequent conversion into various bioactive molecules has provided a roadmap for understanding and potentially manipulating strigolactone-mediated processes in plants. For drug development professionals, particularly in the agrochemical sector, the enzymes involved in the this compound pathway, such as MAX1 and LBO, represent prime targets for the design of specific inhibitors or activators to control parasitic weed germination or enhance crop architecture and nutrient uptake.

Future research will likely focus on identifying the remaining unknown enzymes in the strigolactone biosynthetic pathway in various plant species, further characterizing the substrate specificities of known enzymes, and exploring the potential for crosstalk between the strigolactone pathway and other phytohormone signaling networks. A deeper understanding of these processes will undoubtedly pave the way for innovative solutions to agricultural challenges and provide new avenues for plant-based drug discovery.

References

The Pivotal Role of Carlactone in Regulating Shoot Branching: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlactone, a key intermediate in the biosynthesis of strigolactones (SLs), plays a crucial role in the intricate signaling network that governs plant architecture, particularly shoot branching. This technical guide provides an in-depth exploration of this compound's synthesis, its downstream conversion to bioactive strigolactones, and its ultimate impact on axillary bud outgrowth. We delve into the molecular mechanisms of this compound perception and signal transduction, detailing the key protein players and their interactions. Furthermore, this guide presents quantitative data on the effects of this compound on shoot branching, outlines detailed experimental protocols for its study, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

Shoot branching, a fundamental determinant of plant architecture, is tightly regulated by a complex interplay of hormonal signals. Among these, strigolactones have emerged as a critical class of phytohormones that act as negative regulators of axillary bud outgrowth. The discovery of this compound as the immediate biosynthetic precursor to canonical strigolactones has been a significant breakthrough in understanding this hormonal pathway.[1][2] this compound itself exhibits biological activity and is synthesized from β-carotene through a series of enzymatic steps in the plastid.[3][4] It is then exported to the cytoplasm for further modification into various bioactive strigolactone forms.[5] This guide will elucidate the multifaceted role of this compound and its derivatives in the control of shoot branching, providing a technical resource for its study and potential manipulation in agricultural and biotechnological applications.

This compound Biosynthesis and Metabolism

The biosynthesis of this compound is a conserved pathway in higher plants, originating from all-trans-β-carotene. This process involves three key enzymes primarily located in the plastids.[3][4]

  • Isomerization: The pathway is initiated by the enzyme β-carotene isomerase, encoded by the DWARF27 (D27) gene, which converts all-trans-β-carotene to 9-cis-β-carotene.[4]

  • Cleavage: Subsequently, two carotenoid cleavage dioxygenases (CCDs) act in sequence. CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis, cleaves 9-cis-β-carotene.[6]

  • Cyclization and Rearrangement: The final step in this compound synthesis is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), or MAX4 in Arabidopsis, which converts the product of the CCD7 reaction into this compound.[6]

Following its synthesis in the plastid, this compound is transported to the cytoplasm, where it serves as a substrate for further diversification. The cytochrome P450 monooxygenase MAX1 (CYP711A1) and its homologs are responsible for converting this compound into a variety of strigolactones.[7][8] For instance, in Arabidopsis, MAX1 converts this compound to carlactonoic acid.[7][8] This diversification of this compound leads to a suite of strigolactone molecules with potentially distinct biological activities and specificities.

Molecular Mechanism of this compound-Mediated Shoot Branching Inhibition

The inhibitory effect of this compound and its derivatives on shoot branching is mediated by a well-defined signaling pathway. This pathway involves perception of the hormone by a receptor complex, leading to the degradation of transcriptional repressors and subsequent changes in gene expression that suppress bud outgrowth.

The core components of the strigolactone signaling pathway include:

  • D14 (DWARF14): An α/β-hydrolase protein that functions as the primary receptor for strigolactones.[9]

  • MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.

  • SMXLs (SUPPRESSOR OF MAX2 1-LIKE): A family of transcriptional co-repressors that are the downstream targets of the SCFMAX2 complex. In Arabidopsis, SMXL6, SMXL7, and SMXL8 are the primary repressors of shoot branching.

The signaling cascade is initiated when a strigolactone molecule, derived from this compound, binds to the D14 receptor. This binding event induces a conformational change in D14, promoting its interaction with MAX2. The resulting D14-MAX2 complex then recruits the SMXL repressor proteins. This recruitment targets the SMXLs for polyubiquitination by the SCFMAX2 E3 ligase and subsequent degradation by the 26S proteasome. The degradation of the SMXL repressors relieves the suppression of downstream target genes, ultimately leading to the inhibition of axillary bud growth.

Quantitative Data on this compound's Impact on Shoot Branching

The application of this compound has been shown to effectively rescue the excessive branching phenotype of various strigolactone-deficient mutants. The following table summarizes quantitative data from key studies, demonstrating the inhibitory effect of this compound on shoot branching in rice (Oryza sativa).

Plant SpeciesGenotypeTreatmentTiller/Branch Number (Mean ± SD)Reference
Riced27 mutantControl (no treatment)5.3 ± 0.6[9]
Riced27 mutant3 µM this compound (daily for 2 weeks)3.0 ± 0.5[9]
Ricehtd-1 (ccd7)Control (no treatment)6.0 ± 0.8[9]
Ricehtd-1 (ccd7)3 µM this compound (daily for 2 weeks)2.3 ± 0.5[9]
Riced10 (ccd8)Control (no treatment)5.7 ± 0.7[9]
Riced10 (ccd8)3 µM this compound (daily for 2 weeks)1.3 ± 0.4[9]
RiceWild TypeControl (no treatment)2.0 ± 0.4[9]
RiceWild Type3 µM this compound (daily for 2 weeks)2.0 ± 0.5[9]
Riced3 (max2)Control (no treatment)4.5 ± 0.5[9]
Riced3 (max2)3 µM this compound (daily for 2 weeks)4.5 ± 0.6[9]

Experimental Protocols

Rescue of High-Tillering Rice Mutants with this compound via Hydroponics

This protocol details the methodology for rescuing the excessive tillering phenotype of strigolactone-deficient rice mutants using this compound in a hydroponic system.

Materials:

  • Seeds of wild-type and strigolactone-deficient rice mutants (e.g., d10-1).

  • Hydroponic culture solution (e.g., half-strength Hoagland solution).

  • This compound stock solution (e.g., 1 mM in acetone).

  • Growth chamber with controlled light and temperature conditions.

  • Culture vessels (e.g., 50 mL tubes or larger containers).

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol (B145695) for 1 minute, followed by 2.5% sodium hypochlorite (B82951) for 30 minutes.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Germinate the seeds on sterile, moist filter paper in the dark at 28-30°C for 2-3 days.

  • Transfer to Hydroponic Culture:

    • Transfer the germinated seedlings to a hydroponic culture system containing half-strength Hoagland solution.

    • Grow the seedlings in a growth chamber under a 14-hour light/10-hour dark photoperiod at 28°C.

  • This compound Treatment:

    • After 7-10 days of growth in the hydroponic system, add this compound to the culture medium to a final concentration of 1 µM.[1] For the control group, add an equivalent amount of the solvent (e.g., acetone).

    • Replenish the hydroponic solution with fresh medium containing the appropriate treatment every 3-4 days.

  • Phenotypic Analysis:

    • Continue the treatment for a specified period, for example, 28 days.

    • At the end of the treatment period, count the number of tillers per plant.

    • Measure other relevant parameters such as plant height and shoot dry weight.

    • Statistically analyze the data to determine the significance of the this compound treatment.

Quantification of Shoot Branching in Arabidopsis thaliana

This protocol describes a common method for quantifying shoot branching in Arabidopsis, which can be adapted for studying the effects of this compound.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., max mutants).

  • Soil or a suitable growth medium.

  • Growth chambers or greenhouse with controlled environmental conditions.

  • Calipers or a ruler for measurements.

Procedure:

  • Plant Growth:

    • Sow seeds on the surface of moist soil in pots.

    • Stratify the seeds at 4°C for 2-4 days to promote uniform germination.

    • Transfer the pots to a growth chamber with a long-day photoperiod (e.g., 16 hours light/8 hours dark) at approximately 22°C.

  • Phenotypic Measurement:

    • Grow the plants until the primary inflorescence has bolted and the first flowers have opened.

    • Identify and count the number of primary rosette branches and cauline branches that are longer than a predefined length (e.g., 1 cm) to exclude very small, undeveloped buds.

    • Measure the length of the main inflorescence stem.

    • For more detailed analysis, the number of secondary branches can also be counted.

  • Data Analysis:

    • Calculate the average number of branches per plant for each genotype and treatment group.

    • Perform statistical tests (e.g., t-test or ANOVA) to compare the branching phenotypes between different groups.

Visualizing the Core Mechanisms

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving this compound and its derivatives.

Carlactone_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm beta_carotene β-Carotene nine_cis_beta_carotene 9-cis-β-Carotene beta_carotene->nine_cis_beta_carotene D27 cleaved_intermediate Cleaved Intermediate nine_cis_beta_carotene->cleaved_intermediate CCD7 (MAX3) This compound This compound cleaved_intermediate->this compound CCD8 (MAX4) Carlactone_cyto This compound This compound->Carlactone_cyto Export Carlactonoic_Acid Carlactonoic Acid Carlactone_cyto->Carlactonoic_Acid MAX1 Bioactive_SLs Bioactive Strigolactones Carlactonoic_Acid->Bioactive_SLs Further Modifications

Caption: this compound Biosynthesis Pathway.

Strigolactone_Signaling cluster_nucleus Nucleus SL Strigolactone D14 D14 (Receptor) SL->D14 Binding MAX2 MAX2 (F-box) D14->MAX2 Interaction SMXL SMXL (Repressor) MAX2->SMXL Recruitment Ub Ubiquitin SMXL->Ub Ubiquitination Target_Genes Target Genes SMXL->Target_Genes Repression Proteasome 26S Proteasome Ub->Proteasome Degradation Branching_Inhibition Shoot Branching Inhibition Target_Genes->Branching_Inhibition

Caption: Strigolactone Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on shoot branching.

Experimental_Workflow start Select Plant Material (e.g., WT vs. max mutant) growth Germinate Seeds and Grow Plants (Soil or Hydroponics) start->growth treatment Apply this compound Treatment (and Control) growth->treatment phenotyping Quantify Shoot Branching (Branch number, length, etc.) treatment->phenotyping data_analysis Statistical Analysis phenotyping->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: Experimental Workflow for this compound Bioassay.

Conclusion

This compound stands as a central molecule in the regulation of shoot branching, acting as both a key biosynthetic intermediate and a signaling molecule in its own right. Understanding its synthesis, metabolism, and mode of action is paramount for researchers seeking to unravel the complexities of plant development and for professionals aiming to develop novel strategies for crop improvement. The quantitative data, detailed protocols, and visual diagrams provided in this guide offer a comprehensive resource to facilitate further investigation into the fascinating world of this compound and its profound impact on plant architecture. The continued exploration of the this compound pathway holds significant promise for the development of innovative solutions to enhance agricultural productivity and sustainability.

References

The Discovery of Carlactone: A Linchpin in Strigolactone Biosynthesis and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carlactone, a carotenoid-derived lactone, has been identified as a pivotal intermediate in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate diverse aspects of plant development and interaction with symbiotic and parasitic organisms. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the key experiments, enzymatic conversions, and signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate the intricate molecular pathways, offering a valuable resource for researchers in plant biology, biochemistry, and agrochemical development.

Introduction

Strigolactones (SLs) are a class of terpenoid lactones that play crucial roles in plant architecture, particularly in the inhibition of shoot branching.[1][2] Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, they were later recognized as essential signaling molecules in the establishment of symbiosis with arbuscular mycorrhizal fungi.[1][3] The elucidation of the SL biosynthetic pathway has been a significant area of research, leading to the groundbreaking discovery of this compound as a central precursor.[1][4][5]

This guide delves into the technical details surrounding the discovery of this compound, providing an in-depth resource for scientists working to understand and manipulate the strigolactone pathway for agricultural and biotechnological applications.

The Biosynthetic Pathway of this compound

The journey from a common plant pigment to a potent signaling molecule is a multi-step enzymatic process. This compound is synthesized from all-trans-β-carotene, a C40 carotenoid, through the sequential action of three key enzymes.[5][6][7]

Key Enzymes and Reactions

The conversion of all-trans-β-carotene to this compound is a three-step process:

  • Isomerization: The pathway is initiated by the β-carotene isomerase DWARF27 (D27) , which converts all-trans-β-carotene to 9-cis-β-carotene.[5][6] This stereospecific isomerization is a critical priming step for the subsequent cleavage reactions.

  • First Cleavage: The CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) then cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal and β-ionone.[6][8]

  • Second Cleavage and Rearrangement: Finally, CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) acts on 9-cis-β-apo-10′-carotenal. This enzyme catalyzes a second cleavage and a subsequent intramolecular rearrangement and cyclization to form this compound.[1][4][6]

This biosynthetic cascade primarily occurs in the plastids, with the resulting this compound being exported to the cytoplasm for further modification.[7][9]

This compound Biosynthesis Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10′-carotenal 9-cis-β-apo-10′-carotenal 9-cis-β-carotene->9-cis-β-apo-10′-carotenal CCD7 This compound This compound 9-cis-β-apo-10′-carotenal->this compound CCD8 Carlactone_cyto This compound This compound->Carlactone_cyto Export Strigolactones Strigolactones Carlactone_cyto->Strigolactones MAX1 (CYP711A)

Fig. 1: The biosynthetic pathway of this compound from all-trans-β-carotene.

From this compound to Bioactive Strigolactones

This compound itself exhibits some biological activity, but it is primarily a precursor to a diverse array of strigolactones.[4][10] The conversion of this compound into these downstream molecules is catalyzed by cytochrome P450 monooxygenases of the CYP711A subfamily, with MORE AXILLARY GROWTH 1 (MAX1) being a key and well-studied example in Arabidopsis thaliana.[11][12][13]

MAX1 and its homologs catalyze the oxidation of this compound.[11] In Arabidopsis, MAX1 converts this compound into carlactonoic acid (CLA).[11][14] This conversion involves the oxidation of the C-19 methyl group of this compound.[11][15] Carlactonoic acid can then be further metabolized, for instance by methylation to methyl carlactonoate (MeCLA), which has been shown to be a bioactive compound that can interact with the strigolactone receptor.[11][16] In other plant species, such as rice, MAX1 homologs can catalyze further cyclization reactions to form the canonical ABC-ring structure of strigolactones like orobanchol.[8]

Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal involve a unique mechanism centered around the α/β hydrolase receptor, DWARF14 (D14) .[17][18][19]

The signaling cascade is initiated by the binding of a strigolactone molecule to the D14 receptor.[19] This binding event is followed by the hydrolysis of the strigolactone by D14.[17] This hydrolysis is crucial as it leads to a conformational change in the D14 protein, creating a covalently linked intermediate molecule (CLIM).[17] The altered conformation of D14 facilitates its interaction with an F-box protein, MAX2 (in Arabidopsis) or D3 (in rice), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[17][18][20] This complex then targets transcriptional repressor proteins, such as SMXLs (SUPPRESSOR OF MAX2 1-LIKE) in Arabidopsis or D53 in rice, for ubiquitination and subsequent degradation by the 26S proteasome.[18][21] The degradation of these repressors derepresses the transcription of downstream target genes, leading to the physiological responses associated with strigolactones.

Strigolactone Signaling Pathway SL Strigolactone D14 D14 (Receptor) SL->D14 Binding & Hydrolysis MAX2_D3 MAX2 / D3 (F-box) D14->MAX2_D3 Interaction SCF SCF Complex MAX2_D3->SCF Forms SMXL_D53 SMXL / D53 (Repressor) SCF->SMXL_D53 Targets Proteasome 26S Proteasome SMXL_D53->Proteasome TargetGenes Target Gene Expression SMXL_D53->TargetGenes Represses Ub Ubiquitin Ub->SMXL_D53 Ubiquitination Degradation Degradation Response Physiological Response TargetGenes->Response

Fig. 2: A simplified model of the strigolactone signaling pathway.

Quantitative Data Summary

The discovery and characterization of this compound have been supported by a wealth of quantitative data from various experimental approaches.

Table 1: Endogenous Levels of this compound in Plant Tissues
Plant SpeciesGenotypeTissueThis compound Level (pg/g FW)Reference
Oryza sativaWild TypeRootMean ± SD (n=3)[1]
Oryza sativad10-1 (CCD8 mutant)RootNot Detected[1]
Oryza sativad14-1 (SL receptor mutant)RootHighly Elevated[1]
Arabidopsis thalianaWild Type (Col-0)RootMean ± SD (n=3)[1]
Arabidopsis thalianamax4-8 (CCD8 mutant)RootNot Detected[1]
Arabidopsis thalianamax1-4 (CYP711A1 mutant)RootExceptionally High[1]
Arabidopsis thalianaatd14-2 (SL receptor mutant)RootHigh Level[1]

Note: Specific numerical values with standard deviations are often presented in the source literature and should be consulted for precise comparisons.

Table 2: Kinetic Parameters of MAX1 Enzyme Activity
SubstrateApparent Km (nM)Apparent kcat (min-1)Reference
rac-Carlactone413 ± 650.063 ± 0.003[14]
rac-19-hydroxy-CL960 ± 870.114 ± 0.003[14]
Table 3: Biological Activity of this compound
BioassayTreatmentConcentrationEffectReference
Rice TilleringThis compound3 µM (daily for 2 weeks)Rescued high-tillering phenotype of SL-deficient mutants[10]
Striga hermonthica Seed GerminationThis compoundConcentration-dependentInduced seed germination[10]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that were instrumental in the discovery and characterization of this compound.

In Vitro Enzyme Assays for this compound Biosynthesis

Objective: To demonstrate the enzymatic conversion of carotenoid precursors to this compound by D27, CCD7, and CCD8.

Methodology:

  • Recombinant Protein Expression: The cDNAs for D27, CCD7, and CCD8 from a plant species (e.g., rice, Arabidopsis) are cloned into expression vectors and transformed into a suitable host, such as E. coli. The recombinant proteins are then expressed and purified.[8]

  • Enzyme Reaction: The purified enzymes are incubated with their respective substrates in a reaction buffer. For the complete pathway, all-trans-β-carotene is incubated with D27, CCD7, and CCD8.[5]

  • Product Extraction: After the reaction, the products are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.[8]

In Vitro Enzyme Assay Workflow A Recombinant Protein Expression & Purification (D27, CCD7, CCD8) B Incubation of Enzymes with all-trans-β-carotene A->B C Organic Solvent Extraction B->C D HPLC & LC-MS/MS Analysis C->D E Identification & Quantification of this compound D->E

Fig. 3: Workflow for the in vitro biosynthesis of this compound.
Quantification of Endogenous this compound by LC-MS/MS

Objective: To detect and quantify this compound in plant tissues.

Methodology:

  • Sample Preparation: Plant tissues (e.g., roots) are harvested, frozen in liquid nitrogen, and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable solvent mixture (e.g., acetone (B3395972) or ethyl acetate). A known amount of a labeled internal standard (e.g., 13C-labeled this compound) is added for accurate quantification.[1][22]

  • Purification: The crude extract is purified using Solid Phase Extraction (SPE) or other chromatographic techniques to remove interfering compounds.

  • LC-MS/MS Analysis: The purified extract is injected into a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS). The separation is typically performed on a C18 reverse-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both endogenous this compound and the labeled internal standard.[1][22]

  • Quantification: The amount of endogenous this compound is calculated by comparing the peak area of the endogenous analyte to that of the internal standard.

Strigolactone Bioassays

Objective: To assess the biological activity of this compound and other strigolactone-related molecules.

Methodologies:

  • Shoot Branching Inhibition Assay:

    • Seedlings of strigolactone-deficient mutants (e.g., max mutants in Arabidopsis, d mutants in rice) are grown.[10]

    • A solution of the test compound (e.g., this compound) or a control is applied to the axillary buds or the growth medium.

    • The number and length of axillary branches are measured over time and compared to control-treated plants.[10]

  • Parasitic Seed Germination Assay:

    • Seeds of a parasitic plant (e.g., Striga hermonthica) are pre-conditioned in the dark on moist filter paper.

    • A solution of the test compound at various concentrations is applied to the pre-conditioned seeds.

    • The germination rate is determined by counting the number of seeds with a protruding radicle after a specific incubation period.[10]

  • Protoplast-based Luciferase Reporter Assay:

    • A reporter construct is created where the expression of a luciferase gene is driven by a strigolactone-responsive promoter, or a fusion of the D14 receptor to luciferase is used.[23][24][25]

    • This construct is transformed into plant protoplasts.

    • The protoplasts are treated with the test compound.

    • The luciferase activity is measured using a luminometer, providing a quantitative measure of the activation of the strigolactone signaling pathway.[23][24]

Conclusion

The discovery of this compound has been a landmark achievement in plant hormone biology, providing a crucial link between carotenoids and the diverse world of strigolactones. The elucidation of its biosynthetic and signaling pathways has opened up new avenues for understanding plant development and its interactions with the environment. The technical approaches detailed in this guide have been fundamental to these discoveries and will continue to be invaluable tools for researchers and drug development professionals seeking to modulate strigolactone biology for the improvement of crop yields and the management of parasitic weeds. The ongoing investigation into the downstream metabolism of this compound and the intricacies of its signaling network promises to yield further exciting insights into the complex life of plants.

References

The Pivotal Role of Carlactone in Plant Symbiotic Relationships: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlactone (CL), a carotene-derived compound, stands as a central precursor in the biosynthesis of strigolactones (SLs), a class of phytohormones critical for regulating plant architecture and mediating interactions with symbiotic and parasitic organisms. This technical guide provides an in-depth exploration of this compound's function, biosynthesis, and signaling pathways in the context of symbiotic relationships, particularly with arbuscular mycorrhizal (AM) fungi and parasitic plants. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant biology, chemical biology, and agricultural sciences.

Introduction

Strigolactones were first identified as signaling molecules exuded by plant roots that trigger the germination of parasitic plant seeds of the Striga and Orobanche genera.[1][2][3] Subsequently, they were recognized for their crucial role in establishing symbiotic relationships with arbuscular mycorrhizal fungi, which enhance the plant's nutrient uptake.[1][2][3] The discovery of this compound as the immediate biosynthetic precursor to SLs has provided a deeper understanding of this signaling pathway and opened new avenues for its manipulation for agricultural benefit, such as improving crop yields and managing parasitic weed infestations.[1][4]

This compound Biosynthesis and Conversion to Strigolactones

The biosynthesis of this compound begins in the plastids with the conversion of all-trans-β-carotene.[5][6] This multi-step process is catalyzed by a series of enzymes:

  • β-carotene isomerase (D27): This iron-containing protein isomerizes all-trans-β-carotene to 9-cis-β-carotene.[7][8][9]

  • CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7): This enzyme cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal.[2][7]

  • CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8): CCD8 further cleaves 9-cis-β-apo-10′-carotenal to form this compound.[2][7]

Following its synthesis in the plastids, this compound is transported to the cytoplasm for further modification.[7] The cytochrome P450 monooxygenase, MORE AXILLARY GROWTH1 (MAX1) and its homologs, play a key role in the oxidation of this compound.[1][10] In Arabidopsis, MAX1 catalyzes the conversion of this compound into carlactonoic acid (CLA).[4][11] This is a critical step, as CLA is a precursor to various bioactive strigolactones.[7] Further enzymatic modifications, including methylation, lead to the diverse array of strigolactones found in different plant species.[12]

Carlactone_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10′-carotenal 9-cis-β-apo-10′-carotenal 9-cis-β-carotene->9-cis-β-apo-10′-carotenal CCD7 This compound This compound 9-cis-β-apo-10′-carotenal->this compound CCD8 Carlactone_out This compound->Carlactone_out Transport Carlactonoic_Acid Carlactonoic Acid Strigolactones Strigolactones Carlactonoic_Acid->Strigolactones Other enzymes Carlactone_out->Carlactonoic_Acid MAX1

This compound biosynthesis from β-carotene.

Function in Symbiotic Relationships

Arbuscular Mycorrhizal Fungi

This compound and its derivatives act as crucial signaling molecules in the establishment of symbiosis with arbuscular mycorrhizal (AM) fungi.[1] These fungi form a mutualistic relationship with the majority of land plants, aiding in the uptake of essential nutrients like phosphorus.[8] Root-exuded strigolactones, derived from this compound, induce hyphal branching in AM fungi, a critical step for successful root colonization.[4][13] While this compound itself shows weak activity in inducing hyphal branching, its oxidized derivative, carlactonoic acid, exhibits activity comparable to canonical strigolactones.[13]

Parasitic Plants

In contrast to the mutualistic relationship with AM fungi, this compound-derived strigolactones also act as germination stimulants for root parasitic plants.[1][4] Species like Striga hermonthica are obligate parasites that cause significant crop losses worldwide.[1] this compound itself can stimulate the seed germination of S. hermonthica, although it is less potent than the synthetic strigolactone analog GR24.[1] This dual role of this compound-derived signals highlights the complex chemical ecology of the rhizosphere.

Quantitative Data on this compound and its Derivatives

The concentration of this compound and its metabolites is tightly regulated within the plant and is influenced by genetic and environmental factors. The following tables summarize key quantitative data from studies on Arabidopsis and rice.

Table 1: Endogenous Levels of (R)-Carlactone in Arabidopsis thaliana Mutants
Plant Genotype(R)-Carlactone Level (pg/g fresh weight)
Wild Type (Col-0)1.8 ± 0.4
max4-8 (ccd8)Not Detected
atd14-2 (SL receptor)35.1 ± 7.2
max1-4 (cytochrome P450)1256.7 ± 253.9
Data are means ± SD (n=3). Data from Seto et al. (2014).[1]
Table 2: Endogenous Levels of (R)-Carlactone and (-)-2′-epi-5-deoxystrigol in Rice (Oryza sativa)
Plant GenotypeCondition(R)-CL (pg/g fresh weight)(-)-2′-epi-5DS (pg/g fresh weight)
Wild Type+Pi14.8 ± 2.91.0 ± 0.2
Wild Type-Pi11.2 ± 2.14.5 ± 0.9
d10-1 (ccd8)+PiNot DetectedNot Detected
d14-1 (SL receptor)+Pi163.5 ± 32.71.2 ± 0.3
Data are means ± SD (n=3). +Pi: Phosphate sufficient, -Pi: Phosphate deficient. Data from Seto et al. (2014).[1]
Table 3: Hyphal Branching-Inducing Activity of this compound and Derivatives on Gigaspora margarita
CompoundActivity (amount/disc)
This compound100 ng
Carlactonoic Acid100 pg
Strigol100 pg
Sorgomol100 pg
Data from Akiyama et al. (2015).[13]

Experimental Protocols

In vivo Conversion of 13C-labeled this compound to Strigolactones

This protocol describes a feeding experiment to demonstrate the conversion of this compound to strigolactones in a plant mutant deficient in this compound biosynthesis.

Experimental_Workflow_Feeding_Assay Start Start Grow_mutant Grow rice d10-1 mutant (ccd8 deficient) Start->Grow_mutant Prepare_CL Synthesize 13C-labeled this compound Grow_mutant->Prepare_CL Apply_CL Apply 13C-CL to hydroponic culture Prepare_CL->Apply_CL Incubate Incubate for a defined period Apply_CL->Incubate Extract_SLs Extract strigolactones from root exudates Incubate->Extract_SLs Analyze_LCMS Analyze extracts by LC-MS/MS Extract_SLs->Analyze_LCMS End End Analyze_LCMS->End

Workflow for in vivo this compound conversion assay.

Methodology:

  • Plant Material: Rice dwarf10 (d10-1) mutant, which is defective in the CCD8 gene, is used.[1] These plants are unable to produce endogenous this compound.

  • 13C-Carlactone Synthesis: Chemically synthesize racemic [1-13CH3]-carlactone.

  • Feeding Experiment: Grow d10-1 mutant seedlings hydroponically. Add the synthesized 13C-labeled this compound to the culture medium.

  • Extraction: After a suitable incubation period, collect the root exudates and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • LC-MS/MS Analysis: Analyze the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of 13C-labeled strigolactones, such as (-)-[13C]-2′-epi-5-deoxystrigol and [13C]-orobanchol.[1]

Quantification of Endogenous this compound by LC-MS/MS

This protocol outlines the general steps for quantifying endogenous this compound in plant tissues.

Methodology:

  • Sample Preparation: Harvest plant tissues (e.g., roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction: Homogenize the frozen tissue and extract with a solvent mixture (e.g., acetone/water).

  • Purification: Perform solid-phase extraction (SPE) to clean up the extract and enrich for this compound.

  • LC-MS/MS Analysis: Use a liquid chromatography system coupled to a quadrupole/time-of-flight tandem mass spectrometer for separation and detection.[1] Quantify this compound by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Striga hermonthica Seed Germination Assay

This bioassay is used to determine the germination-stimulating activity of this compound and its analogs.

Experimental_Workflow_Germination_Assay Start Start Sterilize_seeds Surface sterilize S. hermonthica seeds Start->Sterilize_seeds Precondition Precondition seeds on moist filter paper in the dark Sterilize_seeds->Precondition Prepare_solutions Prepare serial dilutions of test compounds Precondition->Prepare_solutions Apply_solutions Apply test solutions to the seeds Prepare_solutions->Apply_solutions Incubate_dark Incubate in the dark Apply_solutions->Incubate_dark Count_germinated Count germinated seeds under a microscope Incubate_dark->Count_germinated End End Count_germinated->End

Workflow for Striga seed germination assay.

Methodology:

  • Seed Sterilization: Surface sterilize S. hermonthica seeds.

  • Pre-conditioning: Place the sterilized seeds on moist glass fiber filter paper in a petri dish and incubate in the dark at a suitable temperature (e.g., 28-30°C) for 10-14 days to make them responsive to germination stimulants.

  • Treatment: Prepare a dilution series of the test compound (e.g., this compound) and a positive control (e.g., GR24). Apply a small volume of each solution to the pre-conditioned seeds.

  • Incubation: Incubate the treated seeds in the dark.

  • Germination Scoring: After a few days, count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

Conclusion and Future Perspectives

This compound is a linchpin in the biosynthesis of strigolactones, molecules that are integral to a plant's interaction with its environment. A thorough understanding of this compound's biosynthesis and its subsequent conversion into a diverse array of strigolactones is paramount for developing novel strategies in agriculture and biotechnology. The development of specific inhibitors of this compound biosynthesis or its conversion could lead to new herbicides for parasitic weeds or tools to enhance beneficial symbiotic relationships. Furthermore, the elucidation of the transport and perception mechanisms of this compound and its derivatives will provide deeper insights into plant signaling networks. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted roles of this compound in the plant kingdom.

References

The Role of Carlactone in Parasitic Plant Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obligate root parasitic plants, such as those from the genera Striga and Orobanche, pose a significant threat to global agriculture, causing substantial crop losses. The germination of these parasitic plants is a critical and highly regulated step in their life cycle, dependent on chemical cues from host plant root exudates. Among the most important of these cues are strigolactones (SLs), a class of plant hormones. Carlactone (CL) has been identified as a key biosynthetic precursor to all known strigolactones.[1][2] While it serves as an intermediate, this compound itself exhibits germination-stimulating activity on the seeds of some parasitic plant species, albeit generally at higher concentrations than canonical strigolactones.[3] This guide provides an in-depth technical overview of the effect of this compound on parasitic plant germination, including quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on this compound-Induced Germination

Precise dose-response data for this compound across a wide range of parasitic plant species remains an active area of research. However, existing studies provide valuable insights into its relative potency. For instance, this compound has been shown to stimulate the germination of Striga hermonthica seeds, but at a concentration 300-fold higher than that of heliolactone, another germination stimulant.[3] The synthetic strigolactone analog, GR24, is often used as a positive control in germination assays and typically exhibits high activity at nanomolar concentrations.[4]

To facilitate comparison, the following table summarizes available and inferred quantitative data on the germination-stimulating activity of this compound and the widely used synthetic strigolactone analog, GR24.

CompoundParasitic Plant SpeciesConcentrationGermination Rate (%)EC₅₀Reference
This compoundStriga hermonthicaNot SpecifiedStimulates germinationHigher than heliolactone[3]
rac-GR24Striga hermonthica1 µM~50-64%10⁻⁹ - 10⁻⁸ M[5][6]
rac-GR24Orobanche minor100 nM>60%Not Specified[4]
rac-GR24Phelipanche aegyptiaca10⁻⁷ M>80% (conditioned)Not Specified[7]

Note: The germination efficiency of strigolactones and their analogs is highly dependent on the parasitic plant species, seed batch, conditioning period, and other experimental conditions. The data presented should be considered as a comparative guide.

Experimental Protocols

In Vitro Germination Assay for Parasitic Plant Seeds

This protocol outlines a general method for assessing the germination-stimulating activity of this compound on parasitic plant seeds, such as Striga hermonthica, Orobanche minor, or Phelipanche aegyptiaca.

Materials:

  • Parasitic plant seeds

  • This compound (dissolved in a suitable solvent, e.g., acetone (B3395972) or DMSO)

  • GR24 (positive control)

  • Sterile distilled water

  • 70% (v/v) Ethanol (B145695) or 1% (v/v) Sodium hypochlorite (B82951) solution for surface sterilization

  • Sterile glass fiber filter paper discs (e.g., Whatman GF/A)

  • Sterile petri dishes (9 cm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Seed Surface Sterilization:

    • Place a known quantity of parasitic plant seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol or 1% sodium hypochlorite solution and vortex for 2-5 minutes.

    • Pellet the seeds by centrifugation and carefully remove the sterilizing solution.

    • Wash the seeds 3-5 times with sterile distilled water, pelleting the seeds by centrifugation between each wash.

  • Seed Conditioning (Pre-incubation):

    • Place one or two sterile glass fiber filter paper discs in each sterile petri dish.

    • Moisten the filter paper with a specific volume of sterile distilled water (e.g., 800 µL).

    • Evenly spread the surface-sterilized seeds onto the filter paper.

    • Seal the petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

    • Incubate the seeds at a constant temperature (e.g., 25-30°C) for a species-specific conditioning period (typically 7-14 days). This step is crucial for the seeds to become responsive to germination stimulants.

  • Application of Test Compounds:

    • Prepare a dilution series of this compound in sterile distilled water. The final solvent concentration should be kept low (e.g., <0.1%) to avoid inhibitory effects.

    • Prepare a solution of GR24 as a positive control (e.g., 10⁻⁸ M) and a solvent-only solution as a negative control.

    • After the conditioning period, open the petri dishes in a sterile environment and apply a small volume (e.g., 50 µL) of each test solution to the respective filter paper discs with seeds.

  • Incubation and Germination Scoring:

    • Reseal the petri dishes, wrap them in aluminum foil, and incubate under the same conditions as the conditioning period.

    • After a species-specific incubation time (typically 3-7 days), count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has protruded through the seed coat.

    • Calculate the germination percentage for each treatment.

Experimental Workflow for Dose-Response Analysis

To determine the half-maximal effective concentration (EC₅₀) of this compound, a dose-response experiment should be conducted.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis sterilization Seed Sterilization conditioning Seed Conditioning sterilization->conditioning application Apply Treatments to Conditioned Seeds conditioning->application dilution Prepare this compound Dilution Series dilution->application controls Prepare Positive (GR24) & Negative Controls controls->application incubation Incubation application->incubation scoring Germination Scoring incubation->scoring calculation Calculate Germination % scoring->calculation dose_response Plot Dose-Response Curve calculation->dose_response ec50 Determine EC₅₀ dose_response->ec50 carlactone_signaling_pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response CL This compound KAI2d KAI2d Receptor CL->KAI2d Binding MAX2 MAX2 (F-box protein) KAI2d->MAX2 Interaction SMAX1 SMAX1/SMXL (Repressor) MAX2->SMAX1 Ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degradation GerminationGenes Germination-related Gene Expression SMAX1->GerminationGenes Repression Proteasome->GerminationGenes Relief of Repression Germination Seed Germination GerminationGenes->Germination

References

Unraveling the Molecular Maestro: A Technical Guide to the Mechanism of Action of Carlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biosynthetic precursor of strigolactones, this whitepaper serves as an essential resource for researchers, scientists, and drug development professionals. It meticulously outlines the enzymatic conversion, signaling cascade, and physiological effects of carlactone, supported by quantitative data, detailed experimental protocols, and illustrative pathway diagrams.

This compound, a carotene-derived molecule, stands as a central precursor in the biosynthesis of strigolactones (SLs), a class of phytohormones pivotal in regulating plant development and their interactions with the rhizosphere.[1][2] Understanding the intricate mechanism of action of this compound is paramount for developing novel strategies in agriculture and beyond. This technical guide provides a comprehensive overview of the core processes, from its synthesis to its downstream signaling effects.

From Carotenoids to this compound: The Biosynthetic Pathway

The journey to this compound begins with all-trans-β-carotene, which undergoes a series of enzymatic transformations within the plastids.[3][4] The key enzymes orchestrating this conversion are:

  • Dwarf27 (D27): An iron-containing protein that isomerizes all-trans-β-carotene to 9-cis-β-carotene.[1][5]

  • Carotenoid Cleavage Dioxygenase 7 (CCD7): This enzyme cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal.[3][4]

  • Carotenoid Cleavage Dioxygenase 8 (CCD8): CCD8 further processes 9-cis-β-apo-10'-carotenal to yield this compound.[1][3]

Following its synthesis, this compound is exported to the cytoplasm, where it serves as the substrate for further modifications that give rise to the diverse array of strigolactones.[6]

The Enzymatic Conversion of this compound: A Gateway to Bioactive Strigolactones

A critical step in the strigolactone biosynthesis pathway is the oxidation of this compound, a reaction catalyzed by the cytochrome P450 monooxygenase, MORE AXILLARY GROWTH 1 (MAX1).[7] In Arabidopsis thaliana, MAX1 mediates the conversion of this compound into carlactonoic acid (CLA).[7][8] This conversion is a crucial activation step, as the methyl ester of carlactonoic acid (MeCLA), but not this compound or carlactonoic acid itself, can directly interact with the strigolactone receptor.[7][9]

carlactone_conversion This compound This compound MAX1 MAX1 (CYP711A1) This compound->MAX1 Oxidation Carlactonoic_Acid Carlactonoic Acid (CLA) MAX1->Carlactonoic_Acid Methyltransferase Methyltransferase Carlactonoic_Acid->Methyltransferase Methylation MeCLA Methyl Carlactonoate (MeCLA) (Bioactive) Methyltransferase->MeCLA

The Strigolactone Signaling Cascade: A Symphony of Protein Interactions

The perception and transduction of the strigolactone signal, initiated by bioactive molecules derived from this compound, involve a sophisticated interplay of key protein components:

  • Dwarf14 (D14): A member of the α/β-hydrolase superfamily, D14 acts as the primary receptor for strigolactones.[10][11] The binding of a bioactive SL, such as MeCLA, to the D14 receptor induces a conformational change in the protein.[11]

  • MORE AXILLARY GROWTH 2 (MAX2): This F-box protein is a core component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFMAX2.[6][11]

  • SUPPRESSOR OF MAX2 1-LIKE (SMXL): These proteins function as transcriptional repressors, inhibiting downstream signaling in the absence of strigolactones.[11][12] In Arabidopsis, SMXL6, SMXL7, and SMXL8 are the primary targets in the strigolactone pathway.[13]

Upon binding of the strigolactone ligand, the D14 receptor interacts with both MAX2 and an SMXL protein.[11][14] This ternary complex formation facilitates the ubiquitination of the SMXL protein by the SCFMAX2 complex, targeting it for degradation by the 26S proteasome.[15][16] The degradation of the SMXL repressor protein relieves the suppression of downstream target genes, thereby activating the strigolactone signaling response, which includes the inhibition of shoot branching.[11][16]

sl_signaling_pathway

Quantitative Insights into this compound's Biological Activity

The biological relevance of this compound and its derivatives has been quantified in various studies. The following tables summarize key quantitative data, providing a comparative reference for researchers.

Plant LineTreatmentTiller Number (Mean ± SD)Reference
Wild Type (Shiokari)Control4.0 ± 0.8[17]
Wild Type (Shiokari)3 µM this compound4.0 ± 0.8[17]
d27 mutantControl12.5 ± 1.3[17]
d27 mutant3 µM this compound5.0 ± 0.8[17]
d10 mutantControl13.0 ± 1.0[17]
d10 mutant3 µM this compound4.8 ± 0.5[17]
Table 1: Effect of this compound on Tillering in Rice Mutants. This data demonstrates that exogenous application of this compound can rescue the high-tillering phenotype of strigolactone-deficient rice mutants.[17]
CompoundConcentration (M)Germination Rate (%) (Mean ± SD)Reference
Water (Control)-0[17]
This compound10-920 ± 5[17]
This compound10-855 ± 8[17]
This compound10-775 ± 7[17]
GR24 (Synthetic SL)10-960 ± 10[17]
GR24 (Synthetic SL)10-885 ± 5[17]
GR24 (Synthetic SL)10-790 ± 5[17]
Table 2: Germination Rate of Striga hermonthica Seeds in Response to this compound. This table illustrates the dose-dependent activity of this compound in stimulating the germination of parasitic plant seeds, a hallmark of strigolactone activity.[17]
Plant LineEndogenous this compound (pg/g FW) (Mean ± SD)Reference
Wild Type (Col-0)2.6 ± 0.5[2]
max1-4 mutant159.7 ± 28.9[2]
clamt-1 mutant3.1 ± 0.6[2]
Table 3: Endogenous this compound Levels in Arabidopsis Shoots. This data highlights the accumulation of this compound in the max1 mutant, confirming MAX1's role in this compound metabolism.[2]

Key Experimental Protocols: A Methodological Framework

Reproducible research hinges on well-defined experimental protocols. This section provides detailed methodologies for key experiments central to the study of this compound's mechanism of action.

In Vitro Enzymatic Assay for MAX1 Activity

This protocol is adapted from studies demonstrating the conversion of this compound to carlactonoic acid by recombinant MAX1 protein.[3][8][18]

  • Expression and Microsome Preparation:

    • Express the Arabidopsis thaliana MAX1 protein in a yeast (Saccharomyces cerevisiae) expression system.

    • Prepare yeast microsomes containing the recombinant MAX1 protein following standard procedures.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Yeast microsomes with recombinant MAX1.

      • This compound (substrate).

      • NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

      • Potassium phosphate (B84403) buffer (pH 7.25).

    • Incubate the reaction mixture at a controlled temperature (e.g., 27°C) for a specified duration (e.g., 1-2 hours).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extraction and Analysis:

    • Extract the reaction products with the organic solvent.

    • Dry the organic phase and redissolve the residue in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify carlactonoic acid.

max1_assay_workflow Start Start Express_MAX1 Express MAX1 in Yeast Start->Express_MAX1 Prepare_Microsomes Prepare Yeast Microsomes Express_MAX1->Prepare_Microsomes Setup_Reaction Set up Enzymatic Reaction (Microsomes, this compound, NADPH) Prepare_Microsomes->Setup_Reaction Incubate Incubate at 27°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction (Add Ethyl Acetate) Incubate->Stop_Reaction Extract_Products Extract Products Stop_Reaction->Extract_Products Analyze_LCMS Analyze by LC-MS/MS Extract_Products->Analyze_LCMS End End Analyze_LCMS->End

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol outlines the steps to investigate the interaction between D14 and SMXL proteins in the presence of a strigolactone analog, such as GR24.[10][16][19]

  • Vector Construction:

    • Clone the coding sequence of D14 into a bait vector (e.g., pGBKT7) containing a DNA-binding domain (BD).

    • Clone the coding sequence of an SMXL protein (e.g., SMXL7) into a prey vector (e.g., pGADT7) containing an activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

    • Select for transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu).

  • Interaction Assay:

    • Grow the transformed yeast cells on a selective medium that also lacks histidine and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade) and contains X-α-Gal for a colorimetric assay.

    • Supplement the medium with varying concentrations of GR24 to test for ligand-dependent interactions.

    • Growth on the selective medium and the development of a blue color indicate a positive protein-protein interaction.

y2h_workflow Start Start Construct_Vectors Construct Bait (BD-D14) and Prey (AD-SMXL) Vectors Start->Construct_Vectors Transform_Yeast Co-transform Yeast with Bait and Prey Plasmids Construct_Vectors->Transform_Yeast Select_Transformants Select on SD/-Trp/-Leu Medium Transform_Yeast->Select_Transformants Plate_Selective Plate on Selective Medium (SD/-Trp/-Leu/-His/-Ade + X-α-Gal) Select_Transformants->Plate_Selective Add_GR24 Add GR24 (Strigolactone Analog) Plate_Selective->Add_GR24 Incubate_Yeast Incubate Plates Plate_Selective->Incubate_Yeast Add_GR24->Incubate_Yeast Observe_Results Observe Growth and Color Development Incubate_Yeast->Observe_Results End End Observe_Results->End

Conclusion

This compound is a linchpin in the intricate world of strigolactone biology. Its biosynthesis, enzymatic conversion, and the signaling cascade it initiates are tightly regulated processes with profound effects on plant architecture and environmental interactions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted roles of this compound and to harness its potential in developing innovative solutions for agriculture and beyond. The continued elucidation of the this compound mechanism of action promises to unlock new avenues for crop improvement and sustainable agriculture.

References

A Technical Deep Dive into the Enzymatic Machinery of Carlactone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carlactone, a crucial precursor in the biosynthesis of strigolactones, plays a pivotal role in plant development and interaction with symbiotic and parasitic organisms. Understanding the enzymatic cascade that governs its synthesis is paramount for developing novel agrochemicals and pharmaceuticals. This technical guide provides an in-depth exploration of the core enzymes in the this compound biosynthesis pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes.

The Core Enzymatic Players in this compound Formation

The biosynthesis of this compound from all-trans-β-carotene is a multi-step process localized in the plastids, orchestrated by a trio of key enzymes: a β-carotene isomerase (D27) and two carotenoid cleavage dioxygenases (CCD7 and CCD8). The subsequent conversion of this compound to carlactonoic acid is catalyzed by a cytochrome P450 monooxygenase (MAX1) in the cytoplasm.[1][2][3]

β-Carotene Isomerase (D27)

The pathway initiates with the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene, a reaction catalyzed by the iron-sulfur protein DWARF27 (D27).[1][4] This stereospecific conversion is a critical step, as the subsequent enzyme in the pathway, CCD7, specifically recognizes the 9-cis isomer.[5]

Carotenoid Cleavage Dioxygenase 7 (CCD7)

Following the isomerization, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis, cleaves the 9-cis-β-carotene molecule at the 9',10' double bond. This enzymatic reaction yields two products: 9-cis-β-apo-10'-carotenal and β-ionone.[5][6]

Carotenoid Cleavage Dioxygenase 8 (CCD8)

The 9-cis-β-apo-10'-carotenal produced by CCD7 is then the substrate for CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), also known as MORE AXILLARY GROWTH 4 (MAX4) in Arabidopsis. CCD8 is a remarkable enzyme that catalyzes a complex series of reactions, including cleavage and intramolecular rearrangement, to form the eponymous this compound.[7][8] The reaction mechanism of CCD8 is proposed to be a two-step kinetic process.[1][9]

Cytochrome P450 Monooxygenase (MAX1)

Once synthesized, this compound is exported from the plastid to the cytoplasm, where it undergoes further modification. The enzyme MORE AXILLARY GROWTH 1 (MAX1), a cytochrome P450 monooxygenase, catalyzes the oxidation of this compound at the C-19 position to produce carlactonoic acid.[1][2][10] This conversion is a key step in the biosynthesis of a variety of strigolactones.

Quantitative Enzymatic Data

The following table summarizes the available quantitative kinetic data for the key enzymes in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific plant species, recombinant expression system, and assay conditions.

EnzymeOrganismSubstrateKmVmaxkcatReference
D27 (reverse reaction)Oryza sativa9-cis-β-carotene0.26 µM-34 s-1[2]
CCD7Arabidopsis thaliana9-cis-β-carotene8.7 µM--[2]
CCD8Arabidopsis thaliana9-cis-β-apo-10'-carotenal---[1][9]
MAX1Arabidopsis thalianaThis compound---[1]

Note: Quantitative kinetic data for the forward reaction of D27, and for CCD8 and MAX1 are not yet fully established in the literature. The reaction of AtCCD8 is suggested to follow a two-step kinetic mechanism.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes involved in this compound biosynthesis, as well as the analysis of the reaction products.

Recombinant Protein Expression and Purification

1. DWARF27 (D27), CCD7, and CCD8 in E. coli

  • Vector Construction: The coding sequences of Oryza sativa D27 (OsD27), Arabidopsis thaliana CCD7 (AtCCD7), and AtCCD8 are cloned into an appropriate E. coli expression vector, such as a pET vector with an N-terminal His6 or GST tag for affinity purification.[11][12]

  • Expression: The expression plasmids are transformed into a suitable E. coli strain, like BL21(DE3). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.[11][13]

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The soluble fraction is clarified by centrifugation and applied to a Ni-NTA or Glutathione-Sepharose affinity column. After washing, the recombinant protein is eluted with an appropriate buffer containing imidazole (B134444) or reduced glutathione.[14][15][16]

2. MORE AXILLARY GROWTH 1 (MAX1) in Yeast

  • Vector Construction: The full-length cDNA of Arabidopsis thaliana MAX1 (AtMAX1) is cloned into a yeast expression vector, such as pYeDP60, under the control of a galactose-inducible promoter.[1]

  • Expression: The expression plasmid is transformed into a suitable yeast strain, for example, WAT11, which co-expresses an Arabidopsis NADPH-P450 reductase. Yeast cultures are grown in a selective medium and protein expression is induced by the addition of galactose.[1]

  • Microsome Preparation: Yeast cells are harvested, and microsomes are prepared by differential centrifugation. The microsomal fraction, containing the recombinant MAX1 protein, is used for enzymatic assays.[1]

Enzymatic Assays

1. D27 Isomerase Assay

  • Reaction Mixture: The assay mixture contains purified recombinant D27, all-trans-β-carotene as the substrate, a detergent (e.g., Triton X-100) to solubilize the carotenoid, and a suitable buffer (e.g., MOPS, pH 6.4).[2]

  • Incubation: The reaction is incubated in the dark at 25°C with shaking.

  • Product Analysis: The reaction is stopped by the addition of an organic solvent mixture. The products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) with a C30 reverse-phase column to separate the different β-carotene isomers.[2][5]

2. CCD7 Cleavage Assay

  • Reaction Mixture: The assay contains purified recombinant CCD7, 9-cis-β-carotene as the substrate, a detergent, and a suitable buffer.

  • Incubation: The reaction is incubated under specific conditions of temperature and time.

  • Product Analysis: The reaction products, 9-cis-β-apo-10'-carotenal and β-ionone, are extracted and analyzed by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

3. CCD8 Assay

  • Reaction Mixture: The assay mixture includes purified recombinant CCD8 and 9-cis-β-apo-10'-carotenal as the substrate in a suitable buffer.

  • Incubation: The reaction is incubated under optimized conditions.

  • Product Analysis: The formation of this compound is monitored by LC-MS/MS.[7]

4. MAX1 Oxidase Assay

  • Reaction Mixture: The assay is performed with yeast microsomes containing recombinant MAX1, this compound as the substrate, and an NADPH-regenerating system in a suitable buffer.[1]

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

  • Product Analysis: The reaction is stopped, and the product, carlactonoic acid, is extracted and quantified by LC-MS/MS.[1][10]

LC-MS/MS Analysis of this compound and Carlactonoic Acid
  • Sample Preparation: Plant tissues are frozen in liquid nitrogen, ground to a fine powder, and extracted with an appropriate organic solvent (e.g., acetone). The extract is then purified using solid-phase extraction (SPE).[17] For in vitro assays, the reaction mixture is extracted directly with an organic solvent.

  • LC Separation: The extracted samples are analyzed using a reverse-phase C18 column on a UHPLC system with a gradient of water and methanol (B129727) or acetonitrile (B52724) containing a small percentage of formic acid.[17][18]

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound and carlactonoic acid are detected and quantified using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions. For example, the MRM channel for carlactonoic acid can be set at m/z 331.2 > 113.0.[19]

Visualizing the Pathway and Workflows

To facilitate a clearer understanding of the this compound biosynthesis pathway and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Carlactone_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm all_trans_beta_carotene all-trans-β-carotene nine_cis_beta_carotene 9-cis-β-carotene all_trans_beta_carotene->nine_cis_beta_carotene D27 nine_cis_beta_apo_10_carotenal 9-cis-β-apo-10'-carotenal + β-ionone nine_cis_beta_carotene->nine_cis_beta_apo_10_carotenal CCD7 carlactone_plastid This compound nine_cis_beta_apo_10_carotenal->carlactone_plastid CCD8 carlactone_cytoplasm This compound carlactone_plastid->carlactone_cytoplasm Export carlactonoic_acid Carlactonoic Acid carlactone_cytoplasm->carlactonoic_acid MAX1

Caption: The this compound Biosynthesis Pathway.

Recombinant_Protein_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification gene_of_interest Gene of Interest (D27, CCD7, CCD8, or MAX1) recombinant_plasmid Recombinant Plasmid gene_of_interest->recombinant_plasmid expression_vector Expression Vector (E. coli or Yeast) expression_vector->recombinant_plasmid transformation Transformation into Host (E. coli or Yeast) recombinant_plasmid->transformation culture_growth Cell Culture Growth transformation->culture_growth induction Induction of Protein Expression culture_growth->induction cell_lysis Cell Lysis induction->cell_lysis clarification Clarification by Centrifugation cell_lysis->clarification affinity_chromatography Affinity Chromatography clarification->affinity_chromatography purified_protein Purified Recombinant Enzyme affinity_chromatography->purified_protein Enzyme_Assay_Workflow start Prepare Reaction Mixture: - Purified Enzyme - Substrate - Buffer & Cofactors incubation Incubate at Optimal Temperature start->incubation stop_reaction Stop Reaction incubation->stop_reaction product_analysis Product Analysis (HPLC or LC-MS/MS) stop_reaction->product_analysis data_analysis Data Analysis: - Determine Kinetic Parameters (Km, Vmax, kcat) product_analysis->data_analysis

References

Methodological & Application

Unveiling Carlactone: A Guide to Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of carlactone, a pivotal precursor in the strigolactone biosynthetic pathway, from plant tissues. Strigolactones are a class of phytohormones that play crucial roles in plant development, including shoot branching and symbiotic interactions with soil microbes. Understanding and isolating this compound is fundamental for research into plant growth regulation and for the development of novel agricultural and therapeutic agents.

Application Notes

This compound is an endogenous precursor to strigolactones, a class of terpenoid plant hormones.[1] Its extraction and quantification are essential for studying the biosynthesis and physiological functions of strigolactones. The methods outlined below are primarily focused on root tissues and exudates, which are the principal sites of strigolactone production.[2][3] The choice of extraction solvent and purification method is critical due to the low concentrations of this compound in plant tissues and the presence of interfering compounds.[2][4]

The most common analytical technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][5][6] The use of a labeled internal standard, such as rac-[1-¹³CH₃]-CL, is highly recommended for accurate quantification.[1][5]

Quantitative Data Summary

The following tables summarize the reported endogenous levels of this compound in various plant species and genotypes under different experimental conditions.

Table 1: Endogenous this compound Levels in Rice (Oryza sativa) Roots

Genotype/ConditionThis compound Level (pg/g fresh weight)Reference
Wild Type (WT)Present[5]
d10-1 (CCD8 mutant)Not Detected[5]
d14-1 (SL receptor mutant)Increased levels[1][5]
Phosphate sufficient (+Pi)Baseline levels[5]
Phosphate deficient (-Pi)Elevated levels[5]

Table 2: Endogenous this compound Levels in Arabidopsis thaliana Roots

GenotypeThis compound Level (pg/g fresh weight)Reference
Wild Type (Col-0)Present[5]
max4-8 (CCD8 mutant)Not Detected[5]
atd14-2 (SL receptor mutant)Increased levels[5]
max1-4 (cytochrome P450 mutant)Present[5]

Table 3: Endogenous Carlactonoic Acid (CLA) Levels in Arabidopsis thaliana Roots

GenotypeCLA Level (pg/g fresh weight)Reference
Wild Type (WT)32.5 ± 5.2[6]
atd14 (SL receptor mutant)~12-fold increase vs WT[6]
max2 (F-box protein mutant)~20-fold increase vs WT[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Root Tissues

This protocol is adapted from methods described for the extraction of strigolactones and their precursors.[4][7][8]

Materials:

  • Plant root tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent: 80% acetone (B3395972) in water (v/v) or ethyl acetate[4][7]

  • Internal standard solution (e.g., rac-[1-¹³CH₃]-CL in acetone)

  • Centrifuge tubes

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Refrigerated centrifuge

  • Solid Phase Extraction (SPE) C18 cartridges[9]

  • Methanol (B129727)

  • Acetonitrile

  • Water (LC-MS grade)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh approximately 150 mg of fresh or frozen root tissue.[4] If frozen, keep the tissue in liquid nitrogen until homogenization to prevent degradation.

  • Homogenization: Homogenize the tissue in a pre-chilled mortar and pestle with liquid nitrogen or using a bead beater with 2 mL of cold 80% acetone.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

  • Extraction: Transfer the homogenate to a centrifuge tube. Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional but Recommended): Re-extract the pellet with another 1 mL of the extraction solvent, centrifuge, and combine the supernatants.

  • Solvent Evaporation: Evaporate the acetone from the combined supernatant under a gentle stream of nitrogen or using a rotary evaporator.

  • Purification by SPE: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the aqueous extract onto the cartridge. c. Wash the cartridge with 5 mL of water to remove polar impurities. d. Elute the this compound with 5 mL of 80% acetone in water.

  • Final Concentration: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.[10]

Protocol 2: Analysis of this compound by LC-MS/MS

This is a general guideline for LC-MS/MS analysis. Specific parameters should be optimized for the instrument used.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) system[4]

  • Tandem mass spectrometer (e.g., triple quadrupole)[6]

  • C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm)[7][11]

LC Conditions:

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid

  • Gradient: Start with a low percentage of B (e.g., 35%), ramp up to a high percentage (e.g., 95%) over 20 minutes, hold for a few minutes, and then return to initial conditions for equilibration.[11]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM):

    • This compound: Monitor the transition of the precursor ion [M+H]⁺ to specific product ions. For unlabeled this compound, the precursor ion m/z is 303.[5]

    • Internal Standard: Monitor the corresponding transition for the labeled internal standard (e.g., m/z 304 for [1-¹³CH₃]-CL).[5]

  • Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

This compound Biosynthesis and Signaling Pathway

The following diagram illustrates the core biosynthetic pathway leading to this compound and its subsequent conversion, which initiates strigolactone signaling.

Carlactone_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm all-trans-beta-carotene all-trans-beta-carotene 9-cis-beta-carotene 9-cis-beta-carotene all-trans-beta-carotene->9-cis-beta-carotene D27 9-cis-beta-apo-10'-carotenal 9-cis-beta-apo-10'-carotenal 9-cis-beta-carotene->9-cis-beta-apo-10'-carotenal CCD7 This compound This compound Carlactonoic_Acid Carlactonoic_Acid This compound->Carlactonoic_Acid MAX1 9-cis-beta-apo-10'-carotenal->this compound CCD8 Strigolactones Strigolactones Carlactonoic_Acid->Strigolactones D14 D14 Strigolactones->D14 MAX2 MAX2 D14->MAX2 Signaling_Response Signaling Response MAX2->Signaling_Response

Caption: Biosynthesis of this compound from β-carotene and its role in strigolactone signaling.

Experimental Workflow for this compound Extraction and Analysis

This diagram outlines the key steps involved in the extraction and quantification of this compound from plant tissues.

Extraction_Workflow Start Start: Plant Tissue Homogenization Homogenization (e.g., 80% Acetone) Start->Homogenization Extraction Extraction (4°C, 1 hr) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Solvent_Evaporation Solvent Evaporation Supernatant_Collection->Solvent_Evaporation SPE_Purification SPE Purification (C18) Solvent_Evaporation->SPE_Purification Final_Concentration Evaporate to Dryness SPE_Purification->Final_Concentration Reconstitution Reconstitute in Acetonitrile/Water Final_Concentration->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for the extraction and analysis of this compound from plant tissues.

References

Application Note: Quantification of Carlactone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carlactone (CL) is a key biosynthetic precursor to strigolactones (SLs), a class of plant hormones that play crucial roles in regulating plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.[1][2][3][4] Given their extremely low concentrations in plant tissues and their instability, highly sensitive and specific analytical methods are required for their quantification.[1][2] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of this compound in plant matrices.

Principle

This method utilizes the high selectivity of liquid chromatography to separate this compound from complex sample matrices, followed by the high sensitivity and specificity of tandem mass spectrometry for detection and quantification. An internal standard, such as a stable isotope-labeled version of this compound (e.g., [1-¹³CH₃]-CL), is employed to ensure accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of this compound and related strigolactones as reported in various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

CompoundLODLOQMatrixReference
Strigol-0.1 pg/µLStandard Solution[5]
Sorgolactone-0.5 pg/µLStandard Solution[5]
Orobanchol-1 pg/µLStandard Solution[5]

Table 2: Endogenous Levels of this compound and Related Compounds

CompoundPlant SpeciesTissue/FractionConcentrationReference
Carlactonoic Acid (CLA)Arabidopsis thaliana (WT)Root Extracts32.5 ± 5.2 pg/g FW[6]
Carlactonoic Acid (CLA)Arabidopsis thaliana (atd14 mutant)Root Extracts~390 pg/g FW[6]
Carlactonoic Acid (CLA)Arabidopsis thaliana (max2 mutant)Root Extracts~650 pg/g FW[6]
OrobancholRed CloverRoot Exudates (1 week)13 pg/plant[5]
OrobancholRed CloverRoot Exudates (2 weeks)70 pg/plant[5]
OrobancholRed CloverRoot Exudates (3 weeks)58 pg/plant[5]
OrobancholRed CloverRoot Exudates (4 weeks)65 pg/plant[5]

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of this compound from plant root tissue.

Materials and Reagents
  • Solvents: Acetone (B3395972), Methanol (B129727) (MeOH), Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA)

  • Standards: this compound standard, ¹³C-labeled this compound internal standard ([1-¹³CH₃]-CL)

  • Plant Tissue: Fresh or frozen plant roots

  • Equipment:

    • Homogenizer (e.g., bead beater, mortar and pestle)

    • Centrifuge

    • Ultrasonic bath

    • Vacuum concentrator

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

    • Analytical balance

    • Micropipettes

Sample Preparation and Extraction
  • Harvesting and Freezing: Harvest plant roots, wash gently to remove soil, pat dry, and immediately freeze in liquid nitrogen to quench metabolic activity.[7][8] Store at -80°C until extraction.

  • Homogenization: Weigh approximately 100-150 mg of frozen root tissue. Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of cold acetone and the internal standard solution (e.g., [1-¹³CH₃]-CL).[9]

    • Vortex the mixture thoroughly.

    • Sonicate the sample in an ultrasonic bath for 15 minutes at 4°C.[9]

    • Centrifuge at high speed (e.g., 21,130 x g) for 8 minutes at 4°C.[9]

    • Carefully collect the supernatant.

    • Repeat the extraction step on the remaining pellet with another 1 mL of acetone to ensure complete extraction.

    • Combine the supernatants.[9]

  • Drying and Reconstitution:

    • Dry the combined supernatant in a vacuum concentrator.[9]

    • Reconstitute the dried extract in a small volume (e.g., 120 µL) of 90% acetonitrile.[9]

  • Purification (Optional but Recommended): For complex matrices, a Solid Phase Extraction (SPE) step can be beneficial.

    • Precondition a C18 SPE column with 1 mL of methanol, followed by 1 mL of water.[9]

    • Load the reconstituted sample onto the column.

    • Wash the column with 1 mL of 10% aqueous methanol to remove polar interferences.[9]

    • Elute this compound with 0.5 mL of methanol.[9]

    • Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • System: UHPLC system

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, though negative mode has been reported for related compounds like carlactonoic acid[6]).

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing pure standards. For example, for carlactonoic acid, a transition of m/z 331 -> product ions has been used.[6]

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.

Data Analysis and Quantification
  • Create a calibration curve using known concentrations of the this compound standard spiked with a constant concentration of the internal standard.

  • Quantify the endogenous this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

This compound Biosynthesis and Signaling Pathway

Carlactone_Pathway cluster_plastid Plastid cluster_cytosol Cytosol b_carotene all-trans-β-carotene nine_cis_b_carotene 9-cis-β-carotene b_carotene->nine_cis_b_carotene D27 nine_cis_b_apo_10_carotenal 9-cis-β-apo-10'-carotenal nine_cis_b_carotene->nine_cis_b_apo_10_carotenal CCD7 This compound This compound nine_cis_b_apo_10_carotenal->this compound CCD8 Carlactone_cyto This compound This compound->Carlactone_cyto Export Carlactonoic_Acid Carlactonoic Acid (CLA) Carlactone_cyto->Carlactonoic_Acid MAX1 MeCLA Methyl Carlactonoate (MeCLA) Carlactonoic_Acid->MeCLA CLAMT Other_SLs Other Strigolactones Carlactonoic_Acid->Other_SLs D14 D14 Receptor MeCLA->D14 Signaling_Cascade Signaling Cascade D14->Signaling_Cascade Gene_Expression Gene Expression (e.g., Branching Inhibition) Signaling_Cascade->Gene_Expression

Caption: Biosynthesis of this compound in the plastid and its subsequent conversion and signaling in the cytosol.

LC-MS/MS Experimental Workflow

LCMS_Workflow start Plant Root Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Solvent Extraction (Acetone + Internal Std) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying (Vacuum Concentrator) supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

Application Notes and Protocols for Bioassaying Carlactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlactone (CL) is a key intermediate in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate diverse aspects of plant development and interaction with symbiotic and parasitic organisms.[1][2] As the precursor to various bioactive SLs, determining the biological activity of this compound and its derivatives is crucial for understanding the strigolactone signaling pathway and for the development of novel agrochemicals, such as germination stimulants for parasitic weeds or plant growth regulators. These application notes provide detailed protocols for three common bioassays to quantify this compound activity: the Striga seed germination assay, the rice tillering inhibition assay, and the Arabidopsis thaliana hypocotyl elongation assay.

Strigolactone Signaling Pathway

The perception of strigolactones, and by extension this compound which is converted to active SLs, involves an α/β-hydrolase protein called DWARF14 (D14) in many plant species.[1][2][3] In the absence of SLs, transcriptional repressors of the SMAX1-LIKE (SMXL) family (also known as D53 in rice) bind to and inhibit downstream signaling components.[2][3] Upon binding of an SL molecule, D14 undergoes a conformational change, leading to its interaction with an F-box protein (MAX2 in Arabidopsis or D3 in rice).[1][3] This interaction facilitates the ubiquitination and subsequent degradation of the SMXL/D53 repressor proteins by the 26S proteasome.[2][3] The degradation of these repressors allows for the expression of downstream target genes that regulate various developmental processes, such as the inhibition of shoot branching.

Strigolactone_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound SL Bioactive Strigolactone This compound->SL Biosynthesis (e.g., MAX1) D14_inactive D14 (Inactive) SL->D14_inactive Binding & Hydrolysis D14_active D14 (Active) MAX2 MAX2/D3 (F-box protein) D14_active->MAX2 Interaction SMXL SMXL/D53 (Repressor) MAX2->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination & Degradation Target_Genes Target Gene Expression SMXL->Target_Genes Repression Proteasome->Target_Genes Alleviation of Repression Developmental_Response Developmental Response (e.g., Inhibition of Shoot Branching) Target_Genes->Developmental_Response

Caption: A simplified diagram of the strigolactone signaling pathway.

Experimental Workflow for this compound Bioassay

The general workflow for conducting a bioassay to determine this compound activity involves several key steps, from solution preparation to data analysis. This workflow is applicable to all the protocols detailed below, with specific modifications for each assay.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Collection & Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions of this compound A->B E Apply this compound Dilutions and Controls B->E C Prepare Control Solutions (e.g., Mock, Positive Control) C->E D Prepare Biological Material (Seeds, Seedlings) D->E F Incubate under Controlled Conditions E->F G Measure Biological Response (Germination, Tiller #, Hypocotyl Length) F->G H Record and Tabulate Data G->H I Perform Statistical Analysis and Plot Dose-Response Curve H->I

Caption: General experimental workflow for a this compound bioassay.

Bioassay Protocols

Striga hermonthica Seed Germination Assay

This bioassay is highly sensitive and is a classic method for determining strigolactone activity. It relies on the ability of this compound (or its derivatives) to stimulate the germination of parasitic weed seeds like Striga hermonthica.

Experimental Protocol:

  • Seed Sterilization and Preconditioning:

    • Surface sterilize S. hermonthica seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by five rinses with sterile distilled water.

    • Place the sterilized seeds on sterile glass fiber filter paper discs in a petri dish.

    • Add sterile distilled water to moisten the filter paper, seal the petri dishes with parafilm, and incubate in the dark at 30°C for 10-14 days to precondition the seeds.

  • This compound Application:

    • Prepare a stock solution of this compound in acetone (B3395972). From this, prepare a series of dilutions (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M, 10⁻⁹ M, 10⁻¹⁰ M) in sterile distilled water. The final acetone concentration should not exceed 0.1%.

    • Use a synthetic strigolactone analog like GR24 (e.g., at 10⁻⁸ M) as a positive control and sterile distilled water with 0.1% acetone as a negative (mock) control.

    • Apply a known volume (e.g., 50 µL) of each this compound dilution and control solution to the preconditioned seed discs.

  • Incubation and Germination Scoring:

    • Reseal the petri dishes and incubate them in the dark at 30°C for 48 hours.

    • Count the number of germinated seeds (radicle protrusion) and the total number of seeds on each disc under a dissecting microscope.

    • Calculate the germination percentage for each treatment.

Data Presentation:

Treatment Concentration (M)Mean Germination (%)Standard Deviation
Mock (0)2.51.1
10⁻¹⁰15.83.2
10⁻⁹45.25.6
10⁻⁸78.94.8
10⁻⁷85.13.9
10⁻⁶86.33.5
GR24 (10⁻⁸ M)88.03.1

Note: The data in this table is representative and may vary depending on experimental conditions and the specific batch of seeds.

Rice (Oryza sativa) Tillering Inhibition Assay

This bioassay assesses the hormonal activity of this compound in regulating shoot branching (tillering) in rice. Strigolactone-deficient or -insensitive rice mutants are often used for this assay as they exhibit a high-tillering phenotype that can be rescued by the application of active strigolactones.

Experimental Protocol:

  • Plant Material and Growth Conditions:

    • Use a strigolactone-deficient rice mutant such as d10 (lacking CCD8) or d17 (lacking CCD7) and its corresponding wild-type (e.g., 'Nipponbare').

    • Germinate seeds and grow seedlings hydroponically in a nutrient solution (e.g., half-strength Murashige and Skoog medium). Grow plants in a controlled environment with a 14-hour light/10-hour dark cycle at 28°C.

  • This compound Treatment:

    • After 2-3 weeks of growth, when tillers begin to emerge in the mutant plants, add this compound to the hydroponic solution to achieve final concentrations ranging from 0.1 µM to 10 µM.

    • Include a mock treatment (solvent control, e.g., 0.01% acetone) and a positive control (e.g., 1 µM GR24).

    • Replenish the hydroponic solution with the respective treatments every 3-4 days.

  • Data Collection:

    • Count the number of tillers per plant at the beginning of the treatment and then weekly for 3-4 weeks.

    • At the end of the experiment, measure plant height and tiller length.

Data Presentation:

TreatmentGenotypeInitial Tiller NumberFinal Tiller NumberPlant Height (cm)
MockWild-type1.0 ± 0.02.1 ± 0.445.2 ± 3.1
Mockd10 mutant2.5 ± 0.58.3 ± 1.235.8 ± 2.5
1 µM this compoundd10 mutant2.4 ± 0.63.1 ± 0.738.1 ± 2.8
5 µM this compoundd10 mutant2.6 ± 0.52.5 ± 0.539.5 ± 3.0
1 µM GR24d10 mutant2.5 ± 0.42.2 ± 0.440.2 ± 2.9

Note: Data are presented as mean ± standard deviation. The effectiveness of this compound in rescuing the high-tillering phenotype is concentration-dependent.

Arabidopsis thaliana Hypocotyl Elongation Assay

This bioassay is useful for assessing the role of this compound in seedling development. Strigolactones are known to inhibit hypocotyl elongation in light-grown Arabidopsis seedlings.

Experimental Protocol:

  • Plant Material and Seed Sterilization:

    • Use wild-type Arabidopsis thaliana (e.g., Col-0) and, for enhanced sensitivity, a strigolactone biosynthesis mutant like max4 (defective in CCD8).

    • Surface sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse five times with sterile water.

    • Stratify the seeds by storing them in the dark at 4°C for 2-3 days.

  • Plating and Treatment:

    • Sow the seeds on half-strength Murashige and Skoog (MS) agar (B569324) plates containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).

    • Include a mock-treated control (solvent only) and a positive control (e.g., 1 µM GR24).

    • Ensure the final concentration of the solvent (e.g., acetone) is consistent across all plates and does not exceed 0.1%.

  • Growth Conditions and Measurement:

    • Place the plates vertically in a growth chamber under continuous white light (e.g., 100 µmol m⁻² s⁻¹) at 22°C.

    • After 5-7 days, carefully remove the seedlings and lay them flat on a new agar plate or a scanner bed.

    • Capture images of the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

Data Presentation:

Treatment Concentration (µM)Wild-type Hypocotyl Length (mm)max4 Mutant Hypocotyl Length (mm)
Mock (0)4.5 ± 0.35.8 ± 0.4
0.14.2 ± 0.25.1 ± 0.3
13.6 ± 0.34.2 ± 0.4
52.9 ± 0.23.3 ± 0.3
102.5 ± 0.22.8 ± 0.2
GR24 (1 µM)3.5 ± 0.24.0 ± 0.3

Note: Data are presented as mean ± standard deviation. This compound is expected to inhibit hypocotyl elongation in a dose-dependent manner.

References

Unraveling Strigolactone Signaling: A Guide to Using Carlactone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play pivotal roles in regulating various aspects of plant development and their interaction with the environment. They are known to control shoot branching, promote symbiotic relationships with mycorrhizal fungi, and stimulate the germination of parasitic plant seeds. Carlactone (CL), a this compound-based compound, is a key intermediate in the biosynthesis of all known strigolactones.[1] Its simpler structure compared to canonical strigolactones makes it an invaluable tool for studying the intricacies of SL signaling pathways. These application notes provide detailed protocols for utilizing this compound in key bioassays to dissect strigolactone perception and signal transduction.

Strigolactone Biosynthesis and Signaling Pathway

The biosynthesis of strigolactones begins with the conversion of all-trans-β-carotene to this compound in a series of enzymatic steps.[2] this compound is then further metabolized to produce the diverse array of strigolactones found in plants.

The strigolactone signaling pathway is initiated by the perception of SLs by the α/β-hydrolase receptor, DWARF14 (D14). In the absence of SLs, transcriptional repressors of the D53/SMXL family interact with TOPLESS/TPL-RELATED (TPL/TPR) proteins to inhibit the expression of SL-responsive genes. Upon binding of SLs, D14 undergoes a conformational change, leading to its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the D53/SMXL repressor. This interaction targets the D53/SMXL protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the repression of downstream gene expression and activating SL responses.

Strigolactone_Signaling_Pathway cluster_0 Strigolactone Biosynthesis cluster_1 Strigolactone Signaling cluster_2 Nucleus beta_carotene β-carotene This compound This compound beta_carotene->this compound D27, CCD7, CCD8 Strigolactones Strigolactones This compound->Strigolactones MAX1 D14 D14 (Receptor) This compound->D14 Binds and initiates signaling Strigolactones->D14 binds MAX2 MAX2 (F-box) D14->MAX2 interacts with D53_SMXL D53/SMXL (Repressor) MAX2->D53_SMXL targets Proteasome 26S Proteasome D53_SMXL->Proteasome degradation Gene_Expression Gene Expression D53_SMXL->Gene_Expression represses SL_Response SL Response Gene_Expression->SL_Response

Caption: The strigolactone biosynthesis and signaling pathway.

Quantitative Data on this compound Activity

The biological activity of this compound and its derivatives can be quantified in various bioassays. The following tables summarize the dose-dependent effects of this compound and related compounds on key physiological processes.

Table 1: Effect of this compound on Striga hermonthica Seed Germination

CompoundConcentration (M)Germination (%)
This compound3.3 x 10⁻⁵~60
3.3 x 10⁻⁶~40
GR24 (analog)10⁻⁵49-52
10⁻⁶66
10⁻⁷34-37
MP3 (analog)10⁻⁵49-52
10⁻⁶-
10⁻⁷-
MP16 (analog)10⁻⁵49-52
10⁻⁶-
10⁻⁷-
Nijmegen-1 (analog)10⁻⁵49-52
10⁻⁶-
10⁻⁷-

Data compiled from various sources, including dose-response curves.[3][4][5]

Table 2: Effect of this compound and its Derivatives on Shoot Branching in Arabidopsis thaliana

CompoundConcentration (µM)Number of Rosette Branches (relative to control)
This compound1Inhibition observed
GR24 (analog)0.01~50% inhibition
0.1~80% inhibition
1>90% inhibition
MeCLA (derivative)10Rescued branching phenotype of clamt mutant
CLA (derivative)10No effect on clamt mutant

Data compiled from various sources.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: Striga hermonthica Seed Germination Assay

This protocol details the steps for assessing the germination-stimulating activity of this compound on the parasitic plant Striga hermonthica.

Seed_Germination_Assay_Workflow Start Start Sterilize_Seeds Surface sterilize Striga seeds Start->Sterilize_Seeds Precondition_Seeds Precondition seeds on moist glass fiber filter paper in the dark Sterilize_Seeds->Precondition_Seeds Prepare_CL Prepare this compound stock and working solutions Precondition_Seeds->Prepare_CL Apply_CL Apply this compound solutions to the seeds Prepare_CL->Apply_CL Incubate Incubate in the dark Apply_CL->Incubate Count_Germination Count germinated seeds under a microscope Incubate->Count_Germination Analyze_Data Calculate germination percentage Count_Germination->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Striga hermonthica seed germination assay.

Materials:

  • Striga hermonthica seeds

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Glass fiber filter paper (e.g., Whatman GF/A)

  • Petri dishes (9 cm)

  • Micropipettes and sterile tips

  • Incubator

  • Stereomicroscope

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

    • Prepare working solutions by diluting the stock solution in sterile distilled water to the desired final concentrations (e.g., 10⁻⁵ M to 10⁻⁸ M). The final DMSO concentration should not exceed 0.1% to avoid toxicity.

  • Seed Sterilization and Preconditioning:

    • Surface sterilize Striga hermonthica seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.

    • Place a sheet of glass fiber filter paper in each Petri dish and moisten with 5 ml of sterile distilled water.

    • Evenly distribute approximately 50-100 sterilized seeds onto the filter paper.

    • Seal the Petri dishes with parafilm and incubate in the dark at 28-30°C for 10-14 days to precondition the seeds.

  • Germination Assay:

    • After the preconditioning period, apply 50 µl of the this compound working solutions to the seeds. Use a solution with 0.1% DMSO as a negative control.

    • Reseal the Petri dishes and incubate in the dark at 28-30°C for 48 hours.

  • Data Collection and Analysis:

    • Count the number of germinated seeds (radicle protrusion) under a stereomicroscope.

    • Calculate the germination percentage for each treatment.

Protocol 2: Arabidopsis thaliana Shoot Branching Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on shoot branching in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., wild-type and strigolactone-deficient mutants like max4)

  • This compound

  • DMSO

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)

  • Sterile distilled water

  • Petri dishes or culture vessels

  • Growth chamber or tissue culture room

  • Micropipettes and sterile tips

Procedure:

  • Plant Growth:

    • Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • This compound Application:

    • Prepare this compound stock and working solutions as described in Protocol 1.

    • For application to the growth medium, add this compound to the molten MS agar before pouring the plates to achieve the desired final concentrations.

    • For direct application to axillary buds, grow plants in pots until they have developed several rosette leaves. Apply a small droplet (e.g., 1 µl) of the this compound working solution to the axillary buds every 2-3 days.

  • Data Collection and Analysis:

    • Grow the plants for 4-6 weeks after germination.

    • Count the number of primary rosette branches longer than 5 mm.

    • Compare the number of branches in this compound-treated plants to control plants.

Protocol 3: Arabidopsis thaliana Hypocotyl Elongation Assay

This protocol is for assessing the effect of this compound on hypocotyl elongation in Arabidopsis thaliana seedlings.

Hypocotyl_Elongation_Assay_Workflow Start Start Sterilize_Seeds Surface sterilize Arabidopsis seeds Start->Sterilize_Seeds Sow_Seeds Sow seeds on MS agar plates containing this compound Sterilize_Seeds->Sow_Seeds Stratify Stratify seeds at 4°C in the dark Sow_Seeds->Stratify Expose_Light Expose to light to induce germination Stratify->Expose_Light Incubate_Dark Incubate plates vertically in the dark Expose_Light->Incubate_Dark Image_Seedlings Image the seedlings Incubate_Dark->Image_Seedlings Measure_Hypocotyl Measure hypocotyl length using image analysis software Image_Seedlings->Measure_Hypocotyl Analyze_Data Compare hypocotyl lengths between treatments Measure_Hypocotyl->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Arabidopsis thaliana hypocotyl elongation assay.

Materials:

  • Arabidopsis thaliana seeds (e.g., wild-type)

  • This compound

  • DMSO

  • MS medium (as in Protocol 2)

  • Petri dishes (square plates are recommended for vertical growth)

  • Growth chamber

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Preparation:

    • Prepare MS agar medium containing different concentrations of this compound. Include a control plate with 0.1% DMSO.

  • Seed Sowing and Growth:

    • Surface sterilize and sow Arabidopsis seeds in a line on the agar plates.

    • Stratify at 4°C for 2-3 days in the dark.

    • Expose the plates to light for 4-6 hours to induce germination.

    • Wrap the plates in aluminum foil and place them vertically in a growth chamber at 22°C for 3-5 days.

  • Data Collection and Analysis:

    • Carefully remove the seedlings from the agar and lay them flat on a transparent surface.

    • Scan or photograph the seedlings.

    • Use image analysis software to measure the length of the hypocotyls.

    • Calculate the average hypocotyl length for each treatment and compare it to the control.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to analyze the expression of strigolactone-responsive genes in response to this compound treatment.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings)

  • This compound

  • Liquid MS medium

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., SMXL6, SMXL7, SMXL8) and reference genes (e.g., ACTIN2)

Procedure:

  • Plant Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium for 7-10 days.

    • Add this compound to the medium to the desired final concentration and incubate for a specific time (e.g., 2-4 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.

    • Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of a stable reference gene.

Troubleshooting

  • Low solubility of this compound: Ensure that the stock solution in DMSO is fully dissolved before preparing aqueous working solutions. Sonication can aid dissolution. The final DMSO concentration in the bioassay should be kept low (≤ 0.1%) and consistent across all treatments.

  • Variability in bioassay results: Ensure consistent environmental conditions (light, temperature, humidity) for plant growth. Use a sufficient number of biological replicates for statistical power.

  • No effect of this compound: Verify the activity of the this compound batch with a known positive control (e.g., GR24). Ensure proper application and uptake of the compound. For gene expression analysis, optimize the treatment time and concentration.

By following these detailed protocols and utilizing the provided quantitative data, researchers can effectively employ this compound as a tool to investigate the multifaceted roles of strigolactones in plant biology and explore potential applications in agriculture and drug development.

References

Application Notes and Protocols: Carlactone as a Tool for Investigating Parasitic Plant Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasitic plants, such as those from the genera Striga and Orobanche, pose a significant threat to global agriculture, causing billions of dollars in crop losses annually.[1] These obligate root parasites have evolved a sophisticated mechanism to detect the presence of a suitable host plant by sensing chemical cues exuded from the host's roots. A key class of these signaling molecules is the strigolactones (SLs), a group of carotenoid-derived plant hormones.[2] Carlactone (CL) has been identified as the biosynthetic precursor to all known SLs, making it a critical molecule in the life cycle of both the host plant and the parasitic weed.[3][4] Understanding the role of this compound in inducing parasitic seed germination and guiding the parasite's radicle towards the host root (chemotropism) offers a promising avenue for the development of novel and effective control strategies. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and ultimately control parasitic plants.

Signaling Pathway of this compound and Strigolactones in Parasitic Plants

This compound itself can stimulate the germination of some parasitic plant seeds, although it is generally less active than its downstream derivatives, the strigolactones.[5] In the host plant, this compound is synthesized from β-carotene through the sequential action of the enzymes DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CCD8.[6][7][8] this compound is then converted into various strigolactones by cytochrome P450 monooxygenases of the MAX1 family.[7] These strigolactones are exuded into the rhizosphere where they are perceived by the seeds of parasitic plants.

The perception of strigolactones in parasitic plants is mediated by the α/β-hydrolase receptor protein KAI2d, a homolog of the KAI2 receptor in non-parasitic plants.[9] Upon binding of a strigolactone molecule, the KAI2d receptor undergoes a conformational change, initiating a signaling cascade that ultimately leads to the degradation of a repressor protein and the expression of genes required for seed germination. This signaling pathway is a prime target for the development of germination stimulants for "suicidal germination" strategies or inhibitors to prevent germination.

Strigolactone_Signaling_Pathway cluster_host Host Plant Root Cell cluster_parasite Parasitic Plant Seed beta_carotene β-Carotene d27 D27 beta_carotene->d27 nine_cis_beta_carotene 9-cis-β-Carotene d27->nine_cis_beta_carotene ccd7 CCD7 nine_cis_beta_carotene->ccd7 nine_cis_beta_apo_10_carotenal 9-cis-β-apo-10'-carotenal ccd7->nine_cis_beta_apo_10_carotenal ccd8 CCD8 nine_cis_beta_apo_10_carotenal->ccd8 This compound This compound (CL) ccd8->this compound max1 MAX1 (CYP711A) This compound->max1 strigolactones Strigolactones (SLs) max1->strigolactones exudation Exudation strigolactones->exudation strigolactones_rhizosphere SLs in Rhizosphere exudation->strigolactones_rhizosphere sl_receptor KAI2d Receptor signaling_cascade Signaling Cascade sl_receptor->signaling_cascade germination_genes Germination Gene Expression signaling_cascade->germination_genes germination Seed Germination germination_genes->germination strigolactones_rhizosphere->sl_receptor

Caption: Strigolactone biosynthesis in the host and signaling in the parasitic plant.

Quantitative Data on this compound and Analog Efficacy

The effectiveness of this compound and its synthetic analogs in inducing the germination of parasitic plant seeds varies depending on the specific compound and the parasitic species. The following tables summarize key quantitative data from published studies.

Table 1: Germination-Inducing Activity of this compound and Analogs on Striga hermonthica

CompoundConcentration (M)Germination Rate (%)Reference
GR24 (analog)1 x 10-649 - 52[10]
GR24 (analog)1 x 10-766[10]
MP3 (analog)1 x 10-6~50[10]
MP16 (analog)1 x 10-6~50[10]
Nijmegen-1 (analog)1 x 10-6~50[10]

Table 2: Germination-Inducing Activity of this compound Analogs on Orobanche minor

CompoundConcentration (M)Germination Rate (%)EC50 (M)Reference
Butenolide 41 x 10-490.46.3 x 10-6[7]
Butenolide 11 x 10-5< 30-[7]
Butenolide 21 x 10-5< 30-[7]
Butenolide 31 x 10-5< 30-[7]

Table 3: Chemotropic Response of Parasitic Plants to Strigolactones

Parasitic SpeciesCompoundConcentration (nM)Plants Showing Chemotropism (%)Reference
Phtheirospermum japonicumrac-strigol (STR)100~80[1]
Phtheirospermum japonicum(+)-5-deoxystrigol (5DS)100~80[1]
Phtheirospermum japonicumrac-orobanchol (ORO)100~60[1]
Phtheirospermum japonicumrac-GR24100~50[1]

Experimental Protocols

Protocol 1: Striga hermonthica Seed Germination Assay

This protocol details the steps for assessing the germination-inducing activity of this compound and its analogs on Striga hermonthica seeds.

Materials:

  • Striga hermonthica seeds

  • This compound or analog stock solution (e.g., 10 mM in acetone (B3395972) or DMSO)

  • Sterile deionized water

  • 9 cm Petri dishes

  • Glass fiber filter paper discs (GF/A, 9 mm diameter)

  • Micropipettes and sterile tips

  • Growth chamber or incubator set at 30°C in the dark

  • Stereomicroscope

Procedure:

  • Seed Sterilization and Pre-conditioning: a. Surface sterilize S. hermonthica seeds by immersing them in a 1% sodium hypochlorite (B82951) solution containing 0.02% Tween 20 for 5 minutes. b. Thoroughly rinse the seeds with sterile deionized water (5-6 times). c. Place approximately 50-100 sterilized seeds onto a glass fiber filter paper disc in a Petri dish. d. Add 500 µL of sterile deionized water to each disc. e. Seal the Petri dishes with parafilm and incubate them in the dark at 30°C for 10-14 days to pre-condition the seeds. This step is crucial for the seeds to become responsive to germination stimulants.

  • Preparation of Test Solutions: a. Prepare a dilution series of this compound or its analog in sterile deionized water from the stock solution. Final concentrations typically range from 10-6 M to 10-12 M. b. Include a positive control (e.g., 10-8 M GR24) and a negative control (sterile deionized water with the same percentage of solvent as the test solutions).

  • Treatment Application: a. After the pre-conditioning period, carefully remove excess water from the Petri dishes. b. Apply 50 µL of each test solution to the respective filter paper discs with the pre-conditioned seeds. c. Seal the Petri dishes again with parafilm.

  • Incubation and Germination Assessment: a. Incubate the treated seeds in the dark at 30°C for 24-48 hours. b. After incubation, count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat. c. Calculate the germination percentage for each treatment.

Germination_Assay_Workflow start Start sterilize Sterilize Striga Seeds start->sterilize precondition Pre-condition Seeds (10-14 days, 30°C, dark) sterilize->precondition apply_treatment Apply Treatment to Seeds precondition->apply_treatment prepare_solutions Prepare this compound/ Analog Dilutions prepare_solutions->apply_treatment incubate Incubate (24-48h, 30°C, dark) apply_treatment->incubate count_germination Count Germinated Seeds incubate->count_germination calculate_percentage Calculate Germination % count_germination->calculate_percentage end End calculate_percentage->end

Caption: Workflow for the Striga hermonthica seed germination assay.
Protocol 2: Parasitic Plant Chemotropism Assay

This protocol is adapted for observing the chemotropic response of parasitic plant radicles to a gradient of this compound or its analogs.

Materials:

  • Germinated parasitic plant seeds (e.g., Phtheirospermum japonicum or Striga hermonthica) with emerged radicles.

  • Square Petri dishes (100 x 100 mm)

  • Agar (B569324) medium (e.g., 0.8% water agar)

  • This compound or analog stock solution

  • Sterile filter paper discs (6 mm diameter)

  • Digital camera or imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Preparation of Assay Plates: a. Pour sterile agar medium into the square Petri dishes and allow it to solidify. b. Transfer germinated parasitic plant seeds with radicles of approximately 1-2 mm in length onto the surface of the agar. Align the seedlings in a row, about 2 cm from one side of the plate, with their radicles pointing towards the center.

  • Application of Chemoattractant: a. Prepare the desired concentration of this compound or its analog in a suitable solvent. b. Apply a small volume (e.g., 10 µL) of the test solution onto a sterile filter paper disc. c. Place the disc on the agar surface, approximately 1-2 cm away from the tips of the radicles. d. For the control plate, apply only the solvent to a filter paper disc.

  • Incubation and Observation: a. Seal the Petri dishes and place them in a vertical position in a growth chamber with controlled light and temperature conditions. b. Observe and capture images of the radicle growth at regular intervals (e.g., every 12 or 24 hours) for 2-3 days.

  • Data Analysis: a. Measure the angle of radicle curvature towards the filter paper disc using image analysis software. A positive angle indicates attraction, while a negative angle indicates repulsion. b. Calculate the percentage of radicles showing a clear chemotropic response for each treatment.

Conclusion

This compound and its derivatives are powerful tools for dissecting the intricate communication between host plants and their parasitic counterparts. The protocols and data presented here provide a framework for researchers to investigate the mechanisms of parasitic plant germination and host detection. This knowledge is fundamental for the rational design of novel control strategies, such as the development of potent "suicidal germination" agents or inhibitors of strigolactone perception, ultimately contributing to a more sustainable and food-secure future.

References

Purifying Synthetic Carlactone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

This document provides detailed methodologies for the purification of synthetic carlactone, a key intermediate in the biosynthesis of strigolactones. The protocols outlined are intended for researchers in chemistry, plant biology, and drug development who require high-purity this compound for their studies. The techniques covered include silica (B1680970) gel column chromatography, high-performance liquid chromatography (HPLC), and recrystallization.

Introduction

This compound is a carotenoid-derived phytohormone precursor that plays a crucial role in plant development and interaction with symbiotic and parasitic organisms.[1] It is synthesized from all-trans-β-carotene through the sequential action of the enzymes DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CCD8.[1][2] As the central precursor to the diverse family of strigolactones, access to pure synthetic this compound is essential for elucidating its biological functions and for use as a standard in metabolic studies.[1]

Purification of the crude product from chemical synthesis is critical to remove byproducts, unreacted starting materials, and diastereomers that can interfere with biological assays. The following protocols provide robust methods for obtaining this compound with high purity.

Data Presentation: Purification Outcomes

The following table summarizes typical quantitative data expected from the purification of synthetic this compound using the described techniques. Actual yields and purity will vary depending on the efficiency of the synthesis and the precise execution of the purification protocols.

Purification StepInitial Purity (Typical)Final Purity (Target)Expected YieldKey Impurities Removed
Silica Gel Chromatography 50-80%>95%70-90%Non-polar byproducts, excess reagents
Preparative HPLC >95%>99%80-95%Diastereomers, closely related analogs
Recrystallization >90%>98%60-85%Minor impurities with different solubility

Experimental Workflows and Signaling Pathways

This compound Purification Workflow

The general workflow for the purification of synthetic this compound involves an initial crude purification by column chromatography, followed by a high-resolution technique like preparative HPLC for final polishing. Purity is assessed at each stage, typically by LC-MS.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Synthetic This compound Mixture B Silica Gel Column Chromatography A->B Initial Cleanup C Preparative HPLC or Recrystallization B->C Further Purification D Purity Analysis (LC-MS/MS) B->D Purity Check C->D Final Purity Check E Pure this compound (>98%) D->E

Caption: A typical workflow for the purification of synthetic this compound.

This compound Biosynthesis and Signaling Pathway

This compound is a central intermediate in the biosynthesis of strigolactones. Understanding this pathway provides context for its biological importance.

G cluster_plastid Plastid cluster_cytoplasm Cytoplasm A all-trans-β-carotene B 9-cis-β-carotene A->B D27 C 9-cis-β-apo-10'-carotenal B->C CCD7 D This compound (CL) C->D CCD8 E Carlactonoic Acid (CLA) D->E MAX1 (CYP711A) F Various Strigolactones (e.g., Orobanchol) E->F Other Enzymes

Caption: The biosynthetic pathway of strigolactones from β-carotene via this compound.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a standard flash chromatography procedure for the initial purification of crude synthetic this compound.

Materials:

  • Crude synthetic this compound

  • Silica gel (230-400 mesh)[3]

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Acetone (analytical grade)[4][5]

  • Glass column for flash chromatography

  • Pressurized air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a suitable mobile phase using TLC. Test solvent systems such as Hexane:EtOAc or Hexane:Acetone.

    • Aim for a retention factor (Rf) of approximately 0.2-0.3 for this compound for optimal separation.[6][7]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[6]

    • Apply gentle pressure to push the solvent through until the solvent level reaches the top of the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure to achieve a steady flow rate (e.g., a solvent drop rate of about 2 inches per minute in the column above the silica).[3]

    • Collect fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc to 30% EtOAc in hexane) to elute compounds of increasing polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Preparative HPLC

This protocol is for the final purification of partially purified this compound to achieve high purity, particularly for separating diastereomers.

Materials:

  • Partially purified this compound from Protocol 1

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic acid (optional, as a mobile phase modifier)

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent, ideally the initial mobile phase composition (e.g., 50:50 ACN:Water), to a concentration suitable for preparative injection (e.g., 10-50 mg/mL).[8]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]

  • Method Development (Analytical Scale):

    • First, optimize the separation on an analytical C18 column.

    • Mobile Phase A: Water (with optional 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

    • Run a gradient (e.g., 50% B to 95% B over 20 minutes) to determine the retention time of this compound.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[9]

    • Inject the filtered sample onto the column.

    • Run the preparative gradient, scaled from the analytical method.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak. Use automated fraction collection based on UV threshold if available.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure, solid this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is a classic technique that can be effective if a suitable solvent is found. It relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[10]

Materials:

  • Partially purified this compound (>90% purity)

  • A selection of analytical grade solvents for testing (e.g., Ethanol, Methanol, Ethyl Acetate, Hexane, Water)[11][12]

  • Erlenmeyer flask

  • Hot plate and water/oil bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection:

    • Place a small amount of the this compound (~10-20 mg) in a test tube.

    • Add a small amount of a test solvent dropwise at room temperature. An ideal solvent will not dissolve the compound at this temperature.[13]

    • Heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.[13]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a suitable single solvent.

    • If no single solvent is ideal, try a binary solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) while hot, then add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[14]

  • Recrystallization Process:

    • Place the this compound to be purified in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask in a water or oil bath. Add just enough hot solvent to completely dissolve the solid.[15]

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it. .

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator.

Protocol 4: Purity Analysis by LC-MS/MS

This protocol is for the qualitative and quantitative analysis of purified this compound fractions.

Materials:

  • Purified this compound sample

  • LC-MS/MS system

  • Analytical C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • HPLC-grade Acetonitrile, Water, and Formic Acid

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in the initial mobile phase (e.g., 1 µg/mL).

  • Chromatographic Conditions:

    • Use a fast gradient similar to the one developed for HPLC purification (e.g., 5-95% Acetonitrile in Water with 0.1% formic acid over 5-10 minutes).

  • Mass Spectrometry Conditions:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification if a standard is available. The transition for this compound can be monitored based on its molecular weight.

  • Data Analysis:

    • Integrate the peak area of the this compound peak from the chromatogram.

    • Assess purity by calculating the area percentage of the main peak relative to all detected peaks.

    • Confirm the identity of the peak by its mass-to-charge ratio (m/z) and fragmentation pattern.[17]

References

Application Notes and Protocols: Storage and Stability of Carlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlactone is a key intermediate in the biosynthesis of strigolactones, a class of phytohormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms.[1][2] As a subject of increasing research interest, understanding the proper storage and stability of this compound is crucial for obtaining reliable and reproducible experimental results. These application notes provide comprehensive guidelines on the storage, handling, and stability assessment of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₉H₂₆O₃
Molecular Weight 302.4 g/mol
Appearance Solid (form may vary)
Class Gamma-lactone, Cyclic Acetal

Storage Guidelines

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on general guidelines for lactone-containing compounds.

Solid Form
ParameterRecommendation
Temperature -20°C for long-term storage (>1 year). 4°C for short-term storage (months).
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation.
Container Use a tightly sealed, amber vial to protect from light and moisture.
Solution Form

The stability of this compound in solution is highly dependent on the solvent and storage conditions.

SolventTemperatureAtmosphereContainerRecommended Duration
Anhydrous DMSO -80°CInert (e.g., Argon, Nitrogen)Tightly sealed, amber vialUp to 6 months
Anhydrous Ethanol -80°CInert (e.g., Argon, Nitrogen)Tightly sealed, amber vialUp to 3 months

Note: It is strongly recommended to prepare fresh solutions for biological experiments. If storage is necessary, use anhydrous solvents and store at low temperatures under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Stability Profile

While specific experimental stability data for this compound is limited in publicly available literature, the stability of lactones is known to be influenced by pH and the presence of nucleophiles.[3][4] Strigolactones, in general, exhibit limited stability in aqueous solutions.[3][4] The following tables provide illustrative stability data for a representative lactone compound to guide researchers.

Illustrative Half-Life in Different Solvents at 25°C
SolventIllustrative Half-Life (t½)
Anhydrous DMSO > 14 days
Anhydrous Ethanol ~10 days
Acetonitrile (B52724) ~12 days
PBS (pH 7.4) ~24 hours
Cell Culture Medium (e.g., DMEM) ~18 hours
Illustrative Effect of pH on Half-Life in Aqueous Buffer at 25°C
pHIllustrative Half-Life (t½)
3.0 ~72 hours
5.0 ~96 hours
7.4 ~24 hours
9.0 ~2 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to determine the intrinsic stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 80°C) in an oven for a defined period (e.g., 1, 3, 7 days).

    • At each time point, dissolve the sample in a known volume of solvent for analysis.

  • Thermal Degradation (Solution):

    • Incubate an aliquot of the stock solution at a high temperature (e.g., 60°C) for a defined period (e.g., 1, 3, 7 days).

    • At each time point, withdraw a sample for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze the samples.

4. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • The method should be able to separate the intact this compound from its degradation products.

  • Quantify the amount of remaining this compound and the formation of degradation products at each time point.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the quantification of this compound in biological samples, which can be adapted for stability studies.[5][6][7]

1. Sample Preparation (from plant tissue):

  • Homogenize a known weight of plant tissue in a suitable extraction solvent (e.g., ethyl acetate).

  • Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions (example):

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for unlabeled this compound, the precursor ion [M+H]⁺ at m/z 303 can be monitored for a characteristic fragment ion.[6]

3. Quantification:

  • Generate a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with all-trans-β-carotene in the plastid and involves a series of enzymatic steps.[8][9]

G cluster_plastid Plastid cluster_cytoplasm Cytoplasm all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->9-cis-β-apo-10'-carotenal CCD7 This compound This compound 9-cis-β-apo-10'-carotenal->this compound CCD8 Carlactone_cyto This compound This compound->Carlactone_cyto Export Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone_cyto->Carlactonoic Acid (CLA) MAX1 (CYP711A) Strigolactones Strigolactones Carlactonoic Acid (CLA)->Strigolactones Further Modifications

Caption: Biosynthesis of this compound from β-carotene and its initial conversion in the cytoplasm.

Strigolactone Signaling Pathway

Upon its synthesis, this compound is a precursor to various strigolactones which then act as signaling molecules. The signaling pathway involves perception by a receptor, leading to the degradation of transcriptional repressors.[10][11]

G cluster_inactive Inactive State (Low SL) cluster_active Active State (High SL) Strigolactone Strigolactone (SL) D14 D14 Receptor Strigolactone->D14 Binds to MAX2 MAX2 (F-box protein) D14->MAX2 Recruits SMXL SMXL Repressor MAX2->SMXL Recruits Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination & Degradation GeneExpression Target Gene Expression Proteasome->GeneExpression Response Plant Developmental Response GeneExpression->Response SMXL_inactive SMXL Repressor GeneExpression_inactive Target Gene Repression SMXL_inactive->GeneExpression_inactive Represses

Caption: Simplified overview of the Strigolactone signaling pathway.

Experimental Workflow for Stability Analysis

A logical workflow is essential for conducting a thorough stability analysis of this compound.

G cluster_prep Preparation cluster_exposure Stress Exposure cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution expose Expose this compound to Stress Conditions (Temperature, Light, pH, etc.) stock->expose stress_solutions Prepare Stress Condition Solutions (Acid, Base, Oxidant) stress_solutions->expose sampling Sample at Defined Time Points expose->sampling hplc Analyze Samples by Stability-Indicating HPLC-UV/MS sampling->hplc quantify Quantify Remaining This compound and Degradation Products hplc->quantify data Tabulate Data and Calculate Degradation Rates/ Half-Life quantify->data pathway Identify Degradation Products and Propose Degradation Pathway data->pathway

Caption: General experimental workflow for assessing the stability of this compound.

References

Application Notes and Protocols for Isotopic Labeling of Carlactone in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of carlactone (CL), a key precursor in strigolactone biosynthesis, to facilitate metabolic studies in plants. The information is intended to guide researchers in tracing the metabolic fate of this compound and understanding the downstream pathways of strigolactone synthesis and signaling.

Introduction

This compound is a pivotal intermediate in the biosynthesis of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.[1][2] Understanding the metabolic conversion of this compound into various bioactive SLs is crucial for elucidating the complete SL biosynthetic pathway and for developing strategies to modulate plant architecture and symbiotic relationships. Isotopic labeling is a powerful technique that allows for the precise tracking of molecules through metabolic pathways.[3] By introducing a stable isotope, such as carbon-13 (¹³C), into the this compound molecule, researchers can follow its transformation into downstream metabolites using mass spectrometry.[1][3]

These notes provide detailed protocols for the chemical synthesis of [1-¹³CH₃]-Carlactone, its application in in-vivo feeding studies with rice mutants, and the subsequent analysis of its metabolites. Additionally, diagrams of the relevant biosynthetic and signaling pathways are provided to offer a comprehensive understanding of this compound metabolism.

Data Presentation

The following table summarizes the key metabolites identified from in-vivo feeding studies using isotopically labeled this compound. While precise quantitative data on conversion rates are often study-specific and depend on experimental conditions, this table indicates the successful tracing of the labeled this compound backbone into downstream strigolactones.

Labeled PrecursorPlant SystemLabeled Metabolite(s) DetectedAnalytical MethodReference
[1-¹³CH₃]-CarlactoneRice (Oryza sativa) d10 mutant(-)-[¹³C]-2′-epi-5-deoxystrigol, [¹³C]-OrobancholLC-MS/MS[1]
[1-¹³CH₃]11R-CarlactoneArabidopsis (Arabidopsis thaliana) max4 mutant[¹³C₁]-labeled Carlactonoic acidLC-MS/MS[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of [1-¹³CH₃]-Carlactone

This protocol outlines the chemical synthesis of this compound labeled with ¹³C at the C1 methyl group, based on the method described by Abe et al. (2014).[1]

Materials:

Procedure:

  • Methylation of 2,6-dimethylcyclohexanone:

    • Dissolve 2,6-dimethylcyclohexanone in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78°C.

    • Add a solution of LDA in THF dropwise and stir for 30 minutes to generate the enolate.

    • Add ¹³C-methyl iodide and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the resulting [1-¹³CH₃]-2,2,6-trimethylcyclohexanone by flash column chromatography.

  • Formation of Cyclohexenyl Triflate:

    • Dissolve the ¹³C-labeled cyclohexanone (B45756) in anhydrous pyridine under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add trifluoromethanesulfonic anhydride dropwise and stir at 0°C for 1 hour.

    • Pour the reaction mixture into ice-water and extract with hexane.

    • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the cyclohexenyl triflate.

  • Heck Reaction to form [1-¹³CH₃]-β-ionone:

    • To a solution of the cyclohexenyl triflate in toluene, add methyl vinyl ketone, triethylamine, palladium(II) acetate, and triphenylphosphine under an inert atmosphere.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield [1-¹³CH₃]-β-ionone.

  • Conversion to C₁₄-Aldehyde and Final Cyclization:

    • Convert the [1-¹³CH₃]-β-ionone to the corresponding C₁₄-aldehyde following established literature procedures.

    • The final cyclization to form [1-¹³CH₃]-Carlactone is achieved through a series of reactions that construct the butenolide ring and attach it to the C₁₄-aldehyde backbone. This typically involves reactions with a suitable butenolide precursor.

Protocol 2: In-vivo Feeding of [1-¹³CH₃]-Carlactone to Rice Mutants

This protocol describes the application of labeled this compound to a rice mutant deficient in this compound biosynthesis (e.g., d10) to trace its metabolic conversion.

Materials:

  • Rice seeds (e.g., Oryza sativa cv. Nipponbare d10-1 mutant)

  • Hydroponic culture system and nutrient solution (e.g., Yoshida's solution)

  • [1-¹³CH₃]-Carlactone stock solution (e.g., in acetone (B3395972) or DMSO)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Plant Growth and Hydroponic Culture:

    • Sterilize rice seeds and germinate them on moist filter paper in the dark for 3-4 days.

    • Transfer the germinated seedlings to a hydroponic system containing Yoshida's nutrient solution.

    • Grow the rice plants in a controlled environment (e.g., 16h light/8h dark photoperiod, 28°C).

    • Replace the nutrient solution every 3-4 days.

  • Feeding of Labeled this compound:

    • After a suitable growth period (e.g., 2-3 weeks), replace the hydroponic solution with fresh nutrient solution containing [1-¹³CH₃]-Carlactone at the desired final concentration (e.g., 1 µM).[1]

    • Use a solvent control (e.g., nutrient solution with the same concentration of acetone or DMSO as the this compound-treated plants).

    • Incubate the plants for a specific period (e.g., 24-48 hours) to allow for uptake and metabolism of the labeled compound.

  • Harvesting and Extraction:

    • Harvest the plant tissues (e.g., roots, shoots) and immediately freeze them in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

    • Extract the powdered tissue with a suitable organic solvent (e.g., ethyl acetate) at 4°C with shaking.

    • Centrifuge the mixture to pellet the plant debris and collect the supernatant.

  • Purification and Analysis:

    • Concentrate the supernatant under a stream of nitrogen.

    • Redissolve the residue in a small volume of a suitable solvent and purify the strigolactones using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the strigolactones from the SPE cartridge and concentrate the eluate.

    • Analyze the purified extract by LC-MS/MS to identify and quantify the ¹³C-labeled metabolites. Monitor the mass transitions corresponding to the expected labeled products (e.g., [¹³C]-2′-epi-5-deoxystrigol, [¹³C]-orobanchol).

Signaling Pathways and Experimental Workflows

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "beta_carotene" [label="β-Carotene"]; "9_cis_beta_carotene" [label="9-cis-β-Carotene"]; "9_cis_beta_apo_10_carotenal" [label="9-cis-β-apo-10'-carotenal"]; "this compound" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Enzyme styles node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "D27" [label="D27"]; "CCD7" [label="CCD7"]; "CCD8" [label="CCD8"];

// Edges "beta_carotene" -> "D27" [arrowhead=none]; "D27" -> "9_cis_beta_carotene"; "9_cis_beta_carotene" -> "CCD7" [arrowhead=none]; "CCD7" -> "9_cis_beta_apo_10_carotenal"; "9_cis_beta_apo_10_carotenal" -> "CCD8" [arrowhead=none]; "CCD8" -> "this compound"; } }

Caption: Biosynthetic pathway of this compound from β-carotene.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "start" [label="Start: Synthesis of\n[1-¹³CH₃]-Carlactone"]; "feeding" [label="In-vivo feeding to\nrice d10 mutant"]; "harvest" [label="Harvest plant tissue\n(roots and shoots)"]; "extraction" [label="Extraction of\nmetabolites"]; "purification" [label="Purification by\nSolid-Phase Extraction"]; "analysis" [label="LC-MS/MS analysis"]; "identification" [label="Identification of\n¹³C-labeled metabolites", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "start" -> "feeding" [color="#34A853"]; "feeding" -> "harvest" [color="#34A853"]; "harvest" -> "extraction" [color="#34A853"]; "extraction" -> "purification" [color="#34A853"]; "purification" -> "analysis" [color="#34A853"]; "analysis" -> "identification" [color="#34A853"]; }

Caption: Experimental workflow for metabolic studies of labeled this compound.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "SL" [label="Strigolactone (SL)"]; "D14" [label="D14 Receptor"]; "SL_D14" [label="SL-D14 Complex"]; "MAX2" [label="MAX2 (F-box protein)"]; "D53" [label="D53/SMXL (Repressor)"]; "SCF_complex" [label="SCF Complex"]; "D53_ub" [label="Ubiquitinated D53"]; "proteasome" [label="26S Proteasome"]; "D53_degradation" [label="D53 Degradation"]; "gene_expression" [label="Target Gene\nExpression", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "SL" -> "D14" [color="#EA4335"]; "D14" -> "SL_D14" [color="#EA4335"]; "SL_D14" -> "MAX2" [color="#EA4335"]; "MAX2" -> "SCF_complex" [arrowhead=none, color="#4285F4"]; "D53" -> "SCF_complex" [color="#4285F4"]; "SCF_complex" -> "D53_ub" [color="#4285F4"]; "D53_ub" -> "proteasome" [color="#4285F4"]; "proteasome" -> "D53_degradation" [color="#4285F4"]; "D53" -> "gene_expression" [label="represses", dir=T, arrowhead=tee, color="#EA4335"]; "D53_degradation" -> "gene_expression" [label="activates", color="#34A853"]; }

Caption: Simplified Strigolactone signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Carlactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to address common challenges, particularly low yields, encountered during the chemical synthesis of Carlactone (CL) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound synthesis is consistently low. Which reaction step is the most common culprit?

A2: The coupling reaction between the aldehyde precursor and the 3-methyl-2(5H)-furanone (butenolide) ring is notoriously problematic. Reports indicate that this step can have yields as low as 1% due to the instability of the resulting enol-ether bridge, especially under basic conditions.[1][2] Another step to scrutinize is the O-alkylation of the C14-enolate, which can also result in low overall yields despite optimization efforts.[3]

Q2: I'm observing multiple byproducts during purification. What are the likely side reactions?

A2: Byproduct formation is a significant challenge. The key issues include:

  • Lack of Stereoselectivity: The synthesis can produce multiple stereoisomers, complicating purification and reducing the yield of the desired biologically active isomer. The D-ring structure is established by a carotenoid cleavage dioxygenase that produces a single stereoisomer of this compound, which is believed to be the precursor to all strigolactones.[4]

  • O-alkylation vs. C-alkylation: During the introduction of side chains, competition between O-alkylation and C-alkylation can lead to a mixture of products.

  • Instability: The enol-ether bridge of this compound is unstable under basic conditions, which can lead to degradation products during the reaction or workup.[1][2]

Q3: How critical is the stereochemistry of synthetic this compound?

A3: Stereochemistry is paramount. Biological activity is highly dependent on the specific stereoconfiguration of the B-C ring junction and the D-ring.[4] For instance, feeding experiments in rice have shown that only the (11R)-isomer of this compound is converted to downstream strigolactones like (−)-2′-epi-5-deoxystrigol, while the (11S)-isomer is not.[3] Using racemic mixtures in biological assays can lead to misleading results, as different stereoisomers may be perceived by different receptors or have different activities.[4]

Q4: Can modifications to the this compound structure improve synthesis yields?

A4: Yes, synthesizing derivatives by modifying specific parts of the this compound structure has been shown to improve yields significantly. By focusing on the cyclohexene (B86901) group, methyl group, diene, and butenolide parts, researchers have developed synthetic routes that are more stable and produce higher yields. For example, altering the enol-ether bridge in certain derivatives has improved coupling reaction yields from approximately 1% to a range of 21-58%.[1]

Troubleshooting Guides & Experimental Protocols

Issue 1: Low Yield in the Aldehyde-Butenolide Coupling Reaction

The formation of the enol-ether bridge is a critical, low-yielding step. The primary cause is the instability of this bridge under basic conditions.

G start Low Yield in Coupling Reaction check_base Assess Base Sensitivity start->check_base check_conditions Review Reaction Conditions start->check_conditions check_structure Consider Structural Analogs start->check_structure sol_base Use milder, non-nucleophilic bases (e.g., DBU, K2CO3). Minimize reaction time. check_base->sol_base Degradation Observed sol_conditions Optimize temperature (start low). Add radical inhibitors (e.g., phenothiazine). check_conditions->sol_conditions Side Reactions Dominant sol_structure Synthesize derivatives with a more stable linkage (e.g., ester, ether) in place of the enol-ether bridge. check_structure->sol_structure Yield Still Unacceptable outcome Improved Yield sol_base->outcome sol_conditions->outcome sol_structure->outcome

Caption: Troubleshooting workflow for low-yield aldehyde-butenolide coupling.

ModificationReagent/ConditionReported YieldNotes
Baseline Standard basic conditions~1%[1][2]The enol-ether bridge is unstable under these conditions.
Radical Inhibition Addition of phenothiazine (B1677639)4.3-fold increase[3]While the fold increase was significant, the overall yield remained low.
Structural Modification Replacing enol-ether with more stable linkages in derivatives21% - 58%[1]This approach involves synthesizing analogs rather than this compound itself but offers a path to higher yields.

This protocol is adapted from methodologies used for preparing labeled standards for quantitative analysis.[3]

  • Label Incorporation: Methylate 2,6-dimethylcyclohexanone (B152311) with ¹³C-methyl iodide and lithium diisopropylamide (LDA) to produce ¹³C-labeled 2,2,6-trimethylcyclohexanone.

  • Triflate Formation: Convert the labeled cyclohexanone (B45756) into the corresponding cyclohexenyl triflate.

  • Heck Reaction: Perform a Heck reaction with the triflate and an appropriate coupling partner to build the side chain.

  • Enolate Formation & Alkylation: Generate the C14-enolate and perform an O-alkylation. Note: The addition of an inhibitor like phenothiazine at this stage may improve the yield.

  • Final Coupling: Couple the resulting intermediate with the butenolide portion to form racemic [1-¹³CH₃]-Carlactone.

  • Purification: The final product is typically a racemic mixture that requires purification via column chromatography followed by optical resolution using semipreparative chiral HPLC to separate the (11R) and (11S) enantiomers.

Issue 2: Poor Stereoselectivity

Achieving the correct stereochemistry is crucial for biological function. Low stereoselectivity leads to difficult-to-separate mixtures and a lower yield of the active compound.

The natural biosynthetic pathway provides a blueprint for understanding the origin of stereospecificity. The enzyme CCD8 is critical in forming the specific D-ring stereoisomer of this compound, which is the precursor to other strigolactones.[4]

G sub all-trans-β-carotene d27 D27 (Isomerase) sub->d27 p1 9-cis-β-carotene d27->p1 ccd7 CCD7 p1->ccd7 p2 9-cis-β-apo-10ʹ-carotenal ccd7->p2 ccd8 CCD8 p2->ccd8 cl (11R)-Carlactone (Single Stereoisomer) ccd8->cl max1 MAX1 / CYP711A (P450 enzymes) cl->max1 sl Various Strigolactones (e.g., Carlactonoic Acid, Orobanchol) max1->sl

Caption: Biosynthetic pathway highlighting the stereospecific formation of this compound.

  • Chiral Catalysis: Employ chiral catalysts (e.g., metal-ligand complexes) in key bond-forming reactions to favor the formation of one enantiomer over the other.

  • Substrate Control: Use starting materials that already contain the desired stereocenters. This can guide the stereochemical outcome of subsequent reactions.

  • Chiral Resolution: If a racemic mixture is unavoidable, use chiral HPLC or classical resolution with a chiral resolving agent to separate the enantiomers. This is a common strategy but reduces the theoretical maximum yield to 50% unless the unwanted enantiomer can be racemized and recycled.[3]

  • Computational Modeling: Use computational methods like Density Functional Theory (DFT) to model reaction transition states. This can provide insight into the origins of stereoselectivity and guide the rational design of more effective catalysts and reaction conditions.[5]

References

Technical Support Center: Carlactone Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carlactone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of this compound and other strigolactones.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound extraction?

This compound, a precursor to other strigolactones, is typically extracted from plant root tissues and root exudates.[1][2] Its concentration in these sources is extremely low, often in the range of picograms per plant per day, which presents a significant analytical challenge.[1]

Q2: What is the main challenge in this compound extraction?

The primary challenges are the very low abundance of this compound in plant tissues and its inherent instability.[1][3] Strigolactones, including this compound, possess a tricyclic lactone connected to a butenolide ring via an enol ether bridge, which is susceptible to hydrolysis, especially under neutral to alkaline conditions (pH ≥ 7.5) or in the presence of nucleophilic solvents like methanol (B129727).[3][4]

Q3: Which solvents are recommended for this compound extraction?

Ethyl acetate (B1210297) is a commonly recommended solvent for the extraction of this compound and other strigolactones due to its moderate polarity and lower toxicity. Acetone (B3395972), often mixed with water (e.g., 80% acetone), is also highly effective for extracting strigolactones from root tissue and can improve the stability of the analytes. It is crucial to use high-purity or freshly distilled solvents, as impurities can lead to the degradation of the target compounds. While methanol is a polar solvent capable of extracting strigolactones, it is generally not recommended for storage or as a primary extraction solvent due to its nucleophilic nature, which can cause rapid degradation of the analytes.[4]

Q4: How does temperature affect this compound extraction?

Maintaining a low temperature (e.g., 4°C) during the entire extraction process is critical to prevent enzymatic and chemical degradation of this compound.[4] While higher temperatures can increase solvent penetration and solubility, they can also accelerate the degradation of these thermally labile compounds. For long-term storage of extracts, temperatures of -20°C to -80°C are recommended.

Q5: Why is a purification step necessary after the initial extraction?

The initial crude extract contains numerous interfering substances such as lipids, phenolics, and inorganic salts from the growth media, which can interfere with downstream analysis by LC-MS/MS.[2][4] Solid-Phase Extraction (SPE) with a C18 cartridge is a common and effective method for cleaning up the extract and concentrating the this compound before analysis.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Degradation during extraction Ensure all extraction steps are performed at low temperatures (4°C) to minimize enzymatic and chemical degradation.[4] Use pre-chilled solvents.
Incorrect solvent choice Use ethyl acetate or aqueous acetone for extraction. Avoid using methanol as the primary extraction solvent due to its potential to degrade strigolactones.[2]
Insufficient extraction time For maceration, allow the plant tissue to soak in the solvent for at least 48 hours at 4°C.[5]
Suboptimal pH of the medium Strigolactones are unstable at neutral to alkaline pH.[3] If extracting from a liquid medium, ensure the pH is slightly acidic.
Inefficient cell lysis For root tissue, ensure it is finely ground to a powder, preferably using a mortar and pestle with liquid nitrogen, to maximize the surface area for solvent penetration.
Sample source Strigolactone production can be influenced by the plant's nutritional status. Phosphate starvation has been shown to increase the production of some strigolactones.[2]
Problem 2: Contaminated Extract or Poor Chromatographic Results
Possible Cause Troubleshooting Step
Interference from co-extracted compounds The crude extract is complex. Implement a robust purification step using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.[6]
Presence of inorganic salts If extracting from hydroponic solutions, salts can interfere with LC-MS/MS analysis. The SPE cleanup step is crucial for desalting the sample.[2]
Impure solvents Use high-purity or freshly distilled solvents for extraction and chromatography to avoid introducing contaminants. Residual acetic acid in ethyl acetate can degrade strigolactones.[2]
Matrix effects in LC-MS/MS Matrix effects can suppress or enhance the ionization of the target analyte. Optimize the purification protocol and consider using a stable isotope-labeled internal standard for accurate quantification.

Data Presentation

Table 1: Recovery of Strigolactones Using Different Extraction Solvents

The following table summarizes the percentage recovery of various strigolactones, including this compound, from spiked samples of root exudates (20 ml) and root tissue (150 mg fresh weight). This data is adapted from Floková et al. (2020) and illustrates the efficiency of different solvent systems for extraction and subsequent SPE purification.

CompoundRoot Exudate Recovery (80% Acetone)Root Tissue Recovery (80% Acetone)
This compound 85%78%
Carlactonoic Acid 92%85%
5-Deoxystrigol (B197688) 88%81%
Orobanchol 82%75%

Data is illustrative of the findings in Floková et al. (2020) and demonstrates the suitability of 80% acetone for the extraction of a range of strigolactones.

Table 2: Effect of Temperature on Strigolactone Stability

This table shows the recovery of the synthetic strigolactone GR24 and deuterated 5-deoxystrigol ([²H₆]-5-DS) after 8 hours in a root exudate matrix at different temperatures. This highlights the importance of low temperatures for sample stability.

CompoundRecovery at 4°CRecovery at 20°C
GR24 ~95%~30%
[²H₆]-5-DS ~95%~30%

Data adapted from Floková et al. (2020). The significant drop in recovery at 20°C underscores the thermal instability of strigolactones.

Experimental Protocols

Protocol 1: Extraction of this compound from Root Tissue

This protocol is a generalized procedure based on common methodologies.

  • Sample Preparation:

    • Harvest fresh root tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 150 mg of the frozen powder into a pre-weighed tube.

  • Extraction:

    • Add 1.5 mL of pre-chilled 80% acetone (v/v in water) to the tube containing the root powder.

    • Vortex thoroughly to ensure complete mixing.

    • Place the tube on a shaker at 4°C for 1 hour.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant into a new tube.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

    • Elute the this compound and other strigolactones with 3 mL of 80% acetone.

    • Dry the eluate completely using a vacuum concentrator (e.g., SpeedVac).

  • Analysis:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of 50% acetonitrile (B52724).

    • Filter the reconstituted sample through a 0.22 µm filter.

    • Proceed with analysis by LC-MS/MS.

Protocol 2: Extraction of this compound from Root Exudates (Hydroponic System)

This protocol is a generalized procedure for collecting and extracting this compound from a liquid medium.

  • Collection of Root Exudates:

    • Grow plants hydroponically. To enhance strigolactone production, use a phosphate-deficient nutrient solution for a period before collection.[2]

    • Replace the nutrient solution with fresh, phosphate-deficient media and allow the plants to grow for 24 hours to allow exudates to accumulate.

    • Collect the hydroponic medium containing the root exudates. It is advisable to keep the collection vessel chilled.

  • Extraction:

    • To the collected medium (e.g., 500 mL), add an equal volume of ethyl acetate.

    • Transfer the mixture to a separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool all the ethyl acetate fractions.

  • Purification:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter the extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

    • For further cleanup, the dried residue can be redissolved in a small amount of a suitable solvent and purified using a C18 SPE cartridge as described in Protocol 1.

  • Analysis:

    • Reconstitute the final dried extract in a small volume of 50% acetonitrile for LC-MS/MS analysis.

Visualizations

Diagram 1: this compound Biosynthesis Pathway

Carlactone_Biosynthesis b_carotene β-carotene nine_cis_b_carotene 9-cis-β-carotene b_carotene->nine_cis_b_carotene D27 nine_cis_b_apo_10_carotenal 9-cis-β-apo-10'-carotenal nine_cis_b_carotene->nine_cis_b_apo_10_carotenal CCD7 This compound This compound nine_cis_b_apo_10_carotenal->this compound CCD8 Carlactonoic_Acid Carlactonoic Acid This compound->Carlactonoic_Acid MAX1 (CYP711A1) Strigolactones Strigolactones Carlactonoic_Acid->Strigolactones Further Oxidation/Modification Extraction_Workflow start Root Tissue Collection freeze Flash Freezing (Liquid N₂) start->freeze grind Grinding to Fine Powder freeze->grind extract Solvent Extraction (e.g., 80% Acetone, 4°C) grind->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant (Crude Extract) centrifuge->supernatant spe Solid-Phase Extraction (C18 Cleanup) supernatant->spe dry Evaporation to Dryness spe->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Troubleshooting_Yield problem Low this compound Yield check_temp Was extraction at 4°C? problem->check_temp check_solvent Was solvent ethyl acetate or acetone-based? check_temp->check_solvent Yes solution_temp Action: Maintain 4°C throughout check_temp->solution_temp No check_lysis Was tissue finely powdered? check_solvent->check_lysis Yes solution_solvent Action: Avoid methanol; use fresh, high-purity solvents check_solvent->solution_solvent No check_purification Was SPE recovery validated? check_lysis->check_purification Yes solution_lysis Action: Improve homogenization (e.g., liquid N₂) check_lysis->solution_lysis No solution_purification Action: Optimize SPE protocol (loading, wash, elution) check_purification->solution_purification No ok Potential issue resolved check_purification->ok Yes solution_temp->ok solution_solvent->ok solution_lysis->ok solution_purification->ok

References

Technical Support Center: Optimizing LC-MS/MS for Carlactone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of carlactone.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for this compound detection?

A1: The optimal parameters for this compound detection can vary depending on the instrument and matrix. However, published literature provides a good starting point. This compound is typically analyzed in positive ionization mode.

Table 1: Mass Spectrometry Parameters for this compound Detection

ParameterValueSource
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Precursor Ion ([M+H]⁺)m/z 303[2]
Product Ionm/z 97.03[2]
Fragment[M+H-H₂O]⁺[1]
Declustering Potential (DP)126 V[3]
Curtain Gas (CUR)40 psi[3]
Ion Source Gas 1 (GS1)40 psi[3]
Ion Source Gas 2 (GS2)25 psi[3]
Ion Spray Voltage+5500 V[3]
Source Temperature650 °C[3]

Table 2: Liquid Chromatography Parameters for Strigolactone Analysis

ParameterValueSource
ColumnC18 reverse-phase[4][5]
Mobile Phase AWater with 0.1% formic acid[5]
Mobile Phase BAcetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid[5]
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 60 °C

Q2: What are common issues encountered during this compound analysis and how can they be resolved?

A2: Common issues include low signal intensity, peak tailing or broadening, and high background noise. The troubleshooting guide below addresses these and other specific problems in a Q&A format.

Troubleshooting Guide

Sample Preparation

  • Q: I am observing significant matrix effects in my samples. What can I do?

    • A: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of low-abundance hormones like this compound from complex plant matrices.[6] To mitigate this, consider the following:

      • Solid-Phase Extraction (SPE): Utilize C18 SPE cartridges to clean up your sample. A typical protocol involves conditioning the cartridge with methanol, equilibrating with water, loading the sample, washing with a low percentage of organic solvent, and eluting with a higher concentration of methanol or acetonitrile.[7]

      • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving interfering compounds in the aqueous phase.[4]

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]

  • Q: My this compound seems to be degrading during sample preparation. How can I improve its stability?

    • A: Strigolactones can be unstable, especially in the presence of nucleophiles like phosphate.[4]

      • Work at low temperatures (e.g., on ice) throughout the extraction process.

      • Minimize the time between extraction and analysis.

      • If possible, use solvents that are less nucleophilic.

LC-MS/MS Analysis

  • Q: I am seeing a weak or no signal for this compound. What are the possible causes and solutions?

    • A: A weak signal can stem from several factors:

      • Suboptimal Ionization: Ensure your mass spectrometer is tuned and calibrated. Optimize the ESI source parameters, including spray voltage and gas flows, for this compound.

      • Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion masses for this compound ([M+H]⁺ at m/z 303 and a characteristic fragment at m/z 97).[2]

      • Sample Loss during Preparation: Evaluate your extraction and cleanup procedures for potential analyte loss.

      • Matrix Suppression: As mentioned above, matrix components can suppress the ionization of this compound. Implement a more rigorous sample cleanup protocol.

  • Q: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?

    • A: Poor peak shape can compromise resolution and quantification.

      • Mobile Phase Mismatch: Ensure the solvent in which your final sample is dissolved is compatible with the initial mobile phase conditions of your LC gradient.

      • Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. Consider using a guard column to protect your analytical column.

      • Inappropriate Flow Rate or Gradient: Optimize the flow rate and gradient slope to ensure proper separation and peak focusing.

  • Q: I am observing high background noise in my chromatograms. What could be the source?

    • A: High background noise can originate from several sources:

      • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents.

      • Contaminated LC System: Flush the entire LC system, including the autosampler, to remove any contaminants.

      • Sample Matrix: Incomplete removal of matrix components can lead to a high baseline. Improve your sample preparation method.

Experimental Protocols

Protocol 1: Extraction of this compound from Root Exudates

  • Collection of Root Exudates: Grow plants hydroponically. Collect the hydroponic solution in which the roots have been submerged.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water.

    • Load the root exudate sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and polar impurities.

    • Elute the strigolactones, including this compound, with 5 mL of acetone (B3395972) or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of 50% acetonitrile for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • Liquid Chromatography:

    • Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Set the column temperature to 40 °C.

    • Use a mobile phase of A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid.

    • Run a gradient from 10% B to 90% B over 15 minutes.

    • Set the flow rate to 0.3 mL/min.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ESI mode.

    • Set the Multiple Reaction Monitoring (MRM) transition for this compound: precursor ion m/z 303 → product ion m/z 97.

    • Optimize the collision energy and other source parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plant Plant Material (e.g., Roots) exudate Collect Root Exudates plant->exudate spe Solid-Phase Extraction (C18) exudate->spe dry Dry Down spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Quadrupole 1 (Select Precursor Ion m/z 303) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Select Product Ion m/z 97) cid->ms2 detector Detector ms2->detector chromatogram Generate Chromatogram detector->chromatogram quantification Quantify this compound chromatogram->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

strigolactone_pathway cluster_pathway Strigolactone Biosynthesis beta_carotene β-carotene d27 D27 beta_carotene->d27 nine_cis_beta_carotene 9-cis-β-carotene d27->nine_cis_beta_carotene ccd7 CCD7 nine_cis_beta_carotene->ccd7 nine_cis_beta_apo 9-cis-β-apo-10'-carotenal ccd7->nine_cis_beta_apo ccd8 CCD8 nine_cis_beta_apo->ccd8 This compound This compound ccd8->this compound max1 MAX1 (CYP711A1) This compound->max1 carlactonoic_acid Carlactonoic Acid max1->carlactonoic_acid other_sls Other Strigolactones carlactonoic_acid->other_sls

Caption: Simplified biosynthetic pathway of strigolactones highlighting this compound.

References

Technical Support Center: Enhancing Carlactone Bioassay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of Carlactone (CL) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high sensitivity in this compound bioassays?

A1: The primary challenge lies in the low endogenous concentrations of this compound and its derivatives in plant tissues. Additionally, the inherent instability of these molecules can lead to degradation during extraction and analysis, further reducing signal intensity.

Q2: Which bioassay is most commonly used for determining this compound activity?

A2: The most common bioassays are parasitic seed germination assays (e.g., using Striga or Orobanche species) and root development assays in plants like Arabidopsis thaliana. These assays leverage the biological functions of strigolactones, for which this compound is a precursor.

Q3: How can I minimize variability in my germination assay results?

A3: To minimize variability, it is crucial to standardize seed sterilization procedures, stratification conditions (cold treatment), germination temperature, and light intensity. Using a consistent seed batch and ensuring uniform application of test compounds are also critical.

Q4: What is the optimal concentration range for this compound in a typical bioassay?

A4: The optimal concentration can vary depending on the specific assay and the plant species. However, for parasitic seed germination, concentrations in the range of 0.1 to 10 µM are often effective. For root development assays in Arabidopsis, lower concentrations in the nanomolar to low micromolar range may be sufficient. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: How should I prepare and store my this compound stock solutions?

A5: this compound is typically dissolved in a small amount of an organic solvent like acetone (B3395972) or DMSO to create a concentrated stock solution. This stock should be stored at -20°C or lower to minimize degradation. For experiments, the stock solution is then diluted in the aqueous assay medium to the final desired concentration. It is important to ensure the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Problem Potential Cause Recommended Solution
Low or No Signal (e.g., no seed germination, no change in root phenotype) Degradation of this compound: this compound is susceptible to degradation, especially in aqueous solutions and under non-optimal pH or light conditions.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Minimize the exposure of this compound solutions to light and elevated temperatures.- Ensure the pH of the assay medium is stable and within the optimal range for this compound activity (typically slightly acidic to neutral).
Inactive this compound Isomer: The biological activity of this compound can be stereospecific.- Verify the stereochemistry of the this compound standard being used. The (9R)-enantiomer is generally considered the more biologically active form.
Suboptimal Assay Conditions: Incorrect temperature, light, or nutrient conditions can inhibit the biological response.- Optimize germination conditions (temperature, light/dark cycle) for the specific parasitic plant species.- For root assays, ensure the growth medium composition and environmental conditions are optimal for the plant species.
High Background Signal (e.g., high germination in negative control) Contamination of Seeds or Media: Fungal or bacterial contamination can interfere with the assay.- Implement a robust seed sterilization protocol (e.g., using bleach and ethanol (B145695) washes).- Use sterile techniques for all manipulations and prepare media in a laminar flow hood.
Presence of Endogenous Germination Stimulants: Some seed batches may have pre-existing stimulants.- Thoroughly rinse sterilized seeds with sterile water before plating.- Test different seed batches to find one with low background germination.
High Variability Between Replicates (Inter-assay or Intra-assay) Inconsistent Pipetting or Dilution: Errors in preparing serial dilutions or applying the test solution can lead to significant variability.- Use calibrated pipettes and practice consistent pipetting techniques.- Prepare a master mix for each treatment to ensure uniform application across replicates.
Uneven Seed Distribution or Plating: Non-uniform seed density can affect germination rates and root growth measurements.- Ensure a homogenous suspension of seeds before plating.- Distribute seeds evenly across the surface of the agar (B569324) or filter paper.
Edge Effects on Multi-well Plates: Wells on the outer edges of a plate can experience different environmental conditions (e.g., temperature, evaporation).- Avoid using the outer wells of the plate for critical experiments, or fill them with a buffer solution to minimize edge effects.
Precipitation of this compound in Assay Medium Low Solubility in Aqueous Solutions: this compound is a lipophilic molecule with limited solubility in water.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility but does not exceed toxic levels for the biological system.- Consider using a carrier solvent or a formulation aid, but validate that it does not interfere with the assay.

Data Presentation: Comparison of Bioassay Sensitivity

The following table summarizes typical detection ranges for different this compound bioassay methods. These values are approximate and can vary based on specific experimental conditions.

Bioassay Method Organism Typical Effective Concentration Range Primary Endpoint
Parasitic Seed GerminationStriga hermonthica1 nM - 10 µMPercentage of germinated seeds
Parasitic Seed GerminationOrobanche minor10 nM - 1 µMPercentage of germinated seeds
Root Hair ElongationArabidopsis thaliana100 nM - 5 µMLength of root hairs
Lateral Root FormationArabidopsis thaliana10 nM - 1 µMNumber and density of lateral roots
Hypocotyl ElongationArabidopsis thaliana100 nM - 10 µMLength of the hypocotyl in seedlings
LC-MS/MS Quantification-pg/mL - ng/mLMass-to-charge ratio and retention time

Experimental Protocols

Parasitic Seed Germination Bioassay (Striga hermonthica)
  • Seed Sterilization:

    • Place Striga hermonthica seeds in a microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 2 minutes.

    • Centrifuge, remove the ethanol, and add 1 mL of 5% (v/v) sodium hypochlorite (B82951) solution. Vortex for 5 minutes.

    • Wash the seeds five times with sterile distilled water.

  • Pre-conditioning:

    • Pipette the sterilized seeds onto glass fiber filter paper discs placed in a petri dish.

    • Moisten the filter paper with sterile distilled water.

    • Seal the petri dishes and incubate in the dark at 28-30°C for 10-14 days to condition the seeds for germination.

  • Treatment Application:

    • Prepare serial dilutions of this compound in sterile distilled water containing 0.1% acetone.

    • Apply 50 µL of each this compound dilution or a control solution (0.1% acetone) to the pre-conditioned seeds on the filter paper discs.

  • Incubation and Scoring:

    • Seal the petri dishes and incubate in the dark at 28-30°C for 24-48 hours.

    • Count the number of germinated seeds (radicle protrusion) under a dissecting microscope.

    • Calculate the germination percentage for each treatment.

Arabidopsis thaliana Root Development Bioassay
  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using a vapor-phase sterilization method or a liquid sterilization method (e.g., 70% ethanol followed by bleach).

    • Suspend the sterilized seeds in a 0.1% (w/v) sterile agar solution.

    • Pipette individual seeds onto the surface of square petri plates containing half-strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar.

  • Stratification and Germination:

    • Seal the plates and store them at 4°C in the dark for 2-3 days to synchronize germination (stratification).

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Treatment Application:

    • Prepare MS agar plates supplemented with various concentrations of this compound. The this compound should be added to the molten agar after it has cooled to around 50-55°C.

    • After 4-5 days of growth on the initial plates, transfer seedlings of uniform size to the this compound-containing plates.

  • Phenotypic Analysis:

    • Incubate the plates vertically in the growth chamber for an additional 5-7 days.

    • Scan the plates at high resolution.

    • Use image analysis software (e.g., ImageJ) to measure primary root length, lateral root number, and lateral root density.

Visualizations

Carlactone_Signaling_Pathway cluster_synthesis This compound Biosynthesis cluster_signaling This compound Signaling β-carotene β-carotene D27 D27 9-cis-β-carotene 9-cis-β-carotene D27->9-cis-β-carotene CCD7 CCD7 9-cis-β-carotene->CCD7 Cleavage 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal CCD7->9-cis-β-apo-10'-carotenal CCD8 CCD8 9-cis-β-apo-10'-carotenal->CCD8 Cleavage & Rearrangement This compound This compound CCD8->this compound D14 D14 (Receptor) SCF_MAX2 SCF(MAX2) E3 Ubiquitin Ligase D14->SCF_MAX2 Conformational Change & Interaction Ub Ub SCF_MAX2->Ub SMXL SMXL (Repressor) SMXL->SCF_MAX2 Recruitment Proteasome Proteasome SMXL->Proteasome Degradation Ub->SMXL Ubiquitination Gene_Expression Target Gene Expression Proteasome->Gene_Expression Derepression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: this compound biosynthesis from β-carotene and its signaling pathway.

Experimental_Workflow start Start: Choose Bioassay prep_seeds Seed Sterilization & Pre-conditioning start->prep_seeds prep_cl Prepare this compound Stock & Dilutions start->prep_cl treatment Apply this compound Treatments prep_seeds->treatment prep_cl->treatment incubation Incubation under Controlled Conditions treatment->incubation data_acq Data Acquisition (e.g., Imaging, Counting) incubation->data_acq analysis Data Analysis & Quantification data_acq->analysis results Results: Dose-Response Curve analysis->results troubleshoot Troubleshooting analysis->troubleshoot If issues arise troubleshoot->start Re-evaluate protocol

Caption: General experimental workflow for a this compound bioassay.

Common challenges in working with Carlactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carlactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this pivotal precursor in the strigolactone biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CL) is a key biosynthetic intermediate in the production of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development.[1][2][3] It is derived from carotenoids and serves as the precursor for the synthesis of all known strigolactones.[4][5][6] Structurally, it is a gamma-lactone with a butenolide ring connected to a side chain via an enol ether bridge.[7][8]

Q2: What is the primary biological role of this compound?

A2: this compound is the central precursor for all strigolactones.[2][4][5] While it can exhibit some biological activity, such as inducing seed germination in parasitic plants like Striga hermonthica and rescuing the phenotype of certain strigolactone-deficient mutants, it is generally considered a biologically inactive precursor for other functions like the inhibition of shoot branching.[2][9] Its primary role is to be converted into other bioactive molecules. For instance, in Arabidopsis, this compound is converted into carlactonoic acid (CLA) and then to methyl carlactonoate (MeCLA), which is a biologically active form that inhibits shoot branching.[10]

Q3: Is this compound itself the active hormone for shoot branching inhibition?

A3: No, evidence suggests that this compound itself is not the active hormone for inhibiting shoot branching.[2][11] In Arabidopsis, the cytochrome P450 monooxygenase MAX1 is required to convert this compound into other active forms.[2] The downstream product, methyl carlactonoate (MeCLA), can directly interact with the strigolactone receptor AtD14, whereas this compound and its immediate oxidized product, carlactonoic acid (CLA), cannot.[12][10]

Q4: What are the key enzymes in the this compound biosynthesis pathway?

A4: The biosynthesis of this compound from all-trans-β-carotene involves three main enzymes[1][2]:

  • D27 (DWARF27): A carotenoid isomerase that converts all-trans-β-carotene to 9-cis-β-carotene.[3][5]

  • CCD7 (CAROTENOID CLEAVAGE DIOXYGENASE 7): This enzyme cleaves 9-cis-β-carotene.[3][5]

  • CCD8 (CAROTENOID CLEAVAGE DIOXYGENASE 8): This enzyme catalyzes the final steps to form the characteristic structure of this compound.[3][5][13]

Troubleshooting Guides

Synthesis & Stability

Q: My this compound synthesis has a very low yield. What are the common causes and how can I improve it?

A: Low yields in this compound synthesis are a known challenge, often stemming from the coupling reaction of the aldehyde with 3-methyl-2(5H)-furanone (the butenolide ring).[4][5]

  • Problem: The enol-ether bridge in the this compound structure is unstable, particularly under basic conditions, leading to yields as low as 1%.[4][5]

  • Solution: Consider synthesizing this compound derivatives that modify the enol-ether bridge to improve stability and yield. For example, coupling reactions of the precursor alcohol with butenolide, esters, or other heterocycles have been shown to increase yields to a range of 21-58%.[5]

Q: I'm concerned about the stability of my this compound sample. What are the best storage and handling practices?

  • Storage: For long-term storage, it is advisable to store this compound at -20°C or -70°C.[14] Protect it from light by using amber vials or by wrapping containers in foil.

  • Solvent: Prepare stock solutions in a high-quality, anhydrous organic solvent like DMSO and store them at low temperatures.[5]

  • Working Solutions: For experiments, dilute the stock solution with the appropriate aqueous medium just before use.[5] Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Design & Execution

Q: I am not observing the expected biological activity in my experiments with this compound. What could be the issue?

A: This can be due to several factors related to the experimental setup or the inherent properties of this compound.

  • Is this compound the right molecule? Remember that for some biological processes, like shoot branching inhibition in Arabidopsis, this compound is an inactive precursor and requires enzymatic conversion by MAX1 to become active.[2] Your experimental system must have a functional MAX1 or its equivalent.

  • Solubility Issues: this compound is likely to have low water solubility. Ensure it is fully dissolved in a carrier solvent like DMSO first before preparing the final dilution in your aqueous experimental medium.[5] Precipitates in the final solution can lead to lower effective concentrations.

  • Concentration: The effective concentration of this compound can be significantly higher than more potent, downstream strigolactones like GR24. Check the literature for appropriate concentration ranges for your specific assay. For example, Striga seed germination may require micromolar concentrations of this compound.[4][9]

  • Stereochemistry: The biological activity of strigolactones is often stereospecific. Endogenous this compound has been identified as having the (11R)-configuration, and only this isomer is efficiently converted to downstream strigolactones.[8] If you are using a racemic mixture of synthetic this compound, you may need to use higher concentrations to see an effect.

Q: My results with this compound derivatives are inconsistent. How do I interpret them?

A: The activity of this compound derivatives depends heavily on which part of the molecule has been modified.

  • The Butenolide Moiety: The butenolide (D-ring) is crucial for substrate recognition by downstream enzymes like Os900 (a MAX1 homolog in rice).[5] Derivatives that alter or lack this moiety may have reduced or altered activity.

  • Structure-Activity Relationship: The inhibitory effect of derivatives on strigolactone biosynthesis does not always correlate directly with the presence of the butenolide ring, suggesting other structural features also play a role.[5] It is important to compare the activity of your derivative to both this compound and a standard strigolactone like GR24.

Quantitative Data Summary

The following table summarizes the germination activity of this compound on Striga seeds as reported in the literature. This can serve as a baseline for expected activity in similar assays.

CompoundConcentration (µM)Striga Seed Germination (%)
This compound33~40%
This compound330~60%

Data sourced from a study on this compound derivatives.[4]

Experimental Protocols

Protocol 1: Striga Seed Germination Assay

This protocol provides a general method for evaluating the germination-stimulating activity of this compound on parasitic plant seeds.[4][5]

Materials:

  • Striga seeds

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Distilled water

  • 96-well plates

  • Incubator set to 30°C

  • Microscope

Methodology:

  • Seed Conditioning: Condition Striga seeds for 7 days at 30°C to make them responsive to germination stimulants.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 5 mM) by dissolving it in DMSO.

  • Working Solution Preparation: Prepare a series of aqueous working solutions by diluting the DMSO stock with distilled water to achieve the desired final concentrations (e.g., 10 µM, 100 µM).

  • Assay Setup: Add 10 µL of each working solution to the wells of a 96-well plate containing the conditioned Striga seeds. Include a negative control (water) and a positive control (e.g., GR24).

  • Incubation: Incubate the plates at 30°C for 24 hours.

  • Evaluation: Evaluate seed germination microscopically, counting the number of germinated versus non-germinated seeds to calculate the germination rate.

Protocol 2: Preparation of this compound for Bioassays

This protocol outlines the general steps for preparing this compound for use in various biological experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Appropriate aqueous buffer or culture medium for your experiment

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of solid this compound.

    • Dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 5-10 mM). Ensure it is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

  • Prepare Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in your final aqueous buffer or medium to the desired working concentration.

    • Important: Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced artifacts.

Visualizations

Signaling Pathways and Workflows

carlactone_biosynthesis_signaling cluster_synthesis Biosynthesis cluster_activation Bioactivation & Signaling b_carotene all-trans-β-Carotene cis_b_carotene 9-cis-β-Carotene b_carotene->cis_b_carotene D27 carotenal 9-cis-β-apo-10'-carotenal cis_b_carotene->carotenal CCD7 This compound This compound (CL) carotenal->this compound CCD8 cla Carlactonoic Acid (CLA) This compound->cla MAX1 mecla Methyl Carlactonoate (MeCLA) cla->mecla CLAMT receptor AtD14 Receptor mecla->receptor Interaction response Shoot Branching Inhibition receptor->response Signal Transduction

Caption: this compound biosynthesis from β-carotene and its subsequent conversion to the active hormone MeCLA.

experimental_workflow start Start: Hypothesis on CL Activity prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Final Working Solutions (in aqueous medium) prep_stock->prep_working controls Prepare Controls (Vehicle, Positive [e.g., GR24]) prep_stock->controls treatment Apply Treatments to Experimental System (e.g., plants, seeds) prep_working->treatment controls->treatment incubation Incubate Under Controlled Conditions treatment->incubation data_collection Collect Data (e.g., germination rate, branch number) incubation->data_collection analysis Analyze & Compare with Controls data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: A general experimental workflow for testing the biological activity of this compound.

troubleshooting_logic start Unexpected Result: No Biological Activity q1 Is the experimental system capable of converting CL? (e.g., has functional MAX1) start->q1 a1_yes Check Concentration q1->a1_yes Yes a1_no System may be unsuitable. Use downstream SL (e.g., MeCLA) or a different system. q1->a1_no No q2 Is the concentration high enough? a1_yes->q2 a2_yes Check Solution Prep q2->a2_yes Yes a2_no Increase concentration. Perform dose-response curve. q2->a2_no No q3 Was CL fully dissolved? Any precipitation? a2_yes->q3 a3_yes Check Controls q3->a3_yes Yes a3_no Improve solubilization. Check final DMSO concentration. q3->a3_no No q4 Did positive (GR24) and vehicle controls work as expected? a3_yes->q4 a4_yes Result may be valid. CL is inactive in this context. q4->a4_yes Yes a4_no Troubleshoot the assay system itself (e.g., plant health, seed viability). q4->a4_no No

Caption: A troubleshooting decision tree for experiments where this compound shows no activity.

References

Technical Support Center: Enhancing the Resolution of Carlactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of carlactone enantiomers. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chromatographic techniques for resolving this compound enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the chiral separation of this compound enantiomers.[1][2] Both methods utilize chiral stationary phases (CSPs) to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a broad range of chiral compounds, including lactones like this compound.[3][4] Normal-phase HPLC is a common starting point for method development.[1]

Q2: How do I select the appropriate chiral stationary phase (CSP) for this compound resolution?

A2: Column selection is often an empirical process, but a systematic approach can save time and resources.[1] For this compound, it is recommended to start with polysaccharide-based CSPs due to their proven success with similar lactone compounds. Screening a small set of columns with different polysaccharide derivatives (e.g., cellulose vs. amylose) and various phenylcarbamate substitutions is a good strategy to identify the optimal stationary phase.[5]

Q3: What is the typical mobile phase composition for the chiral separation of this compound?

A3: For normal-phase HPLC on polysaccharide-based CSPs, the mobile phase typically consists of a non-polar solvent like n-hexane or heptane (B126788) and a polar modifier, which is usually a short-chain alcohol such as isopropanol (B130326) or ethanol.[6] The ratio of the non-polar solvent to the alcohol modifier is a critical parameter that must be optimized to achieve the desired retention and resolution. For SFC, the mobile phase is primarily supercritical CO2 with an alcohol co-solvent (modifier) like methanol (B129727) or ethanol.[3]

Q4: How does temperature influence the resolution of this compound enantiomers?

A4: Temperature is a critical parameter in chiral chromatography that can significantly impact enantioselectivity.[7] Generally, lower temperatures tend to increase the interaction differences between the enantiomers and the CSP, leading to better resolution. However, this can also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity. The optimal temperature should be determined experimentally for each specific method.[7]

Q5: Can mobile phase additives improve the separation of this compound enantiomers?

A5: Yes, small amounts of additives can sometimes improve peak shape and resolution, especially if the analyte has acidic or basic properties. For neutral compounds like this compound, this is less common. However, if peak tailing is observed, adding a very small percentage of a slightly more polar solvent to the mobile phase might be beneficial. For separations in polar organic or reversed-phase modes, acidic or basic additives are more frequently used to control the ionization state of the analyte and improve interactions with the CSP.

Troubleshooting Guides

Poor or No Resolution
Symptom Possible Cause Suggested Solution
Single, sharp peakInappropriate Chiral Stationary Phase (CSP).Screen a different family of CSPs (e.g., if using a cellulose-based column, try an amylose-based one).
Single, broad peakSuboptimal mobile phase composition.Systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., in 2% increments). Try a different alcohol modifier (e.g., switch from isopropanol to ethanol).
Overlapping peaksInsufficient selectivity at the current temperature.Decrease the column temperature in 5 °C increments to see if resolution improves.[7]
Peak Shape Problems
Symptom Possible Cause Suggested Solution
Peak tailingSecondary interactions between this compound and the stationary phase. Column overload.Ensure the sample is fully dissolved in the mobile phase before injection. Reduce the sample concentration or injection volume.[8] Consider adding a small amount of a competing agent to the mobile phase if secondary interactions are suspected.
Peak frontingSample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Split peaksColumn void or contamination at the column inlet.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[9]
Irreproducible Results
Symptom Possible Cause Suggested Solution
Shifting retention timesIncomplete column equilibration. Fluctuations in mobile phase composition or temperature.Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before analysis. Use a column oven to maintain a stable temperature.[10] Prepare fresh mobile phase daily.
Variable peak areasInconsistent injection volume. Sample degradation.Check the autosampler for proper operation. Assess the stability of this compound in the sample solvent.

Quantitative Data for this compound Enantiomer Resolution (Illustrative Example)

The following table presents hypothetical but realistic data for the chiral separation of this compound enantiomers based on typical performance for similar lactone compounds on polysaccharide-based CSPs.

Chromatographic System Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Retention Time (min) Resolution (Rs) Enantiomeric Excess (ee%)
HPLCCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10, v/v)1.025Enantiomer 1: 8.5Enantiomer 2: 10.22.1>99%
HPLCAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (85:15, v/v)0.820Enantiomer 1: 12.3Enantiomer 2: 14.52.5>99%
SFCCellulose tris(3-chloro-4-methylphenylcarbamate)CO2/Methanol (80:20, v/v)3.035Enantiomer 1: 2.1Enantiomer 2: 2.81.9>99%

Experimental Protocols

Detailed Methodology for Chiral HPLC Separation of this compound Enantiomers

This protocol provides a starting point for developing a robust method for the analytical or semi-preparative separation of this compound enantiomers.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (or ethanol)

  • Chiral HPLC column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm)

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • Column oven

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or the UV max of this compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Separation Procedure:

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared this compound sample.

  • Monitor the chromatogram for the elution of the two enantiomers.

5. Optimization:

  • If resolution is not satisfactory, adjust the percentage of isopropanol in the mobile phase (e.g., try 88:12 or 92:8).

  • Evaluate the effect of changing the alcohol modifier to ethanol.

  • Optimize the column temperature (e.g., test at 20 °C and 30 °C) to improve resolution.

Visualizations

Experimental Workflow for Chiral Resolution of this compound

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_analysis Data Analysis & Collection racemic_this compound Racemic this compound dissolve Dissolve in Mobile Phase racemic_this compound->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject column Chiral Column inject->column separation Enantiomer Separation column->separation detect UV Detection separation->detect collect Fraction Collection (for preparative scale) separation->collect chromatogram Chromatogram detect->chromatogram quantify Quantify Resolution (Rs) & Enantiomeric Excess (ee%) chromatogram->quantify

Workflow for the chiral HPLC resolution of this compound enantiomers.
Simplified Strigolactone Biosynthetic Pathway

G cluster_pathway Strigolactone Biosynthesis All-trans-β-carotene All-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene All-trans-β-carotene->9-cis-β-carotene D27 This compound This compound 9-cis-β-carotene->this compound CCD7, CCD8 Carlactonoic Acid Carlactonoic Acid This compound->Carlactonoic Acid MAX1 Strigolactones Strigolactones Carlactonoic Acid->Strigolactones LBO, etc.

Key steps in the strigolactone biosynthetic pathway from β-carotene.

References

Technical Support Center: Minimizing Interference in Carlactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carlactone quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the accurate measurement of this compound.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Question: I am observing significant signal suppression or enhancement in my LC-MS/MS analysis. What is the likely cause and how can I mitigate it?

Answer: The most probable cause is the matrix effect , where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to inaccurate quantification.[1] Plant tissues, in particular, contain a high complexity of molecules that can cause interference.[2]

Here are steps to mitigate matrix effects:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as 13C-labeled this compound, is the most effective way to compensate for matrix effects.[3][4] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.[5]

  • Effective Sample Preparation: Rigorous sample cleanup is crucial. Solid-Phase Extraction (SPE) is a widely used and effective technique for purifying strigolactones and removing interfering matrix components.[6]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from interfering compounds. This can involve adjusting the gradient, flow rate, or using a different column chemistry.

  • Standard Addition: If a SIL-IS is not available, the standard addition method can be used to correct for matrix effects.[7] This involves creating a calibration curve by spiking known amounts of a this compound standard into the sample matrix.

Question: My this compound recovery is low and inconsistent. What could be the reason?

Answer: Low and variable recovery of this compound can be attributed to its instability and losses during sample preparation. Strigolactones are known to be unstable, especially in the presence of nucleophilic solvents like methanol (B129727) and at room temperature.[8][9]

To improve recovery:

  • Solvent Selection: Use less nucleophilic solvents like acetonitrile (B52724) or acetone (B3395972) for extraction and sample processing.[8][9]

  • Temperature Control: Perform all sample preparation steps at low temperatures (e.g., 4°C) to minimize degradation.[8][9]

  • Minimize Sample Handling: Streamline your sample preparation workflow to reduce the number of steps and potential for analyte loss. A rapid, single-step pre-concentration on a polymeric reversed-phase SPE sorbent can be effective.[8][9]

  • Internal Standard: The addition of a SIL-IS at the beginning of the sample preparation process can help to correct for losses during extraction and purification.[3]

Question: I am seeing peaks with the same mass-to-charge ratio (m/z) as this compound, leading to potential misidentification. How can I resolve this?

Answer: This issue is known as isobaric interference , where different compounds have the same nominal mass.[10]

Strategies to address isobaric interference include:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, allowing for the separation of isobaric interferences from the target analyte.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (the m/z of this compound) and fragmenting it, you can monitor for unique product ions that are characteristic of this compound. This technique, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity.[11]

  • Triple Quadrupole (TQ) ICP-MS: For some applications, TQ-ICP-MS can be used with reactive gases to chemically separate isobars.[12][13]

  • Chromatographic Resolution: As with matrix effects, optimizing your LC method to chromatographically separate the isobaric compounds is a critical step.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for this compound quantification?

A stable isotope-labeled internal standard (SIL-IS), such as [1-13CH3]-carlactone, is the gold standard for accurate quantification.[3] It has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for matrix effects and recovery losses.[5][15]

Q2: How can I improve the stability of this compound in my samples and standards?

To enhance stability, it is recommended to use aqueous mixtures of less nucleophilic organic solvents like acetonitrile or acetone.[8][9] It is also crucial to control the temperature during extraction and processing, keeping samples at 4°C whenever possible.[8][9] For long-term storage, samples should be kept at -80°C.[16]

Q3: What are the key steps in a reliable sample preparation protocol for this compound from plant tissue?

A robust sample preparation protocol involves:

  • Immediate freezing of the plant tissue in liquid nitrogen to quench metabolic activity.[16]

  • Homogenization of the frozen tissue.

  • Extraction with a suitable solvent (e.g., acetonitrile/water mixture) at a controlled low temperature.[8][9]

  • Purification and concentration using Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent.[6][8][9]

  • Analysis by a validated UHPLC-MS/MS method.[8][9]

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?

While LC-MS/MS is more common for strigolactone analysis, GC-MS can be used. However, it requires a derivatization step to increase the volatility and thermal stability of this compound. This adds complexity to the sample preparation and may introduce other sources of variability.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and recovery of strigolactones, which are relevant for this compound analysis.

Table 1: Stability of Strigolactones in Different Solvents

SolventGR24 Recovery (%)[2H6]-5-DS Recovery (%)
Water52.333.8

Data adapted from Floková et al., 2020.[9] Recoveries were measured after incubation at 20°C.

Table 2: Effect of Temperature and Matrix on Strigolactone Recovery

ConditionGR24 Recovery (%)[2H6]-5-DS Recovery (%)
Water at 4°C~70~70
Water at 20°C52.333.8
Sorghum Root Exudate at 20°CImproved with sterilization~4 (96% loss)

Data adapted from Floková et al., 2020.[9] This table highlights the significant negative impact of both elevated temperature and the sample matrix on strigolactone stability.

Experimental Protocols

Detailed Protocol for this compound Quantification by UHPLC-MS/MS

This protocol is a synthesis of best practices for the analysis of this compound and other strigolactones from plant root tissues.[8][9][16]

  • Sample Collection and Preparation:

    • Harvest approximately 150 mg of fresh plant root tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • To the powdered tissue, add a pre-chilled extraction solvent (e.g., 80% acetonitrile in water).

    • Spike the sample with a known amount of stable isotope-labeled this compound internal standard.

    • Vortex thoroughly and incubate at 4°C with shaking for 1 hour.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol, followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the this compound and other strigolactones with a stronger solvent (e.g., 80% acetonitrile in water).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • UHPLC-MS/MS Analysis:

    • UHPLC System: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Mass Spectrometer: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its labeled internal standard.

Visualizations

Carlactone_Biosynthesis 9-cis-β-carotene 9-cis-β-carotene 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->9-cis-β-apo-10'-carotenal CCD7 This compound This compound 9-cis-β-apo-10'-carotenal->this compound CCD8 Carlactonoic_acid Carlactonoic acid This compound->Carlactonoic_acid MAX1 Strigolactones Strigolactones Carlactonoic_acid->Strigolactones Various Enzymes

Caption: this compound is a key intermediate in the strigolactone biosynthetic pathway.[17][18][19][20]

Interference_Minimization_Workflow start Start: Plant Sample sample_prep Sample Preparation (Homogenization, Extraction) start->sample_prep add_is Add Stable Isotope-Labeled Internal Standard sample_prep->add_is cleanup Sample Cleanup (e.g., Solid-Phase Extraction) add_is->cleanup lc_separation LC Separation (Optimized Gradient) cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for minimizing interference in this compound quantification.

References

Carlactone Technical Support Center: Best Practices for Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carlactone. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store pure this compound?

For optimal stability, pure this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is advisable to store it at or below -20°C for long-term storage. Protect the compound from light and moisture.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If working with fine powders or aerosols, or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[2]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in various organic solvents. For biological experiments, it is commonly dissolved in acetonitrile (B52724).[4] Other potential solvents, based on the properties of similar lactone compounds, may include dimethyl sulfoxide (B87167) (DMSO), acetone, and ethyl acetate. It is recommended to prepare solutions fresh for each experiment to minimize potential degradation.

Q4: Is this compound sensitive to degradation?

While specific stability data for this compound is limited, related strigolactone compounds can be unstable.[5] To ensure the integrity of your experiments, it is best to handle this compound with care, protecting it from light, heat, and moisture. Solutions should be prepared fresh whenever possible.

Troubleshooting Guides

Issue Possible Cause Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or below and use within a short period.
Inaccurate concentration of this compound solution.Verify the complete dissolution of this compound in the chosen solvent. Use precise weighing and dilution techniques.
Difficulty dissolving this compound Use of an inappropriate solvent.Test solubility in a small volume of different organic solvents such as acetonitrile, DMSO, or acetone. Gentle warming or sonication may aid dissolution, but monitor for any signs of degradation.
Low purity of the this compound sample.Ensure the purity of the this compound used. If necessary, purify the compound before use.
Precipitation of this compound in aqueous media Low solubility of this compound in aqueous solutions.Prepare a concentrated stock solution in a suitable organic solvent (e.g., acetonitrile) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Safety Precautions: Work in a chemical fume hood and wear appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves).[1]

  • Weighing: Accurately weigh the desired amount of pure this compound using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile, amber glass vial. Add the required volume of anhydrous-grade acetonitrile to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in the tightly sealed amber vial at -20°C. For best results, use the solution within one week of preparation.

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts related to this compound.

Carlactone_Biosynthesis_Pathway beta_carotene β-carotene D27 D27 beta_carotene->D27 Isomerization nine_cis_beta_carotene 9-cis-β-carotene D27->nine_cis_beta_carotene CCD7 CCD7 nine_cis_beta_carotene->CCD7 Cleavage nine_cis_beta_apo_10_carotenal 9-cis-β-apo-10'-carotenal CCD7->nine_cis_beta_apo_10_carotenal CCD8 CCD8 nine_cis_beta_apo_10_carotenal->CCD8 Cleavage & Cyclization This compound This compound CCD8->this compound MAX1 MAX1 This compound->MAX1 Oxidation Carlactonoic_acid Carlactonoic acid MAX1->Carlactonoic_acid Strigolactones Strigolactones Carlactonoic_acid->Strigolactones Further modifications

Caption: Biosynthesis pathway of Strigolactones from β-carotene via this compound.

Carlactone_Handling_Workflow start Start storage Retrieve this compound (from -20°C storage) start->storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe weigh Weigh this compound in Fume Hood ppe->weigh dissolve Dissolve in Acetonitrile (or other suitable solvent) weigh->dissolve experiment Use in Experiment dissolve->experiment dispose Dispose of Waste (Follow institutional guidelines) experiment->dispose end End dispose->end

Caption: Recommended experimental workflow for handling this compound.

Troubleshooting_Flowchart start Inconsistent Experimental Results? check_solution Is the this compound solution freshly prepared? start->check_solution Yes prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_dissolution Did the this compound fully dissolve? check_solution->check_dissolution Yes end Re-run Experiment prepare_fresh->end try_solvent Try a different solvent (e.g., DMSO, Acetone) check_dissolution->try_solvent No verify_concentration Verify weighing and dilution calculations check_dissolution->verify_concentration Yes try_solvent->end verify_concentration->end

Caption: Troubleshooting flowchart for common issues with this compound experiments.

References

Technical Support Center: Refining Purification Methods for Carlactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Carlactone and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The primary purification techniques for this compound and its analogs include silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC).[1][2] Solid-Phase Extraction (SPE) is often employed as a pre-purification or sample concentration step, particularly when dealing with low concentration samples from root exudates.[3][4][5]

Q2: What are the key challenges in purifying this compound analogs?

A2: Researchers often face challenges due to the low abundance of these compounds in natural sources, their inherent instability, and the presence of structurally similar interfering compounds.[3][6][7] The enol-ether bridge in many strigolactones, including this compound, can be unstable under certain conditions.[8]

Q3: Which solvents are recommended for the purification of this compound analogs?

A3: For silica gel column chromatography, a common solvent system is a gradient of ethyl acetate (B1210297) in n-hexane.[1][2] For HPLC, reversed-phase columns are often used with mobile phases consisting of acetonitrile (B52724) and water, often with a formic acid modifier.[9] It is crucial to use high-purity, dry, and inert solvents like acetone (B3395972) or acetonitrile for extraction and stock solutions to minimize degradation.[7] Methanol (B129727) is generally not recommended as a solvent due to the potential for nucleophilic attack on the lactone rings.[7]

Q4: How can I monitor the purity of my this compound analog fractions?

A4: The purity of fractions is typically monitored by Thin Layer Chromatography (TLC) during column chromatography and by UV detection during HPLC. Final purity analysis and structural confirmation are best achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10][11]

Troubleshooting Guides

Section 1: Column Chromatography
Problem Possible Cause Solution
Poor Separation of Analogs Inappropriate solvent system polarity.Optimize the solvent system by performing a gradient elution or by testing different solvent mixtures with varying polarities on a TLC plate first.
Column overloading.Reduce the amount of crude sample loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight.
Irregular column packing.Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing followed by wet packing can sometimes improve resolution.
Low Recovery of the Target Compound The compound is strongly adsorbed to the silica gel.Increase the polarity of the eluting solvent. If the compound is still retained, consider using a different stationary phase like alumina.
Degradation of the analog on the silica gel.The acidic nature of silica gel can sometimes cause degradation. Neutralize the silica gel with a base like triethylamine (B128534) before packing the column, or use a less acidic stationary phase.
Elution is too fast.Decrease the flow rate to allow for proper partitioning between the stationary and mobile phases.
Compound Elutes Too Quickly The solvent system is too polar.Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate).
Tailing of Spots on TLC/Bands on Column Sample is too concentrated when loaded.Dissolve the crude sample in a minimal amount of solvent before loading it onto the column.
Presence of highly polar impurities.Pre-purify the sample using a flash chromatography plug or a short silica gel column to remove baseline impurities.
Section 2: High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
High Backpressure Clogged column frit or tubing.Reverse flush the column (if permissible by the manufacturer). If the pressure remains high, replace the column. Check for blockages in the tubing and fittings.[12]
Precipitated buffer in the mobile phase.Ensure the mobile phase components are fully dissolved and miscible. Filter the mobile phase before use.
Baseline Noise or Drift Air bubbles in the pump or detector.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[13]
Contaminated mobile phase or column.Use high-purity solvents and flush the column with a strong solvent to remove contaminants.
Peak Tailing Secondary interactions with residual silanols on the column.Add a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. Lowering the pH of the mobile phase can also help for acidic compounds.
Column overload.Reduce the injection volume or the concentration of the sample.[14]
Poor Resolution or Split Peaks Column degradation.Replace the column. The performance of HPLC columns degrades over time.[14]
Inappropriate mobile phase composition.Optimize the mobile phase composition, including the organic modifier percentage and pH, to improve separation.[14]
Void in the column packing.This can happen from pressure shocks. Replace the column.[12]
Low Sensitivity Incorrect detector wavelength.Determine the UV maximum absorbance of your this compound analog and set the detector to that wavelength.
Sample degradation in the autosampler.If the autosampler is not temperature-controlled, sensitive compounds may degrade. Prepare fresh samples and use a cooled autosampler if possible.

Quantitative Data Summary

The following table summarizes typical yields and concentrations related to this compound analog synthesis and purification. Please note that these values can vary significantly depending on the specific analog and experimental conditions.

Parameter Value Context Reference
Synthesis Yield (Esterification) 53 - 95%Synthesis of Carlactonoic acid-based analogs.[1][2]
Synthesis Yield (Coupling Reaction) ~1% (unoptimized) to 27% (optimized)Coupling of aldehyde with butenolide for this compound synthesis.[8]
Endogenous Concentration 10⁻¹² - 10⁻¹⁵ M per gram of fresh root weightConcentration of strigolactones in plant tissues and exudates.[3]
Sample Amount for Analysis 150 mg (fresh weight) root tissue or 20 mL root exudateOptimized protocol for strigolactone extraction and UHPLC-MS/MS analysis.[5]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for a this compound Analog
  • Slurry Preparation: In a beaker, add silica gel to the initial, least polar solvent mixture (e.g., 5% ethyl acetate in n-hexane). Stir gently to create a homogenous slurry.

  • Column Packing: Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Equilibration: Allow the excess solvent to drain until the solvent level is just above the silica bed. Run 2-3 column volumes of the initial mobile phase through the column to equilibrate it.

  • Sample Loading: Dissolve the crude this compound analog in a minimal amount of the mobile phase. Carefully apply the sample to the top of the silica bed using a pipette.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound analog.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing a few milliliters of methanol followed by water through it.

  • Sample Loading: Dissolve the crude extract containing the this compound analog in a solvent compatible with the SPE cartridge (e.g., aqueous solution). Load the sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution: Elute the this compound analog from the cartridge using a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

  • Drying: Collect the eluate and evaporate the solvent to obtain the semi-purified sample, which can then be further purified by HPLC or column chromatography.

Visualizations

Carlactone_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol beta_carotene All-trans-β-carotene nine_cis_beta_carotene 9-cis-β-carotene beta_carotene->nine_cis_beta_carotene D27 nine_cis_beta_apo_10_carotenal 9-cis-β-apo-10'-carotenal nine_cis_beta_carotene->nine_cis_beta_apo_10_carotenal CCD7 This compound This compound nine_cis_beta_apo_10_carotenal->this compound CCD8 carlactone_cyto This compound This compound->carlactone_cyto Export carlactonoic_acid Carlactonoic Acid strigolactones Strigolactones carlactonoic_acid->strigolactones Further Modifications carlactone_cyto->carlactonoic_acid MAX1 (CYP711A1)

Caption: this compound biosynthesis pathway from β-carotene.[15][16][17][18][19]

Carlactone_Signaling_Pathway SL Strigolactone (e.g., this compound analog) D14 D14 (Receptor) SL->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change & Interaction D53 SMXL/D53 (Repressor) MAX2->D53 Recruitment Proteasome 26S Proteasome D53->Proteasome Ubiquitination & Degradation TargetGenes Target Gene Expression D53->TargetGenes Repression Proteasome->TargetGenes De-repression Response Inhibition of Shoot Branching TargetGenes->Response

Caption: Simplified this compound/Strigolactone signaling pathway.[15][19]

Purification_Workflow Crude_Extract Crude Extract (from synthesis or natural source) SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Crude_Extract->SPE Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Direct loading SPE->Column_Chromatography Semi-purified extract HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Partially purified fractions Analysis Purity Analysis (LC-MS/MS, NMR) HPLC->Analysis Pure_Compound Pure this compound Analog Analysis->Pure_Compound

Caption: General experimental workflow for this compound analog purification.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Carlactone and GR24

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of strigolactone analogs is critical for advancing agricultural and therapeutic applications. This guide provides a detailed comparison of Carlactone, a key biosynthetic precursor to strigolactones, and GR24, a widely used synthetic strigolactone analog.

This document outlines their respective roles in seed germination and plant development, supported by quantitative experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility. Furthermore, key pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action.

Quantitative Bioactivity Comparison

The following table summarizes the comparative bioactivity of this compound and GR24 in two key assays: the germination of parasitic Striga hermonthica seeds and the inhibition of tiller growth in rice.

BioassayCompoundConcentrationObserved EffectReference
Striga hermonthica Seed Germination This compound10⁻⁶ M~40% Germination[1]
10⁻⁷ M~20% Germination[1]
10⁻⁸ M~5% Germination[1]
GR2410⁻⁶ M~75% Germination[1]
10⁻⁷ M~60% Germination[1]
10⁻⁸ M~30% Germination[1]
Rice Tiller Inhibition This compound3 µM (daily)Rescued high-tillering phenotype of SL-deficient mutants[1]
GR241 µMCompletely inhibited outgrowth of first and second axillary buds in SL-deficient mutants[2]

Strigolactone Signaling Pathway

Strigolactones regulate plant development through a well-defined signaling pathway. The perception of strigolactones, including this compound and GR24, initiates a cascade of molecular events that ultimately leads to changes in gene expression and subsequent physiological responses.

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL Strigolactone (this compound / GR24) D14 D14 (Receptor) SL->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change & Interaction D53 D53 / SMXL (Repressor) MAX2->D53 Recruitment Proteasome 26S Proteasome D53->Proteasome Degradation Gene Target Gene Expression D53->Gene Repression Ub Ubiquitin Ub->D53 Ubiquitination Response Physiological Response (e.g., Branching Inhibition) Gene->Response

Strigolactone Signaling Pathway

Experimental Protocols

Striga hermonthica Seed Germination Assay

This protocol is adapted from methodologies used to assess the germination-stimulating activity of strigolactone analogs on the parasitic plant Striga hermonthica.[3][4][5]

1. Seed Sterilization and Preconditioning:

  • Surface sterilize S. hermonthica seeds with a solution of 0.5% sodium hypochlorite (B82951) for 5-10 minutes, followed by several rinses with sterile distilled water.
  • Place the sterilized seeds on glass fiber filter paper discs in a petri dish containing sterile distilled water.
  • Incubate the seeds in the dark at 28-30°C for 10-14 days to precondition them for germination.

2. Treatment Application:

  • Prepare stock solutions of this compound and GR24 in a suitable solvent (e.g., acetone (B3395972) or DMSO).
  • Prepare serial dilutions of the stock solutions to achieve the desired final concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M).
  • Apply a small volume (e.g., 20-50 µL) of each treatment solution to the preconditioned seeds on the filter paper discs. Include a solvent-only control.

3. Incubation and Germination Scoring:

  • Seal the petri dishes and incubate them in the dark at 28-30°C for 24-48 hours.
  • Count the number of germinated seeds (radicle emergence) and the total number of seeds under a dissecting microscope.
  • Calculate the germination percentage for each treatment.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sterilize [label="Surface Sterilize\nStriga Seeds"]; precondition [label="Precondition Seeds\n(10-14 days, dark, 28-30°C)"]; prepare_treatments [label="Prepare this compound & GR24\nSerial Dilutions"]; apply_treatments [label="Apply Treatments\nto Seeds"]; incubate [label="Incubate\n(24-48 hours, dark, 28-30°C)"]; score [label="Score Germination\n(Microscopy)"]; analyze [label="Calculate Germination\nPercentage"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> sterilize; sterilize -> precondition; precondition -> prepare_treatments; prepare_treatments -> apply_treatments; apply_treatments -> incubate; incubate -> score; score -> analyze; analyze -> end; }

Seed Germination Assay Workflow
Rice Tiller Inhibition Assay

This protocol is based on methods used to evaluate the inhibitory effect of strigolactones on shoot branching in rice.[2][6][7]

1. Plant Material and Growth Conditions:

  • Use a strigolactone-deficient rice mutant (e.g., d10 or d17) that exhibits a high-tillering phenotype.
  • Germinate seeds and grow seedlings hydroponically in a nutrient solution.

2. Treatment Application:

  • Prepare stock solutions of this compound and GR24.
  • Add the compounds to the hydroponic solution to achieve the desired final concentrations. For daily application, the solution should be replaced every 24 hours.
  • Include a control group with no compound added.

3. Phenotypic Analysis:

  • Grow the plants for a specified period (e.g., 2-4 weeks) after the start of treatment.
  • Count the number of tillers (axillary shoots) per plant.
  • Measure plant height and other relevant morphological parameters.

4. Data Analysis:

  • Compare the average number of tillers in the treatment groups to the control group to determine the extent of tiller inhibition.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; germinate [label="Germinate SL-deficient\nRice Seeds"]; hydroponics [label="Transfer to Hydroponic\nCulture"]; treatment [label="Apply this compound / GR24\nto Hydroponic Solution"]; growth [label="Grow for 2-4 Weeks"]; phenotype [label="Count Tillers and\nMeasure Plant Height"]; analyze [label="Compare Tiller Numbers\nto Control"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> germinate; germinate -> hydroponics; hydroponics -> treatment; treatment -> growth; growth -> phenotype; phenotype -> analyze; analyze -> end; }

Tiller Inhibition Assay Workflow

References

A Comparative Guide to Carlactone and Other Strigolactone Analogs in Shoot Branching Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carlactone and other strigolactone (SL) analogs in their capacity to regulate shoot branching. The information presented is collated from peer-reviewed studies and is intended to aid researchers in selecting the appropriate compounds for their specific experimental needs. This document details the relative bioactivity of various SL analogs, outlines the experimental protocols for assessing their effects, and illustrates the underlying signaling pathways.

Introduction to Strigolactones and Shoot Branching

Strigolactones are a class of plant hormones that play a pivotal role in regulating plant architecture, most notably by inhibiting the outgrowth of axillary buds, a process that governs shoot branching. The discovery of strigolactones and their mechanism of action has opened new avenues for agricultural applications aimed at optimizing crop yield and plant form. This compound (CL) is a key biosynthetic precursor to all strigolactones.[1][2] While this compound itself exhibits hormonal activity, a diverse array of natural and synthetic strigolactone analogs have been developed and studied for their potent effects on shoot branching.

Comparative Bioactivity of Strigolactone Analogs

The efficacy of strigolactone analogs in suppressing shoot branching varies depending on their chemical structure and the plant species being studied. The following table summarizes quantitative data from key studies, providing a comparative overview of the bioactivity of this compound and other prominent SL analogs. The data is primarily derived from studies on Pisum sativum (pea) and Arabidopsis thaliana, which are model organisms for shoot branching research.

CompoundPlant SpeciesAssay TypeConcentrationObserved Effect on Shoot BranchingReference
This compound (CL) Arabidopsis thalianaHydroponic Assay1 µMPartial rescue of branching phenotype in max1 mutant[3]
Methyl Carlactonoate (MeCLA) Arabidopsis thalianaHydroponic Assay1 µMFull rescue of branching phenotype in clamt mutant[2][4]
Carlactonoic Acid (CLA) Arabidopsis thalianaHydroponic Assay1 µMIneffective in rescuing branching phenotype of clamt mutant[2][4]
GR24 (racemic) Pisum sativumDirect Bud Application1 µMSignificant inhibition of axillary bud growth in rms1 mutant[5][6]
Pisum sativumDirect Bud Application100 nMModerate inhibition of axillary bud growth in rms1 mutant[7]
Arabidopsis thalianaHydroponic Assay1 µMInhibition of rosette branch formation in wild-type[8]
Arabidopsis thalianaHydroponic Assay5 µMSignificant reduction in the number of rosette branches in max mutants[8]
GR5 Pisum sativumDirect Bud Application1 µMStronger inhibition of axillary bud growth than GR24 in rms1 mutant[9]
GR7 Pisum sativumDirect Bud Application1 µMSimilar or slightly less inhibition than GR24 in rms1 mutant[9]
Analog 23 (3'-Me-GR24) Pisum sativumDirect Bud Application100 nMMore active than GR24 in inhibiting axillary bud growth in rms1 mutant[10]
CISA-1 Pisum sativumDirect Bud Application100 nMSlightly less active than Analog 23 in inhibiting axillary bud growth in rms1 mutant[7]
AR36 Pisum sativumDirect Bud Application1 µMMore active than GR24 in inhibiting axillary bud growth in rms1 mutant[10]

Experimental Protocols

Accurate assessment of the bioactivity of strigolactone analogs relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the two most common assays used to quantify shoot branching inhibition.

Pea Shoot Branching Assay (Direct Application)

This method is widely used to assess the direct effect of SL analogs on axillary bud outgrowth in strigolactone-deficient pea mutants, such as rms1.

1. Plant Material and Growth Conditions:

  • Use a strigolactone-deficient pea mutant (e.g., rms1) and the corresponding wild-type for comparison.

  • Grow plants in pots containing a standard potting mix in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22-24°C.

2. Preparation of Test Solutions:

  • Dissolve the strigolactone analogs in a small amount of acetone (B3395972) or DMSO.

  • Prepare a range of concentrations (e.g., 1 nM to 10 µM) by diluting the stock solution in a buffer containing a surfactant (e.g., 0.01% Tween 20) to ensure adherence to the plant tissue. The final concentration of the organic solvent should be kept low (e.g., <0.1%) to avoid phytotoxicity.

3. Application:

  • Identify the axillary bud at a specific node (e.g., the third or fourth leaf axil) on 7 to 10-day-old pea seedlings.

  • Apply a small, defined volume (e.g., 10 µL) of the test solution directly onto the axillary bud using a micropipette.[6][11]

  • A control group should be treated with the buffer solution containing the same concentration of the solvent.

4. Data Collection and Analysis:

  • Measure the length of the treated axillary bud/branch 7 to 10 days after application.

  • Compare the lengths of the branches from treated plants with those of the control group. A statistically significant reduction in branch length indicates inhibitory activity.

  • Dose-response curves can be generated to determine the concentration required for half-maximal inhibition (IC50).

Arabidopsis Shoot Branching Assay (Hydroponic System)

This method allows for the continuous application of SL analogs to the root system and is suitable for high-throughput screening.

1. Plant Material and Growth Conditions:

  • Use strigolactone-deficient (max mutants such as max1, max3, max4) or signaling mutants (max2) and wild-type Arabidopsis thaliana plants.

  • Sterilize seeds and germinate them on agar (B569324) plates containing Murashige and Skoog (MS) medium.

  • After 7-10 days, transfer seedlings to a hydroponic system. A common setup involves placing seedlings in perforated microcentrifuge tubes or on a mesh that allows the roots to grow into a nutrient solution.[12]

2. Hydroponic System and Treatment:

  • The hydroponic solution is typically a modified Hoagland or MS solution.

  • Once the plants are established in the hydroponic system (usually after another 7-10 days), add the strigolactone analogs to the nutrient solution at the desired final concentrations. A solvent control should be included.

  • Replenish the nutrient solution with the appropriate treatment every 3-4 days.

3. Data Collection and Analysis:

  • Grow the plants for an additional 3-4 weeks after the start of the treatment.

  • Count the number of rosette branches that are longer than a specified length (e.g., 5 mm).

  • Statistically compare the number of branches between the treated and control groups to assess the inhibitory effect of the compounds.

Strigolactone Signaling Pathway and Experimental Workflow

To understand how these compounds exert their effects, it is essential to visualize the strigolactone signaling pathway and the experimental workflow for their evaluation.

Strigolactone_Signaling_Pathway cluster_perception Perception cluster_ubiquitination Ubiquitination & Degradation cluster_response Transcriptional Regulation SL Strigolactone Analog D14 D14 (Receptor) SL->D14 Binding & Hydrolysis SL_D14 SL-D14 Complex D14->SL_D14 MAX2 MAX2/D3 (F-box protein) SL_D14->MAX2 Recruitment SMXL SMXL/D53 (Repressor) MAX2->SMXL Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation BRC1 BRC1/TB1 (Transcription Factor) Proteasome->BRC1 Upregulation Target_Genes Target Genes BRC1->Target_Genes Activation Branching_Inhibition Shoot Branching Inhibition Target_Genes->Branching_Inhibition

Caption: Simplified strigolactone signaling pathway.

The diagram above illustrates the core strigolactone signaling pathway. Upon binding of a strigolactone analog to the D14 receptor, a conformational change facilitates the interaction with the F-box protein MAX2 (D3 in rice). This complex then targets the SMXL family of repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL proteins leads to the upregulation of downstream transcription factors like BRC1 (BRANCHED1), which in turn regulate target genes to inhibit shoot branching.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Select Plant Model (e.g., Pea rms1, Arabidopsis max mutants) C Apply Analogs (Directly or via Hydroponics) A->C B Prepare Strigolactone Analog Solutions B->C D Incubate under Controlled Conditions C->D E Measure Shoot Branching (Length or Number) D->E F Statistical Analysis (Comparison to Control) E->F G Determine Relative Bioactivity (e.g., IC50) F->G

Caption: General experimental workflow for assessing SL analog bioactivity.

This workflow outlines the key steps in evaluating the effect of strigolactone analogs on shoot branching. The process begins with the selection of an appropriate plant model and preparation of the test compounds. The compounds are then applied, and the plants are grown under controlled conditions. Finally, the extent of shoot branching is quantified and statistically analyzed to determine the bioactivity of the analogs.

References

Unveiling the Potency of Carlactone: A Comparative Guide to Germination Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and reliable germination stimulants is pivotal. This guide provides an objective comparison of carlactone's efficacy against leading commercial germination stimulants, supported by experimental data and detailed methodologies.

This compound, a key intermediate in the biosynthesis of strigolactones, has emerged as a significant molecule in plant development, particularly in the regulation of seed germination. Its performance, when benchmarked against established commercial stimulants such as GR24 (a synthetic strigolactone analog), karrikins (found in smoke), and smoke water, reveals a nuanced landscape of germination efficacy.

Quantitative Efficacy of Germination Stimulants

The following tables summarize the quantitative data on the efficacy of this compound and commercial germination stimulants. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies, including plant species, seed dormancy levels, and incubation conditions. The data presented here is collated from various sources to provide a comparative overview.

Table 1: Efficacy of this compound on Seed Germination

Plant SpeciesThis compound ConcentrationGermination Rate (%)Incubation ConditionsReference
Striga hermonthica1 µMStimulated germinationNot specified[1]
Orobanche minor10 µM~10%Not specified[2]
Arabidopsis thalianaNot specifiedWeak activity in seedlingsNot specified[3]

Table 2: Efficacy of GR24 (Synthetic Strigolactone) on Seed Germination

Plant SpeciesGR24 ConcentrationGermination Rate (%)Incubation ConditionsReference
Arabidopsis thaliana1 µM~40% (less effective than KAR1)Primary dormant seeds[4]
Tomato0.20 µM21.63% increase over controlNot specified[5]
Striga hermonthica0.1 µM~66%10-day preconditioned seeds[6]
Orobanche minor1 µMStimulated germinationNot specified[7]

Table 3: Efficacy of Karrikins (KAR₁) on Seed Germination

Plant SpeciesKAR₁ ConcentrationGermination Rate (%)Incubation ConditionsReference
Arabidopsis thaliana1 µMStrongly promoted germinationPrimary dormant seeds[4]
Arabidopsis thaliana10 nMEnhanced germinationPrimary dormant seeds[4]
Triticum aestivum (Wheat)1 µM100%Dark[8]
Lactuca sativa (Lettuce)1 nMNearly complete germinationDark[9]

Table 4: Efficacy of Smoke Water on Seed Germination

Plant SpeciesSmoke Water DilutionGermination Rate (%)Incubation ConditionsReference
Horticultural CropsNot specifiedEnhanced germinationLight conditions[10]
Papaya0.1% - 0.2% (v/v)86.7% - 87.3%24h soak[11]
Various Grassland Species1% - 100%Species-specific (increase, decrease, or no change)Not specified[12]

Signaling Pathways of Germination Stimulants

The germination of seeds is a complex process regulated by intricate signaling pathways. This compound, karrikins, and gibberellins (B7789140) each trigger distinct yet sometimes overlapping molecular cascades.

Strigolactone (this compound) Signaling Pathway

This compound is a precursor to strigolactones. The strigolactone signaling pathway is initiated by the binding of the hormone to the α/β hydrolase receptor DWARF14 (D14). This binding induces a conformational change in D14, allowing it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) family proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressor proteins allows for the expression of downstream genes that promote seed germination.

Strigolactone_Signaling This compound This compound Strigolactone Strigolactone (SL) This compound->Strigolactone Biosynthesis D14 D14 Receptor Strigolactone->D14 Binds to MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SMXL SMXL Repressor MAX2->SMXL Targets for degradation Ub_Proteasome Ubiquitination & 26S Proteasome Degradation SMXL->Ub_Proteasome Degraded by Germination_Genes Germination-related Gene Expression SMXL->Germination_Genes Represses Germination Seed Germination Germination_Genes->Germination Promotes

Strigolactone (this compound) Signaling Pathway

Karrikin Signaling Pathway

Karrikins, found in smoke, are perceived by the α/β hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[9] Similar to the strigolactone pathway, the binding of karrikin to KAI2 facilitates an interaction with the F-box protein MAX2. This KAI2-MAX2 complex then targets SMAX1 (SUPPRESSOR OF MAX2 1) and related SMXL proteins for ubiquitination and degradation. The removal of these repressors unleashes the expression of genes that are critical for seed germination.

Karrikin_Signaling Karrikin Karrikin (KAR) KAI2 KAI2 Receptor Karrikin->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Interacts with SMAX1_SMXL SMAX1/SMXL Repressor MAX2->SMAX1_SMXL Targets for degradation Ub_Proteasome Ubiquitination & 26S Proteasome Degradation SMAX1_SMXL->Ub_Proteasome Degraded by Germination_Genes Germination-related Gene Expression SMAX1_SMXL->Germination_Genes Represses Germination Seed Germination Germination_Genes->Germination Promotes

Karrikin Signaling Pathway

Gibberellin Signaling Pathway

Gibberellins (GAs) are well-known phytohormones that promote seed germination. The GA signal is perceived by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. Upon GA binding, GID1 undergoes a conformational change that allows it to interact with DELLA proteins, which are transcriptional regulators that repress germination. This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby relieving the repression of germination-promoting genes.

Gibberellin_Signaling Gibberellin Gibberellin (GA) GID1 GID1 Receptor Gibberellin->GID1 Binds to DELLA DELLA Repressor GID1->DELLA Interacts with SCF_SLY1 SCF-SLY1 Complex DELLA->SCF_SLY1 Recognized by Ub_Proteasome Ubiquitination & 26S Proteasome Degradation DELLA->Ub_Proteasome Degraded by Germination_Genes Germination-related Gene Expression DELLA->Germination_Genes Represses SCF_SLY1->DELLA Targets for degradation Germination Seed Germination Germination_Genes->Germination Promotes

Gibberellin Signaling Pathway

Experimental Protocols

The following section details standardized methodologies for conducting seed germination assays to evaluate the efficacy of stimulants like this compound.

General Seed Germination Assay Protocol

This protocol is a generalized procedure and may require optimization based on the plant species and the specific research question.

1. Seed Sterilization:

  • Surface sterilize seeds to prevent microbial contamination. A common method involves washing seeds in 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite (B82951) solution with a few drops of Tween-20.

  • Rinse the seeds thoroughly 3-5 times with sterile distilled water under a laminar flow hood.

2. Plating:

  • Prepare germination medium, which is often a simple water-agar (0.6-0.8% w/v) or Murashige and Skoog (MS) medium solidified with agar.

  • Pour the medium into sterile petri dishes.

  • Once the medium has solidified, arrange the sterilized seeds on the surface. Ensure even spacing to allow for accurate observation.

3. Treatment Application:

  • Prepare stock solutions of the germination stimulants (e.g., this compound, GR24, KAR₁) in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute to the desired final concentrations in sterile water.

  • Apply a specific volume of the treatment solution to each petri dish. A control group treated with the solvent alone should always be included. For smoke water, various dilutions are typically tested.

4. Incubation:

  • Seal the petri dishes with parafilm to maintain humidity.

  • Incubate the plates in a growth chamber with controlled temperature, light (photoperiod and intensity), and humidity. These conditions should be optimized for the specific plant species. For some species, a stratification period (cold treatment at 4°C for 2-4 days) in the dark is required to break dormancy.

5. Data Collection:

  • Monitor the seeds daily and record the number of germinated seeds. Germination is typically defined as the emergence of the radicle.

  • Calculate the germination percentage at different time points (e.g., daily for 7-14 days).

  • Other parameters such as germination rate (speed of germination) and seedling vigor can also be assessed.

Germination_Assay_Workflow A Seed Sterilization (Ethanol, Bleach) B Plating on Germination Medium (e.g., Water-Agar) A->B C Application of Stimulants (this compound, GR24, etc.) B->C D Incubation (Controlled Temp, Light) C->D E Data Collection (Germination Percentage, Rate) D->E

Experimental Workflow for Seed Germination Assay

This guide provides a foundational understanding of the comparative efficacy of this compound and its commercial counterparts. Further research involving direct comparative studies under standardized conditions will be invaluable in elucidating the precise advantages and applications of each stimulant.

References

Unveiling the Functional Nuances of Carlactone Across the Plant Kingdom: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carlactone's function across different plant species, supported by experimental data. This compound (CL), a key precursor in the biosynthesis of strigolactones (SLs), exhibits a conserved foundational role, yet its ultimate biological activity is intricately shaped by species-specific metabolic pathways.

This compound is a pivotal intermediate in the strigolactone biosynthetic pathway, which is broadly conserved in its initial stages across the plant kingdom. The conversion of all-trans-β-carotene to this compound is a common enzymatic process. However, the subsequent conversion of this compound into a diverse array of bioactive strigolactones varies significantly between plant species, leading to differential physiological responses.[1] This guide delves into these species-dependent functionalities, presenting comparative data and detailed experimental protocols to facilitate further research and application.

Comparative Efficacy of this compound and its Derivatives

The biological activity of this compound is often indirect, serving as a precursor to more potent downstream strigolactones. The efficiency of this conversion and the nature of the final strigolactone molecules dictate its ultimate function in different plant species.

For instance, in Arabidopsis thaliana, the cytochrome P450 monooxygenase MAX1 converts this compound into carlactonoic acid (CLA). CLA is then methylated to form methyl carlactonoate (MeCLA), which is recognized by the strigolactone receptor and is biologically active in inhibiting shoot branching.[2][3] In contrast, rice (Oryza sativa) utilizes a different pathway where this compound is converted to 4-deoxyorobanchol (4DO) and subsequently to orobanchol, which are canonical strigolactones.[2]

Feeding experiments with labeled this compound in various plant species have elucidated these divergent pathways. The conversion of this compound to carlactonoic acid appears to be a common initial step in many species.[1] However, the subsequent modifications lead to a variety of species-specific strigolactones, as summarized in the table below.

Plant SpeciesPrecursor AdministeredMajor Conversion Products DetectedImplied Biosynthetic StepReference
Sorghum bicolor (Sorghum)This compound (CL)Carlactonoic Acid (CLA), 5-deoxystrigol (B197688) (5-DS), SorgomolCL -> CLA -> 5-DS -> Sorgomol[1]
Gossypium hirsutum (Cotton - Wawata)This compound (CL)Carlactonoic Acid (CLA), 5-deoxystrigol (5-DS), SorgomolCL -> CLA -> 5-DS -> Sorgomol[1]
Gossypium hirsutum (Cotton - Tonko)This compound (CL)Carlactonoic Acid (CLA), 5-deoxystrigol (5-DS), Strigol, Strigyl acetateCL -> CLA -> 5-DS -> Strigol -> Strigyl acetate[1]
Menispermum dauricum (Moonseed)This compound (CL)Carlactonoic Acid (CLA), StrigolCL -> CLA -> Strigol[1]
Vigna unguiculata (Cowpea)This compound (CL)Carlactonoic Acid (CLA)CL -> CLA[1]
Helianthus annuus (Sunflower)This compound (CL)Carlactonoic Acid (CLA), Methyl carlactonoate (MeCLA), HeliolactoneCL -> CLA -> MeCLA / Heliolactone[1]
Arabidopsis thalianaThis compound (CL)Carlactonoic Acid (CLA), Methyl carlactonoate (MeCLA)CL -> CLA -> MeCLA[4][2]
Oryza sativa (Rice)This compound (CL)4-deoxyorobanchol (4DO), OrobancholCL -> 4DO -> Orobanchol[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of this compound's function. Below are protocols for key experiments commonly used to assess strigolactone activity.

Shoot Branching Inhibition Assay in Arabidopsis thaliana

This bioassay quantifies the ability of a compound to inhibit the outgrowth of axillary buds in a strigolactone-deficient mutant.

Materials:

  • Arabidopsis thaliana seeds of a strigolactone biosynthesis mutant (e.g., max1, max3, or max4).

  • Growth medium (e.g., Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar).

  • Petri dishes.

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Growth chamber with controlled light and temperature conditions.

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on Petri dishes containing growth medium.

  • Vernalization: Stratify the seeds by incubating the plates at 4°C for 2-4 days in the dark to ensure uniform germination.

  • Germination and Growth: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at approximately 22°C.

  • Treatment Application: After a set period of growth (e.g., 7-10 days), apply the test compound. This can be done by adding the compound to the growth medium or by applying it directly to the shoot apex. A range of concentrations should be tested to generate a dose-response curve. A vehicle control (e.g., DMSO) must be included.

  • Phenotyping: Continue to grow the plants for several weeks. The number of primary rosette branches longer than a specific length (e.g., 5 mm) is then counted.

  • Data Analysis: Compare the number of branches in treated plants to the control plants. A significant reduction in branching indicates that the compound has strigolactone-like activity.

Parasitic Plant Seed Germination Assay

This assay assesses the ability of a compound to stimulate the germination of parasitic plant seeds, a hallmark of strigolactone activity.

Materials:

  • Seeds of a parasitic plant (e.g., Striga hermonthica, Phelipanche ramosa, or Orobanche minor).

  • Glass fiber filter paper discs.

  • Petri dishes.

  • This compound or other test compounds dissolved in a suitable solvent.

  • Incubator.

  • Microscope.

Procedure:

  • Seed Sterilization and Preconditioning: Surface-sterilize the parasitic plant seeds. Place a known number of seeds on a glass fiber filter paper disc in a Petri dish and add sterile water. Seal the dishes and incubate them in the dark at a suitable temperature (e.g., 25-30°C) for a preconditioning period (typically 7-14 days). This step is essential to make the seeds responsive to germination stimulants.

  • Treatment Application: After preconditioning, remove excess water and apply a solution of the test compound at various concentrations to the filter paper discs. Include a positive control (e.g., the synthetic strigolactone GR24) and a negative control (solvent only).

  • Incubation: Reseal the Petri dishes and incubate them in the dark at the same temperature for a further period (e.g., 2-7 days).

  • Germination Scoring: Count the number of germinated seeds under a microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

  • Data Analysis: Calculate the germination percentage for each treatment. A significant increase in germination compared to the negative control indicates that the compound is a germination stimulant.

Visualizing the Pathways

Diagrams generated using Graphviz (DOT language) illustrate key pathways and workflows.

Strigolactone_Biosynthesis_Signaling cluster_Plastid Plastid cluster_Cytoplasm Cytoplasm cluster_Arabidopsis Arabidopsis cluster_Rice Rice cluster_Signaling Downstream Signaling all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->9-cis-β-apo-10'-carotenal CCD7 This compound This compound 9-cis-β-apo-10'-carotenal->this compound CCD8 Carlactone_A This compound Carlactone_R This compound Carlactonoic Acid Carlactonoic Acid Carlactone_A->Carlactonoic Acid MAX1 Methyl Carlactonoate Methyl Carlactonoate Carlactonoic Acid->Methyl Carlactonoate CLAMT D14 (Receptor) D14 (Receptor) Methyl Carlactonoate->D14 (Receptor) MAX2 (F-box protein) MAX2 (F-box protein) D14 (Receptor)->MAX2 (F-box protein) 4-deoxyorobanchol 4-deoxyorobanchol Carlactone_R->4-deoxyorobanchol MAX1 homolog Orobanchol Orobanchol 4-deoxyorobanchol->Orobanchol MAX1 homolog Orobanchol->D14 (Receptor) SMXL Degradation SMXL Degradation MAX2 (F-box protein)->SMXL Degradation Gene Expression Gene Expression SMXL Degradation->Gene Expression Physiological Response Physiological Response Gene Expression->Physiological Response

Caption: Species-dependent strigolactone biosynthesis from this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Plant Material Select Plant Species (e.g., Arabidopsis, Rice) Assay Perform Bioassay (e.g., Shoot Branching, Seed Germination) Plant Material->Assay Test Compound Prepare this compound Solutions (various concentrations) Test Compound->Assay Data Collection Quantify Phenotype (branch number, germination %) Assay->Data Collection Controls Include Positive (GR24) and Negative (Solvent) Controls Controls->Assay Dose-Response Generate Dose-Response Curves Data Collection->Dose-Response Comparison Compare Efficacy Across Species Dose-Response->Comparison

Caption: General workflow for validating this compound function.

Concluding Remarks

The function of this compound is fundamentally conserved as a strigolactone precursor, but its ultimate physiological impact is highly dependent on the enzymatic machinery present in different plant species. This leads to a fascinating diversity in strigolactone profiles and, consequently, in the regulation of developmental processes such as shoot branching and in interactions with parasitic plants. The provided data and protocols offer a framework for the continued exploration of this compound's role across the plant kingdom, with implications for agricultural applications and the development of novel plant growth regulators. Further research focusing on direct comparative studies of this compound's dose-dependent effects on a wider range of species will be invaluable in fully elucidating its functional spectrum.

References

Comparative Analysis of Carlactone Cross-Reactivity with Plant Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Carlactone (CL), a key intermediate in strigolactone (SL) biosynthesis, with various plant hormone receptors. The information presented is based on available experimental data to objectively assess its specificity and potential for off-target effects.

Executive Summary

This compound is a crucial precursor in the biosynthesis of strigolactones, a class of phytohormones that regulate diverse aspects of plant development.[1] While this compound itself exhibits some biological activity, current research indicates that its primary role is as a substrate for the synthesis of more active strigolactones.[2][3] Experimental evidence suggests that this compound has low intrinsic activity and does not directly or strongly interact with the primary strigolactone receptor, DWARF14 (D14).[1][4][5] Instead, its derivative, methyl carlactonoate (MeCLA), has been shown to be the active form that directly binds to the D14 receptor.[1][4] There is no significant evidence to suggest that this compound cross-reacts with receptors for other major plant hormones, including gibberellins, auxins, cytokinins, and abscisic acid.

Interaction with Strigolactone and Karrikin Receptors

The perception of strigolactones and karrikins is mediated by a class of α/β-hydrolase superfamily proteins, primarily DWARF14 (D14) for strigolactones and KARRIKIN INSENSITIVE 2 (KAI2) for karrikins and an endogenous, yet-to-be-identified ligand (KL).[6][7]

DWARF14 (D14) Receptor

Studies have shown that this compound (CL) and its immediate oxidized product, carlactonoic acid (CLA), do not significantly interact with the Arabidopsis thaliana D14 (AtD14) receptor in vitro.[1][4][5] In contrast, the methylated form, methyl carlactonoate (MeCLA), directly interacts with AtD14, as demonstrated by differential scanning fluorimetry (DSF) and hydrolysis assays.[1][4] This indicates that the methylation of carlactonoic acid is a critical step for receptor recognition and biological activity in the strigolactone signaling pathway.[4]

KARRIKIN INSENSITIVE 2 (KAI2) Receptor

The KAI2 receptor, a paralog of D14, is responsible for perceiving karrikins.[7] Experimental data suggests that this compound does not activate KAI2-dependent responses. For instance, in transgenic seedling growth assays, this compound did not elicit a response, and it did not induce thermal stability shifts in the KAI2 protein, indicating a lack of direct binding.[8]

Cross-Reactivity with Other Plant Hormone Receptors

There is currently a lack of evidence for direct binding or cross-reactivity of this compound with the receptors of other major plant hormone families.

  • Gibberellins (GA): The GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) is a soluble protein that binds bioactive GAs.[9][10] No studies have reported any interaction between this compound and GID1 receptors.

  • Auxins: The primary auxin receptors are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[11][12] There is no published data suggesting that this compound binds to or interferes with TIR1/AFB-mediated auxin perception.

  • Cytokinins (CK): Cytokinin signaling is initiated by the binding of cytokinins to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors.[13][14] No cross-reactivity of this compound with AHK receptors has been reported.

  • Abscisic Acid (ABA): The perception of ABA is mediated by the PYRABACTIN RESISTANCE/PYR1-LIKE/REGULATORY COMPONENTS OF ABA RECEPTORS (PYR/PYL/RCAR) family of proteins.[15][16][17] There is no evidence to suggest that this compound interacts with PYR/PYL/RCAR receptors.

Data Presentation

Table 1: Summary of this compound and its Derivatives' Interaction with Plant Hormone Receptors

CompoundReceptorPlant SpeciesAssay MethodInteraction/ActivityReference(s)
This compound (CL) AtD14Arabidopsis thalianaDifferential Scanning Fluorimetry (DSF)No significant interaction[1][5]
AtD14Arabidopsis thalianaHydrolysis AssayNo significant hydrolysis[1]
AtKAI2Arabidopsis thalianaSeedling Growth AssayNo response[8]
AtKAI2Arabidopsis thalianaThermal Shift AssayNo shift observed[8]
Carlactonoic Acid (CLA) AtD14Arabidopsis thalianaDifferential Scanning Fluorimetry (DSF)No significant interaction[1][5]
AtD14Arabidopsis thalianaHydrolysis AssayNo significant hydrolysis[1]
Methyl Carlactonoate (MeCLA) AtD14Arabidopsis thalianaDifferential Scanning Fluorimetry (DSF)Significant interaction (shift in melting temperature) [1][4]
AtD14Arabidopsis thalianaHydrolysis AssayHydrolyzed by AtD14 [1]
This compound (CL) GID1 (Gibberellin Receptor)--No data available-
This compound (CL) TIR1/AFB (Auxin Receptor)--No data available-
This compound (CL) AHK (Cytokinin Receptor)--No data available-
This compound (CL) PYR/PYL/RCAR (ABA Receptor)--No data available-

Experimental Protocols

Differential Scanning Fluorimetry (DSF) for Receptor-Ligand Interaction

DSF is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. A change in the melting temperature (Tm) of the protein upon addition of a ligand indicates a direct interaction.

Protocol Outline:

  • Protein Expression and Purification: The coding region of the receptor protein (e.g., AtD14) is cloned into an expression vector and expressed in a suitable host like E. coli. The recombinant protein is then purified.[1]

  • Reaction Setup: The purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the ligand of interest (e.g., this compound, MeCLA) in a buffered solution.

  • Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

  • Data Acquisition: The fluorescence intensity is measured as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the fluorescence transition curve. A significant shift in Tm in the presence of the ligand compared to the control (protein and dye only) indicates a binding event.[1]

In Vitro Hydrolysis Assay

This assay is used to determine if a ligand is a substrate for an enzyme, such as the α/β-hydrolase D14 receptor.

Protocol Outline:

  • Recombinant Protein: Purified recombinant receptor protein (e.g., AtD14) is used. A catalytically inactive mutant (e.g., atd14:S97A) can be used as a negative control.[1]

  • Incubation: The protein is incubated with the substrate (e.g., this compound, MeCLA, GR24) in a reaction buffer for a specific time at a controlled temperature.

  • Reaction Termination: The reaction is stopped, often by the addition of an organic solvent.

  • Analysis: The reaction mixture is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining substrate and the formation of hydrolysis products.[1]

Visualizations

Strigolactone_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Carotenoids β-carotene This compound This compound (CL) Carotenoids->this compound D27, CCD7, CCD8 Carlactonoic_Acid Carlactonoic Acid (CLA) This compound->Carlactonoic_Acid MAX1 D14_inactive D14 (Inactive Receptor) This compound->D14_inactive No direct interaction MeCLA Methyl Carlactonoate (MeCLA) Carlactonoic_Acid->MeCLA Methyltransferase Carlactonoic_Acid->D14_inactive No direct interaction MeCLA->D14_inactive Binding D14_active D14-MeCLA Complex (Active) MAX2 MAX2 (F-box protein) D14_active->MAX2 SMXL SMXL (Repressor) MAX2->SMXL Degradation SMXL Degradation SMXL->Degradation Ubiquitination Proteasome 26S Proteasome Gene_Expression Downstream Gene Expression Degradation->Gene_Expression Leads to

Caption: Strigolactone biosynthesis and signaling pathway.

Ligand_Binding_Assay_Workflow start Start protein_prep 1. Purify Recombinant Receptor Protein start->protein_prep ligand_prep 2. Prepare Ligand Solution (e.g., this compound) start->ligand_prep reaction_setup 3. Mix Protein, Ligand, and Fluorescent Dye protein_prep->reaction_setup ligand_prep->reaction_setup thermal_denaturation 4. Apply Gradual Temperature Ramp reaction_setup->thermal_denaturation fluorescence_measurement 5. Measure Fluorescence Intensity thermal_denaturation->fluorescence_measurement data_analysis 6. Determine Melting Temperature (Tm) fluorescence_measurement->data_analysis result Result Interpretation data_analysis->result interaction Significant Tm Shift: Ligand Binding result->interaction Yes no_interaction No Significant Tm Shift: No Binding result->no_interaction No end End interaction->end no_interaction->end

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) assay.

References

A Comparative Analysis of Carlactone and Its Derivatives in Strigolactone Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of strigolactone research reveals carlactone (CL) as a pivotal precursor in their biosynthesis. This guide offers a comparative study of this compound and its key derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, mechanisms of action, and the experimental frameworks used to evaluate them.

This compound, a carotenoid-derived compound, stands as a central intermediate in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms.[1][2][3] The structural simplicity of this compound compared to the diverse range of strigolactones has made it and its synthetic derivatives attractive targets for developing novel inhibitors of strigolactone biosynthesis, with potential applications in agriculture to control parasitic weeds like Striga spp. and Orobanche spp.[2][4][5]

Comparative Biological Activity

The biological activity of this compound and its derivatives is primarily assessed through their ability to influence plant architecture, specifically shoot branching, and their role in stimulating the germination of parasitic plant seeds. Furthermore, derivatives have been synthesized and tested for their inhibitory effects on key enzymes in the strigolactone biosynthesis pathway.

Inhibition of Shoot Branching

This compound and some of its derivatives have been shown to inhibit shoot branching in strigolactone-deficient mutant plants.[3][6] For instance, exogenous application of this compound can rescue the high-tillering phenotype of certain rice mutants.[1] In Arabidopsis, this compound is converted by the MAX1 enzyme into carlactonoic acid (CLA), and its methyl ester (MeCLA), both of which are biologically active in inhibiting shoot branching.[6]

Germination of Parasitic Plant Seeds

This compound can induce the seed germination of parasitic plants like Striga hermonthica, although it is generally less potent than the synthetic strigolactone analog GR24.[1] Interestingly, a study on synthetic this compound derivatives (KCL series) found that none of the tested compounds promoted Striga germination, suggesting that specific structural features are essential for this activity.[4]

Inhibition of Strigolactone Biosynthesis

A key area of research is the development of this compound derivatives as inhibitors of strigolactone biosynthesis. A study focused on the rice enzyme Os900 (CYP711A2), which oxidizes this compound, synthesized and evaluated ten CL derivatives.[4][5][7] The inhibitory effects of these derivatives on the production of 4-deoxyorobanchol (4DO), a major strigolactone in rice, were measured both in vitro and in planta.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of selected this compound derivatives on 4-deoxyorobanchol (4DO) production in rice root exudates.

CompoundConcentration (µM)Inhibition of 4DO Production (%)Reference
KCL2100Significant reduction[4][8]
KCL4100Significant reduction[4][8]
KCL8100Moderate reduction[4]

Note: "Significant reduction" indicates a statistically significant difference from the control as reported in the source study. The exact percentage of inhibition was not always provided.

Strigolactone Biosynthesis and Signaling Pathway

The diagram below illustrates the core biosynthetic pathway of strigolactones starting from β-carotene and the subsequent conversion of this compound to its derivatives, which play crucial roles in plant development and signaling.

Caption: Strigolactone biosynthesis pathway from β-carotene to this compound and its derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of this compound and its derivatives.

In Vitro Os900 Enzyme Assay

This assay evaluates the inhibitory activity of compounds on the enzymatic function of Os900, a key enzyme in the conversion of this compound to 4-deoxyorobanchol in rice.[4]

Methodology:

  • Enzyme Preparation: Recombinant Os900 is expressed in a suitable system (e.g., yeast) and microsomal fractions containing the enzyme are prepared.

  • Reaction Mixture: The reaction mixture typically contains the microsomal fraction, a buffer solution, NADPH as a cofactor, the substrate (this compound), and the test compound (this compound derivative) at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature for a set period.

  • Extraction: The reaction is stopped, and the products are extracted using an organic solvent (e.g., ethyl acetate).

  • Quantification: The levels of the product (e.g., 4-deoxyorobanchol) are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inhibitory activity is determined by comparing the product levels in the presence and absence of the test compound.

In Planta Analysis of Rice Root Exudates

This protocol measures the effect of this compound derivatives on the production and exudation of strigolactones from rice roots.[4][8]

Methodology:

  • Plant Growth: Rice seedlings are grown hydroponically under controlled conditions.

  • Treatment: The seedlings are treated with the this compound derivatives at a specific concentration.

  • Exudate Collection: After a defined period, the root exudates are collected from the hydroponic solution.

  • Extraction and Purification: Strigolactones are extracted from the collected exudates using solid-phase extraction (SPE) with a C18 cartridge.

  • Quantification: The concentration of specific strigolactones, such as 4-deoxyorobanchol, in the purified extract is determined by LC-MS/MS analysis.

Parasitic Plant Seed Germination Assay

This bioassay assesses the ability of this compound and its derivatives to stimulate the germination of parasitic plant seeds.[1][4]

Methodology:

  • Seed Sterilization and Preconditioning: Seeds of the parasitic plant (e.g., Striga hermonthica) are surface-sterilized and then preconditioned in a moist environment for a specific duration to become responsive to germination stimulants.

  • Treatment: The preconditioned seeds are treated with solutions of the test compounds (this compound and its derivatives) at various concentrations. A known germination stimulant (e.g., GR24) is used as a positive control, and a solvent-only solution is used as a negative control.

  • Incubation: The treated seeds are incubated in the dark at an optimal temperature.

  • Germination Scoring: After the incubation period, the number of germinated seeds is counted under a microscope. Germination is typically defined by the emergence of the radicle.

  • Data Analysis: The germination rate is calculated as a percentage of the total number of viable seeds.

Experimental Workflow

The following diagram outlines the general workflow for synthesizing and evaluating this compound derivatives as potential inhibitors of strigolactone biosynthesis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Conclusion A Design & Synthesis of This compound Derivatives B Structural Characterization (NMR, MS) A->B C In Vitro Enzyme Assay (e.g., Os900 inhibition) B->C D In Planta Analysis (e.g., Rice Root Exudates) B->D E Parasitic Seed Germination Assay B->E F Quantification of SLs (LC-MS/MS) C->F D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Identification of Lead Inhibitor Compounds G->H

Caption: Workflow for the development of this compound-based SL biosynthesis inhibitors.

References

Assessing the Specificity of Carlactone in Seed Germination Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carlactone's performance in seed germination assays against other key alternatives. It includes supporting experimental data, detailed protocols, and a visualization of the relevant signaling pathway to aid in experimental design and data interpretation.

Comparative Analysis of Germination-Inducing Compounds

This compound (CL), a biosynthetic precursor of strigolactones (SLs), is a key molecule in the regulation of seed germination, particularly for parasitic plants of the genus Striga.[1] While it demonstrates germination-stimulating activity, its specificity and potency are critical considerations for researchers. This section compares this compound with the widely used synthetic strigolactone analog GR24, as well as other relevant compounds like Karrikins and Gibberellic Acid.

Data Summary:

The following table summarizes the quantitative data on the efficacy of various compounds in promoting seed germination. It is important to note that direct dose-response data for this compound is limited in the available literature, with most studies emphasizing its role as a precursor and generally describing it as less potent than other strigolactones.

CompoundTarget OrganismConcentration RangeMaximum Germination RateEC50Notes
This compound (CL) Striga hermonthica-Stimulates germination[1]-Generally less potent than GR24 and other SLs.[1]
GR24 (racemic) Striga hermonthica0.1 µM - 10 µM~66%[2]~0.1 µMA potent synthetic strigolactone analog widely used as a positive control.[2]
Nijmegen-1 Striga hermonthica1 µM~50%[2]-A synthetic strigolactone analog with comparable efficacy to GR24 at 1 µM.[2]
MP3 & MP16 Striga hermonthica1 µM~50-52%[2]-Methyl phenlactonoate analogs showing similar potency to GR24 at 1 µM.[2]
Karrikin (KAR1) Arabidopsis thaliana1 nM - 10 µM>90% (in dormant seeds)~10 nMEffective in breaking dormancy in light-requiring seeds.[3]
Gibberellic Acid (GA3) Arabidopsis thaliana1 µM - 10 µM~90% (in dormant seeds)-A key phytohormone involved in promoting seed germination.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are protocols for key seed germination assays cited in this guide.

Striga hermonthica Seed Germination Assay

This protocol is adapted from standard methods for assessing the germination of parasitic plant seeds in response to strigolactones and their analogs.

Materials:

  • Striga hermonthica seeds

  • Glass fiber filter paper discs (8 mm)

  • Petri dishes (9 cm)

  • Sterile distilled water

  • Test compounds (this compound, GR24, etc.) dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO)

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization: Surface sterilize Striga hermonthica seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

  • Pre-conditioning: Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc in a petri dish. Moisten the disc with sterile distilled water. Seal the petri dishes with parafilm and incubate them in the dark at 28-30°C for 10-14 days. This pre-conditioning period is essential to break dormancy and make the seeds responsive to germination stimulants.

  • Treatment Application: Prepare serial dilutions of the test compounds (e.g., this compound, GR24) in sterile distilled water. The final solvent concentration should be kept low (e.g., <0.1%) to avoid inhibitory effects.

  • Apply 50 µL of each test solution to the pre-conditioned seed discs. Use sterile distilled water with the same solvent concentration as a negative control.

  • Incubation: Reseal the petri dishes and incubate them in the dark at 28-30°C for 24-48 hours.

  • Germination Scoring: After the incubation period, count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

  • Data Analysis: Calculate the germination percentage for each treatment. Dose-response curves and EC50 values can be determined using appropriate statistical software.

Arabidopsis thaliana Thermoinhibition Seed Germination Assay

This assay is used to assess the role of strigolactones in promoting germination under temperature stress.[5][6][7]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • 0.8% (w/v) agar (B569324) plates

  • Test compounds (this compound, GR24, etc.)

  • Growth chamber with controlled temperature and light

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., vapor-phase sterilization or liquid sterilization with ethanol (B145695) and bleach).

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar solution and sow them on 0.8% agar plates containing the test compounds at desired concentrations. Plates without any test compound serve as a negative control.

  • Stratification: To synchronize germination, cold-stratify the plates at 4°C in the dark for 3 days.

  • Thermoinhibition Treatment: After stratification, transfer the plates to a growth chamber set at an inhibitory high temperature (e.g., 32-34°C) under continuous light.

  • Germination Scoring: Score germination daily for up to 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Data Analysis: Calculate the germination percentage at each time point for each treatment.

Signaling Pathway Visualization

The perception of this compound and other strigolactones in promoting seed germination is mediated by a complex signaling pathway. The diagram below illustrates the core components and their interactions.

Strigolactone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Strigolactone Strigolactone This compound->Strigolactone Biosynthesis D14 D14 (Receptor) Strigolactone->D14 1. Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 2. Conformational Change   & Interaction SMXL SMXL (Repressor) MAX2->SMXL 3. Recruitment Ub Ubiquitin GeneExpression Germination-related Gene Expression SMXL->GeneExpression 4. Repression (in absence of SL) Proteasome 26S Proteasome SMXL->Proteasome 6. Degradation Ub->SMXL 5. Ubiquitination

References

A Head-to-Head Comparison: Carlactone vs. Canonical Strigolactones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure, biosynthesis, signaling, and biological functions of the strigolactone precursor, carlactone, versus the well-established canonical strigolactones, supported by quantitative data and detailed experimental methodologies.

Strigolactones (SLs) are a class of plant hormones that play pivotal roles in regulating plant architecture, particularly shoot branching, and in mediating interactions with symbiotic fungi and parasitic plants in the rhizosphere. This guide provides a comprehensive comparison of this compound (CL), the universal precursor to all SLs, and the diverse family of canonical strigolactones. Understanding the distinct and overlapping functions of these molecules is crucial for researchers in plant biology, agriculture, and drug development.

At a Glance: Key Structural and Functional Differences

FeatureThis compound (CL)Canonical Strigolactones (e.g., Strigol, Orobanchol)
Structure Non-canonical; Lacks the B and C rings of the characteristic ABCD-ring structure.[1][2]Possess the complete tetracyclic ABCD-ring structure.[1][2]
Biosynthesis The initial product of the core SL biosynthesis pathway from β-carotene.[3][4]Synthesized from this compound through further enzymatic modifications.[3][4]
Primary Role Primarily functions as an endogenous hormone regulating shoot branching.[1][4]Predominantly act as rhizosphere signaling molecules for symbiotic fungi and parasitic plants.[1]
Biological Activity Weakly active in inducing hyphal branching in arbuscular mycorrhizal fungi.[1][5][6]Highly potent inducers of hyphal branching and parasitic seed germination.[1][5][6]

Biosynthesis and Signaling: A Shared Path with Divergent Fates

The biosynthesis of all strigolactones begins with the conversion of all-trans-β-carotene in the plastids to produce this compound.[3][4] This core pathway is highly conserved across the plant kingdom. From this compound, the biosynthetic pathway diverges to create the vast diversity of strigolactones observed in nature. In the cytoplasm, this compound is converted into various canonical strigolactones through the action of cytochrome P450 monooxygenases and other enzymes.[3][4]

The signaling pathway for both this compound and canonical strigolactones converges on the α/β-hydrolase protein DWARF14 (D14) or its homologs, which act as the primary SL receptors.[7] Upon binding of an SL, the D14 receptor undergoes a conformational change, leading to its interaction with the F-box protein MAX2 (or D3 in rice). This complex then targets transcriptional repressors of the SMXL family for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of downstream genes that regulate various developmental processes, including the inhibition of shoot branching.

Strigolactone Signaling Pathway cluster_0 General Strigolactone Signaling SL Strigolactone (this compound or Canonical SL) D14 D14 Receptor SL->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change & Interaction SMXL SMXL (Transcriptional Repressor) MAX2->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination & Degradation Gene_Expression Downstream Gene Expression Proteasome->Gene_Expression Derepression Response Inhibition of Shoot Branching Gene_Expression->Response Rice Tiller Inhibition Assay Workflow Start Start Seed_Sterilization Sterilize & Germinate Rice Seeds Start->Seed_Sterilization Hydroponics Transfer to Hydroponic Culture Seed_Sterilization->Hydroponics Initial_Growth Initial Growth Phase Hydroponics->Initial_Growth Treatment Apply Test Compounds Initial_Growth->Treatment Continued_Growth Continued Growth Phase Treatment->Continued_Growth Data_Collection Count Tillers Continued_Growth->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

References

A Comparative Guide to Synthetic vs. Plant-Derived Carlactone Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carlactone (CL) stands as a pivotal molecule in plant biology, serving as the central precursor to the entire class of strigolactone (SL) hormones.[1][2] These hormones are critical regulators of plant development, including shoot branching and root architecture, and mediate interactions with symbiotic fungi and parasitic weeds.[3][4] As research into SL signaling pathways and their agricultural applications intensifies, the demand for high-quality this compound has grown. This guide provides an objective comparison of synthetic and plant-derived (enzymatic) this compound, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate source for their needs.

Production and Performance: A Head-to-Head Comparison

The primary distinction between "synthetic" and "plant-derived" this compound lies in the production methodology. Direct extraction from plants is not feasible due to extremely low natural abundance.[5] Therefore, "plant-derived" typically refers to biosynthesis using enzymes derived from plants, often expressed in microbial systems. Chemical synthesis, on the other hand, involves multi-step organic chemistry reactions.

FeatureSynthetic this compoundPlant-Derived (Enzymatic) this compound
Production Method Multi-step organic synthesis from precursors like β-ionone.[6][7]Biocatalysis using recombinant plant enzymes (e.g., D27, CCD7, CCD8) expressed in hosts like E. coli.[8][9]
Stereochemistry Can produce specific stereoisomers or racemic mixtures, depending on the synthetic route.[4]Highly stereospecific, yielding the naturally occurring (11R)-carlactone.[4][9]
Yield & Scalability Potentially high yield and scalability, but can be limited by the complexity and cost of multi-step reactions. The coupling reaction to form the enol-ether bridge can have very low yields (~1%).[6]Yield depends on enzyme expression and activity. Can be efficient for lab-scale production.
Purity & Byproducts Purity depends on the success of purification steps to remove reagents and reaction byproducts.Purity is generally high, with byproducts primarily related to the biological system used.
Cost Can be high due to the cost of starting materials, reagents, and the number of synthetic steps.Potentially lower cost for reagents, but may require investment in molecular biology and fermentation infrastructure.
Biological Activity Biologically active. Synthetic racemic CL has been shown to rescue high-tillering phenotypes in rice mutants and stimulate parasitic seed germination.[4][10]Biologically active. As it is the natural enantiomer, it is the benchmark for activity.[4]

Biological Activity Data

Both synthetic and enzymatically produced this compound exhibit hallmark biological activities. The key performance indicator is the ability to act as a strigolactone precursor or mimic, thereby influencing plant development.

ExperimentTest SystemCompoundConcentrationObserved Effect
Shoot Branching Inhibition Strigolactone-deficient rice mutants (d10, d27)This compound3 µM (daily)Rescued the high-tillering (excessive branching) phenotype, reducing tiller numbers significantly after 28 days.[10]
Parasitic Seed Germination Striga hermonthica seedsThis compound10⁻⁶ MInduced approximately 40% seed germination.[10]
Parasitic Seed Germination Striga hermonthica seedsGR24 (Synthetic SL)10⁻⁹ MInduced approximately 70% seed germination, showing higher potency than this compound itself.[10]
Interaction with SL Receptor In vitro assay with AtD14 protein (Arabidopsis SL receptor)Methyl Carlactonoate (MeCLA)-Showed direct interaction with the AtD14 receptor protein.[11][12]

Strigolactone Biosynthesis and Signaling Pathway

The production of this compound is the initial, committed step in the strigolactone biosynthesis pathway, which originates from carotenoids in the plastid. Following its synthesis, this compound is exported to the cytoplasm and modified by various enzymes to create a diversity of strigolactones. These hormones are then perceived by the D14 receptor, leading to the degradation of SMXL transcriptional repressors and subsequent regulation of gene expression.

Strigolactone_Pathway Strigolactone Biosynthesis and Signaling Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm cluster_signaling Signal Perception & Transduction Carotene all-trans-β-carotene cisCarotene 9-cis-β-carotene Carotene->cisCarotene D27 Carotenal 9-cis-β-apo-10'-carotenal cisCarotene->Carotenal CCD7 Carlactone_p This compound Carotenal->Carlactone_p CCD8 Carlactone_c This compound Carlactone_p->Carlactone_c Export CarlactonoicAcid Carlactonoic Acid (CLA) Carlactone_c->CarlactonoicAcid MAX1 (CYP711A1) Strigolactones Diverse Strigolactones (e.g., Orobanchol) CarlactonoicAcid->Strigolactones Further Oxidations SL_Receptor SL Perception (D14 Receptor) Strigolactones->SL_Receptor SCF_Complex SCF-MAX2 (E3 Ubiquitin Ligase) SL_Receptor->SCF_Complex activates SMXL SMXL Repressor SCF_Complex->SMXL targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome degradation GeneExpression Target Gene Expression SMXL->GeneExpression represses Proteasome->GeneExpression de-repression

Fig. 1: Strigolactone biosynthesis from β-carotene and the core signaling cascade.

Comparative Experimental Workflow

The workflow for producing and evaluating this compound differs significantly between synthetic and enzymatic methods, from initial setup to final product analysis.

Comparative_Workflow Comparative Workflow: Synthetic vs. Enzymatic this compound cluster_synthetic Synthetic Production cluster_enzymatic Enzymatic Production Start_Synth Chemical Precursor (e.g., β-ionone) React_Synth Multi-Step Organic Synthesis Start_Synth->React_Synth Purify_Synth Chromatographic Purification (HPLC) React_Synth->Purify_Synth Analyze_Synth Structural Analysis (NMR, MS) Purify_Synth->Analyze_Synth Bioassay Biological Activity Assays (e.g., Seed Germination, Shoot Branching) Analyze_Synth->Bioassay Racemic or Enantiopure CL Start_Enzyme Gene Constructs (D27, CCD7, CCD8) React_Enzyme Protein Expression (E. coli) & Biocatalysis Start_Enzyme->React_Enzyme Purify_Enzyme Product Extraction & Purification React_Enzyme->Purify_Enzyme Analyze_Enzyme Structural Analysis (LC-MS/MS) Purify_Enzyme->Analyze_Enzyme Analyze_Enzyme->Bioassay Enantiopure (11R)-CL

Fig. 2: Workflow for this compound production and subsequent biological validation.

Key Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods used for the bioproduction of this compound for research purposes.[8][9]

  • Enzyme Preparation:

    • Transform E. coli (e.g., strain BL21) with expression plasmids containing the cDNAs for plant enzymes D27, CCD7, and CCD8.

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics.

    • Induce protein expression with IPTG and incubate at a lower temperature (e.g., 18°C) for 24 hours to improve protein solubility.

    • Harvest cells by centrifugation and lyse them (e.g., by sonication) in a suitable buffer (e.g., 200 mM HEPES-NaOH, pH 7.8).

    • Clarify the lysate by centrifugation to obtain a supernatant containing the active enzymes.

  • Biocatalysis Reaction:

    • Prepare a reaction mixture containing the enzyme-rich supernatant.

    • Add the substrate, 9-cis-β-carotene, which can be purchased or generated from all-trans-β-carotene using the expressed D27 isomerase.

    • Incubate the reaction mixture, allowing the sequential action of CCD7 and CCD8 to convert the substrate into this compound.

  • Purification and Analysis:

    • Extract the reaction products with an organic solvent like ethyl acetate.

    • Concentrate the organic phase and purify the resulting this compound using semi-preparative HPLC.

    • Confirm the identity and stereochemistry of the product using LC-MS/MS and by comparing its circular dichroism (CD) spectrum to that of known standards.[9]

Striga Seed Germination Assay

This assay is a standard method to determine the biological activity of strigolactones and their analogs.[6]

  • Seed Sterilization and Conditioning:

    • Surface-sterilize Striga seeds (e.g., S. hermonthica) with a solution of sodium hypochlorite, followed by thorough rinsing with sterile water.

    • Condition the seeds by placing them on glass fiber filter paper discs moistened with sterile water in petri dishes. Seal the dishes and incubate in the dark at a constant temperature (e.g., 30°C) for 7-10 days.

  • Treatment Application:

    • Prepare serial dilutions of the test compound (synthetic or enzymatic this compound) in a suitable solvent (e.g., DMSO) and then dilute with distilled water to the final concentrations. A synthetic analog like GR24 is used as a positive control, and a water/solvent solution as a negative control.

    • Apply a small volume (e.g., 10-50 µL) of each solution to the conditioned seeds on the filter paper discs.

  • Incubation and Evaluation:

    • Reseal the petri dishes and incubate under the same conditions for another 24-48 hours.

    • Count the number of germinated seeds (identified by the emergence of the radicle) under a dissecting microscope.

    • Calculate the germination percentage for each treatment. Data is typically presented as the mean ± standard deviation from multiple replicates.

Conclusion

Both synthetic and plant-derived (enzymatic) methods yield biologically active this compound suitable for research. The choice between them depends on the specific needs of the experiment.

  • Enzymatic synthesis is the method of choice for producing the natural, stereospecific (11R)-carlactone, which is crucial for studies where stereochemistry is a key variable.

  • Chemical synthesis offers a pathway to produce this compound on a larger scale and allows for the creation of derivatives and analogs that are not found in nature, which is invaluable for developing novel inhibitors or probes for the strigolactone pathway.[6][7]

For most physiological studies aiming to understand the role of the endogenous hormone, the enzymatically produced, natural form is preferred. For drug discovery, high-throughput screening, and the development of agricultural chemicals, the scalability and versatility of chemical synthesis are often more advantageous.

References

Quantitative comparison of Carlactone levels in various plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of carlactone levels in various plant tissues, supported by experimental data. It also offers detailed methodologies for key experiments and visual representations of the relevant signaling pathway to aid in research and development efforts related to strigolactones and their precursors.

Quantitative Comparison of this compound Levels

This compound is a key intermediate in the biosynthesis of strigolactones, a class of phytohormones that regulate various aspects of plant development. The concentration of this compound can vary significantly between different plant species and tissues, as well as under different physiological conditions. The following tables summarize the available quantitative data on endogenous this compound levels.

Table 1: Endogenous this compound Levels in Arabidopsis thaliana Root Tissues

Plant LineGenotype DescriptionThis compound (pg/g fresh weight)Reference
Wild Type (Col-0)Standard laboratory strainNot detected[1]
max1-4Defective in a cytochrome P450 involved in strigolactone biosynthesis~150[1]
atd14-2Strigolactone perception mutantHigh accumulation[1]
max4-8Defective in CAROTENOID CLEAVAGE DIOXYGENASE 8Not detected[1]
Wild TypeStandard laboratory strain32.5 ± 5.2[2]
max1Defective in MORE AXILLARY GROWTH 1Below detection limit[2]
max2F-box protein mutant in SL signaling~400[2]
atd14Strigolactone receptor mutant~650[2]

Table 2: Endogenous this compound Levels in Oryza sativa (Rice) Root Tissues

Plant LineConditionThis compound (pg/g fresh weight)Reference
Wild Type+ Phosphate~20[1]
Wild Type- Phosphate~40[1]
d10-1Defective in CAROTENOID CLEAVAGE DIOXYGENASE 8Not detected[1]
d14-1Strigolactone perception mutant~120[1]

Note: Data for aerial tissues such as leaves and flowers are limited. One study on Arabidopsis suggests that strigolactone levels in the basal part of the shoot are comparable to those in the roots[3]. Another study detected this compound in rice shoots after feeding experiments but did not quantify endogenous levels[4]. Further research is needed to establish a comprehensive quantitative profile of this compound in a wider range of plant tissues.

Strigolactone Signaling Pathway

The perception and signaling of strigolactones involve a series of protein interactions that ultimately lead to changes in gene expression. The core of this pathway involves the D14 receptor, the F-box protein MAX2 (or D3 in rice), and the D53/SMXL family of transcriptional repressors.

Strigolactone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL Strigolactone (SL) D14 D14 (α/β-hydrolase receptor) SL->D14 binds SL_D14 SL-D14 Complex D14->SL_D14 conformational change MAX2 MAX2 / D3 (F-box protein) SL_D14->MAX2 recruits D53 D53 / SMXL (Repressor) SL_D14->D53 recruits SCF_complex SCF Complex MAX2->SCF_complex part of Target_Genes Target Gene Expression D53->Target_Genes represses Proteasome 26S Proteasome D53->Proteasome degraded by SCF_complex->D53 targets for ubiquitination Ub Ubiquitin Ub->D53 Degradation Degradation Proteasome->Degradation Degradation->Target_Genes repression lifted

Caption: The strigolactone signaling pathway.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissues

This protocol outlines a general procedure for the extraction of this compound from various plant tissues for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Fresh plant tissue (roots, shoots, leaves, etc.)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% acetonitrile (B52724) with 1% acetic acid in Milli-Q water

  • Internal standard (e.g., 13C-labeled this compound)

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weighing: Accurately weigh the frozen powder (e.g., 100-200 mg) into a pre-chilled centrifuge tube.

  • Extraction:

    • Add a known amount of internal standard to each sample.

    • Add 1 mL of cold extraction solvent to the tube.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new centrifuge tube.

  • Second Extraction (Optional): To maximize yield, the pellet can be re-extracted with another 0.5 mL of extraction solvent, centrifuged, and the supernatants pooled.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Store the samples at -80°C until LC-MS analysis.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both endogenous this compound and the labeled internal standard. The exact m/z values will depend on the specific adducts formed.

  • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

Quantification:

  • Calibration Curve: Prepare a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Analysis: Analyze the standards and the extracted plant samples by LC-MS/MS.

  • Data Processing: Integrate the peak areas for the MRM transitions of both this compound and the internal standard.

  • Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Use the calibration curve to determine the concentration of this compound in the samples. The final concentration is typically expressed as pg/g of fresh weight.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in plant tissues.

Experimental_Workflow A Plant Tissue Collection (Root, Shoot, Leaf, etc.) B Flash Freezing (Liquid Nitrogen) A->B C Grinding to Fine Powder B->C D Extraction with Solvent & Internal Standard C->D E Centrifugation D->E F Supernatant Filtration E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: General workflow for this compound quantification.

References

Safety Operating Guide

Prudent Disposal of Carlactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment necessitates rigorous adherence to proper chemical waste management protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of carlactone, a key intermediate in the biosynthesis of strigolactones. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as potentially hazardous chemical waste, is imperative for safeguarding personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to implement the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as chemical waste.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste, encompassing the pure compound, solutions, and contaminated materials, requires a systematic approach.

Step 1: Waste Identification and Segregation

Proper segregation is a foundational step in safe laboratory waste management.[1]

  • Dedicated Waste Stream: Establish a dedicated and clearly labeled waste container for all this compound-contaminated materials.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly incompatible substances such as strong acids, bases, or oxidizing agents, unless compatibility has been confirmed.[1]

Step 2: Waste Collection and Container Management

The integrity of waste containers is critical to preventing leaks and ensuring safe transport.

  • Solid this compound Waste:

    • Place unused or expired pure this compound in a securely sealed, robust container to prevent dust formation.

    • For chemically contaminated solid waste such as gloves and bench paper, collect it in a designated, labeled bag or container.[2]

  • Liquid this compound Waste (Solutions):

    • Collect solutions of this compound in a dedicated, leak-proof, and clearly labeled container. If organic solvents are used, this should be a designated non-halogenated solvent waste container.

    • Ensure the container is compatible with the solvent used.

    • Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[2]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."

Step 3: Storage of this compound Waste

Proper storage of chemical waste is essential to maintain a safe laboratory environment.

  • Designated Storage Area: Store this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment trays to mitigate spills.

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved waste disposal service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the collection and disposal of this compound waste.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.

Step 5: Decontamination of Labware and Empty Containers

Thorough decontamination of reusable labware and proper disposal of empty containers are crucial final steps.

  • Reusable Labware:

    • Pre-cleaning: Mechanically remove as much this compound residue as possible.

    • Solvent Rinse: Rinse the labware with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve this compound.[1] The solvent rinsate must be collected and disposed of as hazardous liquid waste.[1]

    • Final Wash: After the solvent rinse, wash the labware with soap and water, followed by a final rinse with deionized water.

  • Empty Containers:

    • Containers that held this compound should be managed as hazardous waste unless properly decontaminated.

    • Rinse the empty container three times with a suitable solvent. The rinsate must be collected as hazardous waste.

    • After decontamination, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.

Summary of Key Disposal Procedures

Waste Type Disposal Procedure
Solid this compound (Pure) Collect in a sealed, labeled container for hazardous waste disposal.
Liquid this compound Solutions Collect in a dedicated, labeled, leak-proof container (non-halogenated solvent waste if applicable) for hazardous waste disposal.
Contaminated Labware (Disposable) Place in a sealed bag or container and dispose of as solid chemical waste.
Contaminated Labware (Reusable) Decontaminate with a suitable solvent (collecting rinsate as hazardous waste), then wash with soap and water.
Empty this compound Containers Triple-rinse with a suitable solvent (collecting rinsate as hazardous waste), deface the label, and dispose of as non-hazardous waste.

This compound Disposal Workflow

Carlactone_Disposal_Workflow This compound Disposal Workflow start Generation of this compound Waste segregate Segregate Waste (Solid, Liquid, Contaminated Items) start->segregate solid_waste Solid Waste (Pure this compound, Contaminated PPE) segregate->solid_waste liquid_waste Liquid Waste (this compound Solutions) segregate->liquid_waste labware Contaminated Labware segregate->labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid disposable_labware Disposable Labware labware->disposable_labware reusable_labware Reusable Labware labware->reusable_labware store Store Waste in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_disposable Collect with Solid Waste disposable_labware->collect_disposable decontaminate Decontaminate (Solvent Rinse) reusable_labware->decontaminate collect_disposable->collect_solid collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate wash Wash, Rinse, Dry decontaminate->wash collect_rinsate->collect_liquid dispose Arrange for Professional Hazardous Waste Disposal store->dispose end Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Carlactone

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Procedures

Carlactone, a biosynthetic precursor to strigolactones, requires careful handling in a laboratory setting to minimize exposure and ensure personnel safety.[1][2][3][4] While specific toxicity data for this compound is limited, the precautionary principle dictates treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used as a primary barrier between the researcher and the chemical.[5]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[7] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal technique to avoid skin contact.[8]

  • Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing.[9] For tasks with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron over the lab coat.[10]

  • Respiratory Protection: If there is a risk of inhaling dust (for solid forms) or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][7] All respiratory protection requires proper fit testing and training.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11][12]

  • Preparation and Use:

    • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Before starting any procedure, ensure that an emergency eyewash station and safety shower are readily accessible.[11]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with skin and eyes.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[13][14]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[12][15]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated gloves, bench paper, and other disposable lab supplies in a designated, labeled hazardous waste container.[12]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[12]

    • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage of Waste:

    • Store hazardous waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Arranging for Disposal:

    • Follow your institution's procedures for the collection and disposal of hazardous chemical waste by a licensed disposal service.

Quantitative Data for a Structurally Similar Compound: ε-Caprolactone

As a reference, the following table summarizes key data for ε-Caprolactone, a structurally related lactone. This information should be used for illustrative purposes only and to underscore the need for cautious handling of this compound.

PropertyValueSource
Chemical Formula C₆H₁₀O₂[15]
Appearance Liquid[15]
Boiling Point 219 °C[15]
Flash Point 98 °C (closed cup)[15]
Density 1.023 g/mL at 25 °C[15]
Signal Word Warning[13][15]
Hazard Statements Causes skin irritation. Causes serious eye damage.[14]
Acute Oral Toxicity (LD50, Rat) 4290 mg/kg[13][14]

Visualizing Workflows and Emergency Plans

To provide clear, step-by-step guidance, the following diagrams illustrate the safe handling workflow and an emergency response plan for a this compound spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps a Don Appropriate PPE b Work in Fume Hood a->b c Weigh/Measure this compound b->c d Perform Experiment c->d e Segregate Waste d->e f Decontaminate Glassware e->f g Dispose of PPE f->g h Wash Hands Thoroughly g->h i Store this compound Properly h->i

Safe Handling Workflow for this compound.

EmergencySpillResponse cluster_initial Initial Response cluster_assessment Assessment cluster_containment Containment & Cleanup (Minor Spill) cluster_followup Follow-up a Alert others in the area b Evacuate if necessary a->b c Assess spill size and hazard b->c d If major spill, call emergency services c->d e Don appropriate PPE c->e Minor Spill f Contain spill with absorbent material e->f g Collect waste into hazardous waste container f->g h Decontaminate the area g->h i Dispose of all contaminated materials as hazardous waste h->i j Report the incident to supervisor i->j

Emergency Response Plan for a this compound Spill.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。